Product packaging for D-Lactose monohydrate(Cat. No.:CAS No. 287100-62-3)

D-Lactose monohydrate

Cat. No.: B1146271
CAS No.: 287100-62-3
M. Wt: 361.3
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Description

D-Lactose monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C₁₁¹³CH₂₄O₁₂ and its molecular weight is 361.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₁¹³CH₂₄O₁₂ B1146271 D-Lactose monohydrate CAS No. 287100-62-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i11+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-FKZVOWNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13CH]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to D-Lactose Monohydrate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the chemical properties of D-Lactose monohydrate for laboratory use. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and various scientific applications. This document details the physicochemical properties, experimental protocols for their determination, and workflows for its use in common laboratory procedures.

Core Chemical and Physical Properties

This compound is a disaccharide composed of one molecule of D-galactose and one molecule of D-glucose, with a single water molecule integrated into its crystalline structure.[1] It is a white to off-white crystalline powder with a slightly sweet taste and is odorless.[1][2][3][4] Widely utilized in the pharmaceutical industry as an excipient, it serves as a filler, diluent, and binder in tablets and capsules due to its compressibility and compatibility with active pharmaceutical ingredients.[1][5][6][7] It also finds applications in microbiology as a carbon source in bacterial growth media.[1][8]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

Property Value References
Molecular Formula C₁₂H₂₂O₁₁·H₂O[8][9]
Molecular Weight 360.31 g/mol [8][10][11][12]
CAS Number 64044-51-5[3][11]
Melting Point 201-220 °C (decomposes)[2][3][4][10][13]
Density 1.525 - 1.53 g/cm³[2][3][4]
pH (aqueous solution) 3.5 - 7.5 (concentration and temperature dependent)[2][8][14][15]
Purity >98%[2][11]
Solubility Profile
Solvent Solubility References
Water 100 mg/mL (warm)[2], 0.1 g/mL (warm)[8][16][17], 161 g/L[18][19], 20g/100mL (15 °C)[20][2][8][16][17][18][19][20]
Ethanol Very slightly soluble[16][17]
Chloroform Insoluble[16][17]
Ether Insoluble[16][17]

Key Experimental Protocols

This section provides detailed methodologies for determining the fundamental chemical properties of this compound in a laboratory setting.

Determination of Melting Range

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.

Objective: To determine the temperature range over which this compound melts.

Apparatus:

  • Melting point apparatus (capillary method)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer calibrated to USP standards

Procedure:

  • Sample Preparation: If the this compound crystals are large, gently crush them to a fine powder using a mortar and pestle.

  • Drying: Dry the powdered sample at 80°C for 2 hours to remove any surface moisture.[21]

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 3-4 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block at a steady rate of 1-2°C per minute.

  • Observation: Record the temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned to liquid. This range is the melting range. Due to decomposition, the substance may char.

Determination of Specific Optical Rotation

This protocol follows the principles described in USP General Chapter <641>.

Objective: To measure the specific rotation of a this compound solution, which is an indicator of its purity and identity.

Apparatus:

  • Polarimeter

  • Volumetric flask (100 mL)

  • Analytical balance

  • Beaker

  • Polarimeter tube (1 dm)

  • Sodium lamp (589 nm)

Procedure:

  • Solution Preparation: Accurately weigh approximately 10 g of this compound. Dissolve it in about 80 mL of distilled water in a beaker, heating to 50°C to aid dissolution.[9] Allow the solution to cool to room temperature.

  • Mutarotation Equilibrium: Add 0.2 mL of 6M ammonia (B1221849) solution to the cooled lactose (B1674315) solution and allow it to stand for 30 minutes to reach equilibrium between the α and β anomers.[22]

  • Final Volume: Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

  • Polarimeter Calibration: Calibrate the polarimeter with a blank (distilled water with 0.2 mL of 6M ammonia per 100 mL).

  • Measurement: Rinse and fill the 1 dm polarimeter tube with the lactose solution, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = (100 * α_obs) / (l * c) where:

    • [α] is the specific rotation

    • α_obs is the observed rotation in degrees

    • l is the path length of the polarimeter tube in decimeters (1 dm)

    • c is the concentration of the solution in g/100 mL

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in water.

Objective: To determine the maximum amount of this compound that can be dissolved in a given amount of water at a specific temperature.

Apparatus:

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Water bath or hot plate with temperature control

  • Analytical balance

  • Spatula

  • Filtration apparatus (e.g., filter paper and funnel, or syringe filter)

  • Evaporating dish

Procedure:

  • Solvent Preparation: Add a known volume of distilled water (e.g., 50 mL) to a beaker and place it in a water bath set to a constant temperature (e.g., 25°C). Allow the water to equilibrate to the set temperature.

  • Solute Addition: Add a pre-weighed amount of this compound to the water while stirring.

  • Saturation: Continue adding small, known amounts of the solid until a small amount of undissolved solid remains, indicating that the solution is saturated.

  • Equilibration: Allow the saturated solution to stir for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Filter the saturated solution to remove the excess undissolved solid.

  • Quantification: Accurately weigh a portion of the clear filtrate into a pre-weighed evaporating dish.

  • Solvent Evaporation: Gently heat the evaporating dish to evaporate the water, leaving behind the dissolved this compound.

  • Mass Determination: Once completely dry, cool the evaporating dish in a desiccator and weigh it. The difference in weight gives the mass of the dissolved lactose.

  • Calculation: Express the solubility as grams of this compound per 100 mL of water.

Determination of pH of an Aqueous Solution

This protocol is based on the principles of ASTM E70.[2][3][10][23]

Objective: To measure the pH of a this compound solution.

Apparatus:

  • pH meter with a glass electrode

  • Standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0)

  • Beakers

  • Magnetic stirrer and stir bar

  • Distilled water

Procedure:

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample.

  • Solution Preparation: Prepare a solution of this compound in distilled water at a specified concentration (e.g., 10% w/v).

  • Measurement: Immerse the calibrated pH electrode and temperature probe into the lactose solution. Gently stir the solution.

  • Reading: Allow the pH reading to stabilize before recording the value.

Determination of Water Content by Karl Fischer Titration

This protocol follows the principles of USP General Chapter <921>.[5][11][24]

Objective: To determine the percentage of water in this compound. The theoretical water content is approximately 5%.

Apparatus:

  • Karl Fischer titrator (volumetric or coulometric)

  • Analytical balance

  • Syringes and needles

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Titrant Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).

  • Sample Preparation: Accurately weigh a suitable amount of this compound.

  • Titration: Introduce the weighed sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The water in the sample will react with the Karl Fischer reagent. The endpoint is detected potentiometrically.

  • Calculation: The instrument software will typically calculate the percentage of water in the sample based on the amount of titrant consumed.

Laboratory Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate common laboratory workflows involving this compound.

Quality_Control_Workflow cluster_0 Receiving cluster_1 Physical Testing cluster_2 Chemical Analysis cluster_3 Decision cluster_4 Disposition Sample_Receipt Receipt of This compound Appearance Visual Appearance (White Crystalline Powder) Sample_Receipt->Appearance Solubility_Test Solubility Test (in Water) Appearance->Solubility_Test Identification_IR Identification (IR) Solubility_Test->Identification_IR Melting_Point Melting Point Determination Identification_IR->Melting_Point Optical_Rotation Specific Optical Rotation Melting_Point->Optical_Rotation pH_Measurement pH of Solution Optical_Rotation->pH_Measurement Water_Content Water Content (Karl Fischer) pH_Measurement->Water_Content Purity_Assay Purity (e.g., HPLC) Water_Content->Purity_Assay Specification_Check Compare to Specifications Purity_Assay->Specification_Check Release Release for Use Specification_Check->Release Pass Reject Reject Specification_Check->Reject Fail

Figure 1: Quality Control Workflow for this compound.

Bacterial_Media_Preparation Start Start: Prepare Ingredients Weigh_Components Weigh Dry Components: - Peptone - Yeast Extract - NaCl Start->Weigh_Components Weigh_Lactose Weigh this compound (Carbon Source) Start->Weigh_Lactose Add_Water Add Dry Components to Distilled Water Weigh_Components->Add_Water Weigh_Lactose->Add_Water Dissolve Dissolve by Heating and Stirring Add_Water->Dissolve Add_Agar Add Agar (if preparing solid media) Dissolve->Add_Agar Boil Boil to Dissolve Agar Add_Agar->Boil Dispense Dispense into Flasks or Bottles Boil->Dispense Sterilize Sterilize by Autoclaving (121°C, 15 psi, 15-20 min) Dispense->Sterilize Cool Cool to Pouring Temperature (approx. 45-50°C) Sterilize->Cool Pour_Plates Pour into Sterile Petri Dishes Cool->Pour_Plates Solidify Allow to Solidify Pour_Plates->Solidify End End: Media Ready for Use Solidify->End

Figure 2: Workflow for Preparing Bacterial Culture Media with Lactose.

Stability and Reactivity

This compound is generally stable under normal laboratory conditions.[1] However, it is incompatible with strong oxidizing agents, and contact with such substances should be avoided to prevent potential reactions.[1][16] It is also important to store it in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and caking.[1][24]

Safety and Handling

While this compound is generally considered non-toxic and non-carcinogenic, appropriate laboratory safety precautions should always be followed.[1] It may cause mild eye and skin irritation.[24] Ingestion of large amounts may lead to gastrointestinal irritation.[24] It is recommended to use personal protective equipment, such as safety glasses and gloves, when handling the powder. Good ventilation should be ensured to minimize dust generation and inhalation.[24] In case of eye contact, flush with plenty of water for at least 15 minutes.[24] For skin contact, wash the affected area with soap and water.[24] If ingested, rinse the mouth with water.[24]

Applications in Research and Drug Development

The consistent physical and chemical properties of this compound make it a valuable component in various scientific applications.

  • Pharmaceutical Formulation: Its excellent compressibility, flowability, and inertness make it a cornerstone excipient in the production of oral solid dosage forms like tablets and capsules.[5][6][7][9][21] Different grades of lactose are available with varying particle sizes to suit specific formulation needs, such as direct compression or wet granulation.[5]

  • Microbiology: It serves as a key carbohydrate source in various culture media for the growth and differentiation of bacteria, particularly for identifying lactose-fermenting microorganisms like E. coli.[8]

  • Biochemistry: In biochemical assays, it can be used as a substrate for enzymes like β-galactosidase.

  • Drug Delivery: In dry powder inhalers, lactose is often used as a carrier for the active pharmaceutical ingredient.[6][9]

This guide provides a foundational understanding of the chemical properties and laboratory applications of this compound. For specific research or manufacturing processes, it is always recommended to consult the relevant pharmacopeial monographs and safety data sheets.

References

The Anomeric World of Lactose: An In-Depth Technical Guide to Alpha- and Beta-Lactose Monohydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactose (B1674315), a disaccharide composed of galactose and glucose, is a cornerstone of many pharmaceutical and food formulations. In solution, this seemingly simple sugar exists as two distinct anomers, alpha (α) and beta (β), which exhibit significantly different physicochemical properties. This technical guide provides a comprehensive exploration of the differences between α- and β-lactose monohydrate in solution, offering detailed experimental protocols and insights into their dynamic relationship.

Core Physicochemical Differences

The primary distinction between α- and β-lactose lies in the orientation of the hydroxyl group on the anomeric carbon of the glucose unit. This subtle structural variation leads to marked differences in their properties in solution, most notably specific rotation and solubility.

Table 1: Key Physicochemical Properties of α- and β-Lactose in Aqueous Solution

Propertyα-Lactose Monohydrateβ-LactoseEquilibrium Mixture (at 20°C)
Initial Specific Rotation ([α]D20) +89.4°+35.0°+55.4°
Solubility in Water ( g/100 mL at 20°C) ~7~50Not applicable

Data compiled from multiple sources.

The Dance of Mutarotation: A Dynamic Equilibrium

When either α- or β-lactose is dissolved in an aqueous solution, it undergoes a process called mutarotation. This is a spontaneous change in the specific rotation of the solution as the anomers interconvert through an open-chain aldehyde form until a dynamic equilibrium is established. At room temperature, this equilibrium mixture consists of approximately 37-40% α-lactose and 60-63% β-lactose.[1][2] The rate of mutarotation is influenced by factors such as temperature, pH, and the presence of certain catalysts.

Mutarotation cluster_equilibrium Equilibrium in Solution alpha α-Lactose open_chain Open-Chain Aldehyde alpha->open_chain Ring Opening beta β-Lactose beta->open_chain Ring Opening open_chain->alpha Ring Closing open_chain->beta Ring Closing

Caption: The mutarotation of lactose in solution.

Experimental Protocols for Characterization

Accurate characterization of the anomeric composition of lactose in solution is critical for quality control and formulation development. The following are detailed methodologies for key experiments.

Polarimetry: Monitoring Mutarotation Kinetics

Polarimetry is a classical and effective technique for observing the mutarotation of lactose by measuring the change in optical rotation over time.

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

  • Sample Preparation:

    • Accurately weigh a precise amount of α-lactose monohydrate (e.g., 10 g).

    • Rapidly dissolve the lactose in a known volume of deionized water (e.g., 100 mL) at a constant temperature (e.g., 20°C) with vigorous stirring.

  • Measurement:

    • Immediately transfer the solution to a polarimeter tube.

    • Record the optical rotation at regular time intervals (e.g., every minute for the first 15 minutes, then every 5-10 minutes) until a stable reading is achieved, indicating that equilibrium has been reached.[3]

  • Data Analysis:

    • Plot the optical rotation versus time.

    • The initial rotation corresponds to the specific rotation of the starting anomer, and the final, stable rotation represents the equilibrium mixture.

    • The kinetics of mutarotation can be analyzed by fitting the data to a first-order rate equation.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh α-Lactose dissolve Dissolve in Water weigh->dissolve transfer Transfer to Polarimeter Tube dissolve->transfer record Record Optical Rotation vs. Time transfer->record plot Plot Rotation vs. Time record->plot kinetics Determine Mutarotation Kinetics plot->kinetics

Caption: Workflow for polarimetric analysis of lactose mutarotation.

¹H-NMR Spectroscopy: Quantitative Anomer Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful and precise method for the quantitative determination of the α- and β-anomer ratio in a lactose sample.[4][5][6]

Methodology:

  • Sample Preparation:

    • To prevent mutarotation during the measurement, dissolve a known amount of the lactose sample (e.g., 10 mg) in a deuterated solvent where mutarotation is inhibited, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

    • Alternatively, for aqueous solutions, lyophilize the sample to a dry powder and then dissolve it in DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

  • Data Analysis:

    • The anomeric protons of α- and β-lactose give distinct and well-resolved signals in the ¹H-NMR spectrum. In DMSO-d₆, the anomeric proton of the glucose unit in α-lactose appears as a doublet around 6.3 ppm, while that of β-lactose is a doublet around 6.6 ppm.[4][6]

    • Integrate the peak areas of these two anomeric proton signals.

    • The percentage of each anomer can be calculated from the relative integrals of their respective anomeric proton peaks.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Lactose in DMSO-d6 acquire Acquire 1H-NMR Spectrum dissolve->acquire integrate Integrate Anomeric Proton Signals acquire->integrate calculate Calculate α/β Ratio integrate->calculate

Caption: Workflow for quantitative ¹H-NMR analysis of lactose anomers.

Solubility Determination

The significant difference in the initial solubility of α- and β-lactose is a critical factor in dissolution and crystallization processes.

Methodology:

  • Equilibrium Method:

    • Prepare saturated solutions of α-lactose monohydrate and β-lactose separately in water at a constant temperature.

    • Ensure an excess of the solid is present and stir the solutions for a sufficient time to reach equilibrium.

    • Carefully filter the saturated solutions to remove undissolved solids.

  • Concentration Measurement:

    • Determine the concentration of lactose in the filtered saturated solutions using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a validated gravimetric method after solvent evaporation.

  • Temperature Dependence:

    • Repeat the experiment at various temperatures to determine the solubility curves for each anomer.

Biological Implications: A Subtle Distinction

While the general biological fate of lactose in the context of digestion by lactase is well-understood, the specific differential effects of the α and β anomers are more nuanced. The primary point of differentiation lies in their interaction with transport proteins.

The lactose permease (LacY) in Escherichia coli, a model for membrane transport proteins, exhibits a higher affinity for the α-anomer of lactose compared to the β-anomer. This suggests that the anomeric configuration can influence the efficiency of cellular uptake.

Lactose Degradation Pathway:

In mammals, the enzyme lactase, located in the small intestine, hydrolyzes lactose into its constituent monosaccharides, glucose and galactose, which are then absorbed into the bloodstream. The primary substrate for lactase is α-lactose.[7][8]

Lactose_Degradation Lactose α-Lactose Lactase Lactase (in small intestine) Lactose->Lactase Hydrolysis Glucose D-Glucose Lactase->Glucose Galactose D-Galactose Lactase->Galactose Bloodstream Absorption into Bloodstream Glucose->Bloodstream Galactose->Bloodstream

Caption: Simplified pathway of α-lactose digestion.

While extensive research on distinct signaling pathways activated by individual anomers is limited, the differential interaction with transport proteins highlights a potential area for further investigation, particularly in the context of gut microbiota metabolism and the formulation of prebiotics.

Conclusion

The anomeric forms of lactose, α-lactose monohydrate and β-lactose, display significant differences in their physicochemical properties in solution, which are of paramount importance in the pharmaceutical and food industries. The dynamic equilibrium of mutarotation governs their behavior and can be precisely characterized using techniques such as polarimetry and NMR spectroscopy. While the biological implications of these anomeric differences are still an emerging area of research, their differential interaction with transport proteins suggests that the anomeric form is a factor that should not be overlooked in drug development and nutritional science. A thorough understanding and control of the anomeric composition of lactose are essential for ensuring product quality, stability, and performance.

References

Unveiling the Molecular Architecture of D-Lactose Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of D-Lactose monohydrate, a disaccharide of critical importance in the pharmaceutical industry as an excipient. This document delves into the crystallographic, spectroscopic, and thermal properties of this compound, presenting quantitative data in structured tables and detailing the experimental protocols for key analytical techniques.

Crystallographic Structure

The three-dimensional arrangement of atoms in this compound has been meticulously determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall crystal lattice structure.

Crystal Data and Structure Refinement

The crystallographic parameters of α-lactose monohydrate have been redetermined at 150 K, providing a high-resolution view of its solid-state conformation.

Parameter Value
Crystal SystemMonoclinic
Space GroupP 1 21 1
a (Å)4.7830
b (Å)21.540
c (Å)7.7599
α (°)90.00
β (°)105.911
γ (°)90.00
Z2
R-factor0.0385
Table 1: Crystallographic data for α-Lactose Monohydrate at 150 K.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a three-step process[2]:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically from an aqueous solution by slow evaporation. The ideal crystal for analysis is of sufficient size (generally >0.1 mm in all dimensions), compositionally pure, and free from significant internal defects[2][3].

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a regular pattern of reflections, is recorded by a detector, such as a CCD or pixel detector[2].

  • Structure Solution and Refinement: The intensities of the diffracted X-rays are used to calculate a three-dimensional electron density map of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined to achieve the best possible fit with the experimental data.

experimental_workflow_xray cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination A Obtain Pure this compound B Grow Single Crystals (Slow Evaporation) A->B C Select High-Quality Crystal (>0.1 mm) B->C D Mount Crystal on Goniometer C->D E Expose to Monochromatic X-ray Beam D->E F Record Diffraction Pattern E->F G Process Diffraction Data F->G H Solve Phase Problem & Generate Electron Density Map G->H I Build and Refine Atomic Model H->I J Validate Final Structure I->J

Experimental workflow for single-crystal X-ray diffraction.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the functional groups and bonding environments within the this compound molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the vibrational modes of functional groups. The FTIR spectrum of α-lactose monohydrate exhibits characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode
3600-3200O-H stretching (hydroxyl groups and water of hydration)[4]
3521.5Sharp O-H stretch (constrained water in crystal lattice)[5]
2974Stretching vibration of the OH group[6]
1381Bending vibration of the OH group[6]
1256-1120Asymmetric stretching vibrations of C-O-C in glucose and galactose[6]
920Crystalline α-lactose monohydrate[4][6]
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

A common and convenient method for obtaining the FTIR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR).

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions[7].

  • Sample Preparation: A small amount of finely powdered this compound is placed directly onto the ATR crystal[8].

  • Sample Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is then passed through the ATR crystal, and the resulting spectrum is collected[9].

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

Nucleus Chemical Shift (ppm) Assignment
¹H~6.3Anomeric proton of α-lactose[10]
¹H~6.6Anomeric proton of β-lactose[10]
¹³C90-100Anomeric carbons
¹³C68-77Sugar ring carbons with a hydroxyl group
Table 3: Characteristic NMR chemical shifts for lactose.[11]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to prepare a solution of known concentration[12]. Using D₂O helps to exchange the protons on the hydroxyl groups for deuterium, simplifying the spectrum[12].

  • Instrument Setup: The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more complex structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The chemical shifts, coupling constants, and peak integrations are then analyzed to assign the signals to specific atoms within the molecule.

logical_relationship_analysis cluster_sample Sample cluster_techniques Analytical Techniques cluster_information Structural Information Obtained Sample This compound Xray X-ray Diffraction Sample->Xray FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR Thermal Thermal Analysis Sample->Thermal Crystal Crystal Lattice & Atomic Coordinates Xray->Crystal Functional Functional Groups & Vibrational Modes FTIR->Functional Connectivity Atomic Connectivity & Chemical Environment NMR->Connectivity ThermalProps Thermal Stability & Hydration State Thermal->ThermalProps

Logical relationship of analytical techniques for structural elucidation.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the stability and hydration behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For α-lactose monohydrate, the DSC thermogram shows a characteristic endothermic peak corresponding to the dehydration of the monohydrate.

Thermal Event Temperature Range (°C) Enthalpy (J/g)
Dehydration142.2 (onset), 144.5 (peak)149.7
Decomposition~220-
Table 4: DSC data for α-Lactose Monohydrate.[7]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount of this compound (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed[6].

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium). A reference pan (usually empty and sealed) is placed in the reference furnace.

  • Analysis: The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) under a purge of an inert gas like nitrogen[5]. The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of thermal events such as dehydration and melting.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to quantify the water of hydration. A mass loss of approximately 5% is observed, corresponding to the loss of one mole of water.

Thermal Event Temperature Range (°C) Mass Loss (%)
Dehydration120-160~5.0 (theoretical), ~4.5 (observed)[5]
DecompositionStarts at ~224> 70[13]
Table 5: TGA data for this compound.
Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

  • Instrument Setup: The TGA instrument is tared, and the sample is placed on the balance.

  • Analysis: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored and recorded as a function of temperature[14][15].

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs and to quantify the percentage of mass loss.

This comprehensive guide provides a foundational understanding of the molecular structure of this compound, essential for its effective utilization in research and pharmaceutical development. The detailed experimental protocols offer a practical reference for scientists and researchers working with this important excipient.

References

D-Lactose Monohydrate: A Versatile Tool in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lactose monohydrate, a readily available and cost-effective disaccharide, serves as a cornerstone in various molecular biology applications. Beyond its classical role as the natural inducer of the lac operon, its utility extends to recombinant protein expression, microbial cultivation, and the stabilization of biomolecules. This in-depth technical guide explores the multifaceted applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this versatile sugar for their scientific endeavors.

Introduction to this compound in a Molecular Biology Context

This compound is a disaccharide composed of D-galactose and D-glucose units. In molecular biology, its significance is intrinsically linked to the lac operon, a classic model system for gene regulation in Escherichia coli. The presence of lactose (B1674315) or its analogs triggers the transcription of genes involved in its metabolism, a principle that has been ingeniously co-opted for the controlled expression of recombinant proteins.

Beyond its role as a gene expression inducer, this compound is a valuable carbon source in microbial culture media.[1] Furthermore, its properties as a cryoprotectant and lyoprotectant make it a crucial excipient in the formulation and preservation of sensitive biological materials such as proteins and enzymes.[2][3] This guide will delve into these core applications, providing both the theoretical underpinnings and practical methodologies for their successful implementation.

The Lac Operon: The Foundation of Lactose-Inducible Gene Expression

The lac operon is a cluster of genes in E. coli responsible for the transport and metabolism of lactose.[4][5] Its regulation is a paradigm of prokaryotic gene control, involving both negative and positive regulation. In the absence of lactose, the LacI repressor protein binds to the operator region, physically blocking transcription of the structural genes (lacZ, lacY, and lacA).[6]

When lactose is present, it is converted to allolactose, which acts as an inducer by binding to the LacI repressor.[7] This binding causes a conformational change in the repressor, leading to its dissociation from the operator and allowing RNA polymerase to initiate transcription. This elegant on/off switch is the basis for using lactose and its analogs to control the expression of foreign genes cloned into vectors containing the lac operator.

lac_operon_regulation cluster_operon Lac Operon cluster_repressor Regulation promoter Promoter (P) operator Operator (O) lacZ lacZ lacY lacY lacA lacA LacI LacI Repressor LacI->operator Binds and Represses Transcription lactose Allolactose lactose->LacI Binds and Inactivates RNAP RNA Polymerase RNAP->promoter Binds

Figure 1: Regulation of the lac operon.

Recombinant Protein Expression: Lactose as a Natural Inducer

The ability to control protein expression is paramount in molecular biology and biotechnology. While the synthetic lactose analog Isopropyl β-D-1-thiogalactopyranoside (IPTG) is widely used due to its metabolic stability, this compound offers a cost-effective and less toxic alternative.[8][9] Lactose induction can lead to higher cell densities and increased yields of soluble protein.[9]

Autoinduction Media

Autoinduction media are specifically formulated to leverage the metabolic regulation of the lac operon for protein expression without the need for manual induction.[10] These media typically contain a mixture of glucose, glycerol, and lactose. E. coli will preferentially metabolize glucose, during which time the lac operon is repressed.[10] Once glucose is depleted, the cells switch to metabolizing lactose, leading to the automatic induction of the target protein.[10]

Table 1: Composition of a Typical Autoinduction Medium (ZYP-5052) [10]

ComponentStock SolutionAmount per 1 Liter of MediumFinal Concentration
Basal Medium
N-Z-amine-10 g1% (w/v)
Yeast Extract-5 g0.5% (w/v)
NaCl-5 g0.5% (w/v)
Phosphate Buffer 1 M Na₂HPO₄25 mL25 mM
1 M KH₂PO₄25 mL25 mM
1 M NH₄Cl50 mL50 mM
0.5 M Na₂SO₄5 mL2.5 mM
Magnesium 1 M MgSO₄2 mL2 mM
Carbon Sources 50% Glycerol (v/v)10 mL0.5% (v/v)
50% Glucose (w/v)1 mL0.05% (w/v)
20% Lactose (w/v)10 mL0.2% (w/v)
Quantitative Comparison of Lactose and IPTG Induction

The choice between lactose and IPTG as an inducer can significantly impact protein yield and solubility. While IPTG provides a more potent and sustained induction, lactose often results in a slower, gentler expression process that can be beneficial for the proper folding of complex proteins.

Table 2: Comparative Protein Yields with Lactose and IPTG Induction

ProteinInduction MethodInducer ConcentrationProtein Yield (mg/L)SolubilityReference
Recombinant Human Keratinocyte Growth Factor-2LactoseOptimized255Increased[9]
IPTGStandard168-[9]
Recombinant Human Consensus InterferonLactose14 g/L150-[8]
IPTG1 mMLower than lactose-[8]
DAEaseAutoinduction (Lactose)1.5%High-[11]
IPTG---[11]

Experimental Protocols

Preparation of Autoinduction Medium (ZYP-5052)

This protocol details the preparation of 1 liter of ZYP-5052 autoinduction medium.

Materials:

  • N-Z-amine

  • Yeast Extract

  • NaCl

  • Na₂HPO₄

  • KH₂PO₄

  • NH₄Cl

  • Na₂SO₄

  • MgSO₄

  • Glycerol

  • Glucose

  • This compound

  • Deionized water

  • Autoclave

  • Sterile bottles

Procedure:

  • Prepare Stock Solutions:

    • 1 M Na₂HPO₄

    • 1 M KH₂PO₄

    • 1 M NH₄Cl

    • 0.5 M Na₂SO₄

    • 1 M MgSO₄

    • 50% (v/v) Glycerol (autoclave)

    • 50% (w/v) Glucose (filter sterilize)

    • 20% (w/v) this compound (filter sterilize)

  • Prepare Basal Medium: In 900 mL of deionized water, dissolve 10 g N-Z-amine, 5 g yeast extract, and 5 g NaCl.

  • Autoclave: Autoclave the basal medium and cool to room temperature.

  • Add Sterile Components: Aseptically add the following sterile stock solutions to the cooled basal medium:

    • 25 mL of 1 M Na₂HPO₄

    • 25 mL of 1 M KH₂PO₄

    • 50 mL of 1 M NH₄Cl

    • 5 mL of 0.5 M Na₂SO₄

    • 2 mL of 1 M MgSO₄

    • 10 mL of 50% Glycerol

    • 1 mL of 50% Glucose

    • 10 mL of 20% Lactose

  • Adjust Volume: Bring the final volume to 1 liter with sterile deionized water.

  • Storage: Store the medium at 4°C.

autoinduction_workflow start Inoculate E. coli into Autoinduction Medium growth_glucose Cell Growth on Glucose (Lac Operon Repressed) start->growth_glucose glucose_depletion Glucose Depletion growth_glucose->glucose_depletion growth_lactose Metabolic Shift to Lactose glucose_depletion->growth_lactose Yes induction Induction of Lac Operon and Target Protein Expression growth_lactose->induction harvest Cell Harvest and Protein Purification induction->harvest

Figure 2: Experimental workflow for protein expression using autoinduction media.
Blue-White Screening

Blue-white screening is a technique for identifying recombinant bacteria. While it typically uses the non-metabolizable inducer IPTG, the underlying principle is based on the lac operon.

Materials:

  • LB agar (B569324)

  • Appropriate antibiotic

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (20 mg/mL in DMF)

  • IPTG stock solution (100 mM in water)

  • Transformed E. coli cells

  • Petri dishes

Procedure:

  • Prepare Plates:

    • Autoclave LB agar and cool to ~50°C.

    • Add the appropriate antibiotic to the required final concentration.

    • Add IPTG to a final concentration of 0.1 mM (1 µL of 100 mM stock per mL of agar).[12]

    • Add X-gal to a final concentration of 40 µg/mL (2 µL of 20 mg/mL stock per mL of agar).[12]

    • Pour the plates and allow them to solidify.

  • Plate Transformed Cells: Spread the transformed E. coli cells on the prepared plates.

  • Incubate: Incubate the plates at 37°C overnight.

  • Analyze Results:

    • Blue colonies: Contain a non-recombinant plasmid with an intact lacZα gene.

    • White colonies: Contain a recombinant plasmid where the insert has disrupted the lacZα gene.

This compound as a Stabilizing Agent

Beyond its role in gene expression, this compound is an effective stabilizer for biomolecules, particularly during lyophilization (freeze-drying) and storage.[2] It acts as a lyoprotectant by forming a glassy matrix that protects proteins from denaturation and aggregation.[2][3] This is crucial for the long-term stability of therapeutic proteins and diagnostic reagents. The stabilizing effect is attributed to the formation of hydrogen bonds between the sugar and the protein, which replaces the water of hydration and maintains the native protein conformation.

Table 3: Effect of Lactose on Protein Stability

ProteinStress ConditionLactose ConcentrationObserved EffectReference
Various EnzymesLyophilizationNot specifiedFull protection of alkaline phosphatase and L-asparaginase[3]
Whey Protein IsolateDry-heating1:0.4 (protein:lactose)Slightly improved heat stability[13]
CNK-20402Storage at 40°C/75% RHFormulation componentReduced impurity formation

Conclusion

This compound is a remarkably versatile and indispensable reagent in the molecular biologist's toolkit. Its fundamental role in the regulation of the lac operon provides a powerful and cost-effective method for controlling recombinant protein expression. The development of autoinduction media has further simplified and enhanced this process. Moreover, its utility as a stabilizing agent underscores its importance in the downstream processing and formulation of biological products. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness the potential of this compound in their experimental designs, contributing to advancements in both fundamental research and the development of novel therapeutics.

References

Solubility characteristics of D-Lactose monohydrate in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of D-Lactose monohydrate in a range of solvents. Understanding these properties is critical for applications in pharmaceutical formulations, food science, and chemical manufacturing, where lactose (B1674315) is widely used as an excipient, bulking agent, or nutrient. This document summarizes quantitative solubility data, details experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Lactose Solubility

This compound, a disaccharide composed of galactose and glucose, exhibits solubility that is highly dependent on the solvent's polarity, hydrogen bonding capacity, and temperature. In aqueous solutions, the solubility is also influenced by the presence of salts and the pH. The crystalline form, in this case, the monohydrate of the α-anomer, plays a significant role in its dissolution kinetics and equilibrium solubility.

Quantitative Solubility Data

The solubility of α-Lactose monohydrate has been experimentally determined in various organic solvents and water. The following tables summarize the mole fraction solubility (x) at different temperatures.

Table 1: Solubility of α-Lactose Monohydrate in Various Organic Solvents [1][2][3][4]

SolventTemperature (K)Mole Fraction Solubility (x * 10^4)
Methanol (B129727)274.051.05
283.151.39
293.151.83
303.152.37
313.152.98
323.053.65
Ethanol (B145695)274.050.45
283.150.58
293.150.75
303.150.96
313.151.21
323.051.49
1-Propanol (B7761284)274.050.31
283.150.40
293.150.52
303.150.66
313.150.83
323.051.03
Isopropanol (B130326)274.050.21
283.150.29
293.150.40
303.150.54
313.150.71
323.050.92
1-Butanol (B46404)274.050.35
283.150.47
293.150.63
303.150.82
313.151.05
323.051.32
Acetonitrile (B52724)274.050.11
283.150.14
293.150.18
303.150.23
313.150.29
323.050.36

Data extracted from "Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents". The study found that solubility increases with temperature for all tested solvents. At 298.15 K, the solubility order was: methanol > 1-butanol > isopropanol > ethanol > 1-propanol > 1-heptanol (B7768884) > isobutanol > propionic acid > 1-pentanol (B3423595) > 1-octanol (B28484) > acetonitrile > isoamylol > 2-butanol (B46777) > cyclohexanone (B45756) > 1-hexanol.[1][2][3][4]

Table 2: General Solubility Characteristics in Common Solvents

SolventSolubility Description
WaterFreely soluble (e.g., 20g/100mL at 15°C)[5]
EthanolPractically insoluble or very slightly soluble[5][6][7]
ChloroformInsoluble[6][7]
Diethyl EtherInsoluble[5][6][7]
Dimethyl Sulfoxide (DMSO)Soluble[7]
Dimethylformamide (DMF)Soluble[7]

Experimental Protocols for Solubility Determination

A prevalent and reliable method for determining the solubility of crystalline compounds like this compound is the gravimetric method.[1][2][3][4] Other techniques, such as High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector, are employed for quantifying lactose in complex matrices.[8]

Gravimetric Method for Solubility in Organic Solvents

This protocol is based on the methodology described in "Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents".[1][2][3][4]

Objective: To determine the equilibrium solubility of α-Lactose Monohydrate in a given solvent at various temperatures.

Apparatus:

  • Jacketed glass vessel (250 mL)

  • Magnetic stirrer

  • Thermostatic bath

  • Analytical balance (±0.0001 g)

  • Syringe with a 0.45 µm filter

  • Drying oven

Procedure:

  • Sample Preparation: An excess amount of α-Lactose Monohydrate is added to a known volume (e.g., 100 mL) of the selected solvent in the jacketed glass vessel.

  • Equilibration: The vessel is sealed and the mixture is continuously stirred using a magnetic stirrer. The temperature is controlled by circulating fluid from a thermostatic bath through the jacket of the vessel. The solution is stirred for a sufficient time to ensure solid-liquid equilibrium is reached.

  • Sample Withdrawal: Once equilibrium is achieved, stirring is stopped to allow the undissolved solid to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a 0.45 µm filter to prevent the transfer of solid particles.

  • Gravimetric Analysis: The withdrawn clear solution is accurately weighed.

  • Solvent Evaporation: The solvent is evaporated from the weighed solution by drying in an oven at an appropriate temperature until a constant weight of the dissolved lactose is obtained.

  • Calculation: The mole fraction solubility (x) is calculated using the following formula:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved lactose

    • M₁ is the molar mass of lactose monohydrate

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

  • Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Solution (Excess Lactose in Solvent) start->prep equilibrate Equilibrate at Constant Temperature with Continuous Stirring prep->equilibrate settle Cease Stirring and Allow Undissolved Solids to Settle equilibrate->settle sample Withdraw Supernatant through a 0.45 µm Filter settle->sample weigh_solution Accurately Weigh the Saturated Solution sample->weigh_solution evaporate Evaporate Solvent to Isolate Dissolved Lactose weigh_solution->evaporate weigh_solute Accurately Weigh the Dry Lactose Residue evaporate->weigh_solute calculate Calculate Mole Fraction Solubility weigh_solute->calculate end End calculate->end

Caption: Gravimetric Method Workflow for Solubility.

Conclusion

The solubility of this compound is a fundamental property influencing its behavior in various scientific and industrial applications. This guide has provided a compilation of quantitative solubility data in a range of solvents, detailed a standard experimental protocol for its determination, and offered a visual representation of this workflow. For drug development professionals and researchers, this information is essential for formulation design, predicting dissolution behavior, and optimizing manufacturing processes. The provided data indicates that while lactose is freely soluble in water, its solubility is significantly lower in most organic solvents, a factor that must be carefully considered in non-aqueous systems.

References

Methodological & Application

Application Notes & Protocols for Protein Stabilization Using D-Lactose Monohydrate During Lyophilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyophilization, or freeze-drying, is a paramount technique for preserving the long-term stability of therapeutic proteins, such as monoclonal antibodies. The process, however, subjects proteins to significant stresses, including freezing and dehydration, which can lead to denaturation, aggregation, and loss of biological activity. To mitigate these effects, excipients are incorporated into the formulation. D-Lactose monohydrate, a disaccharide, serves as an effective lyoprotectant, stabilizing protein structure and function throughout the lyophilization cycle and during subsequent storage.

These application notes provide a comprehensive overview of the mechanisms, quantitative effects, and detailed protocols for utilizing this compound for protein stabilization during lyophilization.

Mechanism of Protein Stabilization by this compound

This compound protects proteins during lyophilization through two primary mechanisms:

  • Vitrification (The Glassy State Theory): During the freezing and drying processes, lactose (B1674315) forms a rigid, amorphous "glassy" matrix. This vitrified state entraps protein molecules, severely restricting their molecular mobility. By preventing the unfolding and intermolecular interactions that lead to aggregation, the glassy matrix is crucial for maintaining the protein's native conformation. For this to be effective, the lactose must remain in an amorphous state, as crystallization can compromise its protective properties.[1]

  • Water Replacement (The Water Substitute Hypothesis): Water molecules form a hydration shell around proteins, which is essential for their structural integrity. During the dehydration phase of lyophilization, these water molecules are removed. Lactose, with its numerous hydroxyl groups, acts as a surrogate for water by forming hydrogen bonds with the protein's surface. This interaction helps to maintain the protein's native structure in the absence of its hydration shell.[1]

A study on the stabilization of an exploratory compound, CNK-20402, suggested that the protective mechanism of lactose also involves direct drug-lactose interaction and competition for residual water in the formulation.[2]

Data Presentation: Quantitative Effects of this compound

The selection of an appropriate concentration of this compound is critical for optimal protein stabilization. The following tables summarize quantitative data from studies investigating the effects of lactose on protein and formulation stability during and after lyophilization.

Table 1: Comparison of Impurity Formation with Various Excipients

This study on the compound CNK-20402 demonstrates the superior performance of lactose in minimizing impurity formation compared to other common excipients after storage at elevated temperatures.[2]

ExcipientImpurity (CNK-20193) Formation (%) after 1 Month at 50°CImpurity (CNK-20193) Formation (%) after 3 Months at 40°C/75% RH
Glycine2.36Not Reported
Mannitol1.051.22
Drug Alone0.811.00
Povidone K-120.79Not Reported
Lactose 0.49 0.55

Table 2: Effect of Lactose Concentration on the Viability of Lyophilized BCG Formulations

This study highlights the optimization of lactose concentration, with 10% w/v providing the highest survival rate for Bacillus Calmette-Guérin (BCG) formulations after lyophilization and storage.[3]

Lactose Monohydrate Concentration (% w/v)Survival Rate (%)
1.5 (Sodium Glutamate Control)Not specified, used as baseline
10 Maximum
15Not statistically different from control
20Not statistically different from control

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of this compound in protein lyophilization.

Protocol 1: Formulation and Lyophilization of a Therapeutic Protein

This protocol provides a general framework for the lyophilization of a monoclonal antibody (mAb) using this compound as the primary stabilizer. Note: This is a template and must be optimized for each specific protein and formulation.

1. Formulation Preparation:

  • Prepare a stock solution of the therapeutic protein (e.g., a monoclonal antibody) at a desired concentration (e.g., 10-100 mg/mL) in a suitable buffer (e.g., 20 mM histidine, pH 6.0).

  • Prepare a stock solution of this compound (e.g., 20% w/v) in the same buffer.

  • Aseptically mix the protein and lactose solutions to achieve the target final concentrations (e.g., 50 mg/mL protein and 10% w/v lactose).

  • Optionally, add a surfactant such as Polysorbate 20 or 80 to a final concentration of 0.01-0.04% (w/v) to minimize surface-induced aggregation.

  • Filter the final formulation through a 0.22 µm sterile filter.

2. Filling and Loading:

  • Dispense the formulated protein solution into sterile lyophilization vials (e.g., 2 mL fill volume in a 5 mL vial).

  • Partially insert sterile lyophilization stoppers onto the vials.

  • Load the filled vials onto the shelves of the lyophilizer.

3. Lyophilization Cycle:

The lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying. The following is a representative cycle that should be optimized based on the thermal characteristics (e.g., glass transition temperature, Tg') of the specific formulation.

  • Freezing Stage:

    • Cool the shelves at a rate of 1°C/minute to a temperature of 5°C and hold for 30 minutes.

    • Ramp down the shelf temperature at 1°C/minute to -45°C and hold for at least 2 hours to ensure complete freezing of the product.

  • Primary Drying Stage:

    • Reduce the chamber pressure to 100 mTorr.

    • Increase the shelf temperature to -25°C at a ramp rate of 0.5°C/minute.

    • Hold at this temperature and pressure for approximately 48-60 hours, or until the product temperature, as measured by a thermocouple, rises to meet the shelf temperature, indicating the completion of ice sublimation.

  • Secondary Drying Stage:

    • Increase the shelf temperature to 25°C at a ramp rate of 0.2°C/minute.

    • Maintain the chamber pressure at 100 mTorr.

    • Hold for approximately 10-12 hours to remove residual bound water.

4. Stoppering and Unloading:

  • Backfill the chamber with sterile, dry nitrogen to a pressure of approximately 800 mbar.

  • Fully stopper the vials under nitrogen.

  • Remove the vials from the lyophilizer and seal with aluminum crimp caps.

  • Store the lyophilized product at the recommended temperature (e.g., 2-8°C).

Protocol 2: Post-Lyophilization Analysis

1. Reconstitution:

  • Reconstitute the lyophilized cake with the appropriate volume of sterile water for injection (WFI) or a specified diluent.

  • Gently swirl the vial to dissolve the cake. Avoid vigorous shaking to prevent foaming and protein denaturation.

  • Visually inspect the reconstituted solution for clarity and the presence of particulates.

2. Protein Concentration Measurement:

  • Determine the protein concentration of the reconstituted solution using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm and calculating the concentration using the protein's specific extinction coefficient.

3. Analysis of Aggregates:

  • Quantify the percentage of high molecular weight species (aggregates) and fragments in the reconstituted solution using Size Exclusion Chromatography (SEC-HPLC).

4. Assessment of Biological Activity:

  • Measure the biological activity or potency of the reconstituted protein using a relevant cell-based assay or binding assay (e.g., ELISA).

5. Residual Moisture Content:

  • Determine the residual moisture content of the lyophilized cake using Karl Fischer titration.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

G Mechanism of Protein Stabilization by this compound Freezing Freezing Stress (Ice Crystal Formation) Protein Therapeutic Protein Freezing->Protein Causes Denaturation & Aggregation Dehydration Dehydration Stress (Water Removal) Dehydration->Protein Causes Denaturation & Aggregation Vitrification Vitrification (Forms a Glassy Matrix) StabilizedProtein Stabilized Protein (Native Conformation Maintained) Vitrification->StabilizedProtein Immobilizes Protein WaterReplacement Water Replacement (Forms Hydrogen Bonds with Protein) WaterReplacement->StabilizedProtein Maintains Structure

Caption: Protein stabilization by this compound during lyophilization.

G Experimental Workflow for Lyophilization of a Protein with this compound Formulation 1. Formulation - Protein - this compound - Buffer - Surfactant (optional) Filling 2. Vial Filling & Stoppering (Partial) Formulation->Filling Loading 3. Loading into Lyophilizer Filling->Loading Freezing 4. Freezing Stage (e.g., -45°C) Loading->Freezing PrimaryDrying 5. Primary Drying (Sublimation under Vacuum) Freezing->PrimaryDrying SecondaryDrying 6. Secondary Drying (Desorption of Bound Water) PrimaryDrying->SecondaryDrying Stoppering 7. Stoppering under Nitrogen SecondaryDrying->Stoppering Analysis 8. Post-Lyophilization Analysis - Reconstitution - Aggregation (SEC) - Activity Assay - Moisture Content (KF) Stoppering->Analysis

References

Protocol for preparing D-Lactose monohydrate solutions for cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: D-Lactose Monohydrate in Cell Culture

This compound, a disaccharide comprised of glucose and galactose, serves specific roles in biological research, primarily in microbiology and specialized mammalian cell culture applications. While not a conventional carbon source for most mammalian cells due to a lack of endogenous lactase expression, its application is crucial in select fields.[1]

Applications in Microbiology:

  • Carbon Source: this compound is a key ingredient in various microbial culture media, serving as a primary carbon source for lactose-fermenting bacteria such as E. coli.[1][2]

  • Selective Media: It is a critical component of selective and differential media, including MacConkey agar (B569324) and Luria-Bertani (LB) broth with lactose (B1674315), aiding in the identification and selection of bacterial strains based on their ability to metabolize lactose.[1]

Applications in Mammalian Cell Culture:

  • Specialized Cell Types: In studies involving mammary epithelial cells, lactose metabolism and synthesis are of interest. For instance, research has shown that glucose can induce lactose synthesis in dairy cow mammary epithelial cells.[3]

  • Biochemical Assays: D-Lactose is utilized to identify and characterize galectins, a family of beta-galactoside-binding proteins.[2]

  • Osmolality Adjustment: It can be used to maintain the osmotic pressure of the cell culture medium.[4]

Limitations in Mammalian Cell Culture:

Most mammalian cell lines do not efficiently metabolize lactose because they lack the enzyme β-galactosidase (lactase).[1] For general cell culture, glucose, fructose, or galactose are the preferred carbon sources.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₂₂O₁₁ · H₂O[1]
Molecular Weight 360.31 g/mol [1][5]
Appearance White to off-white crystalline powder[1][5]
pH (in aqueous solution) 4.0 - 7.5[1][6]

Table 2: Solubility Data

SolventSolubilityTemperature
Warm Water 0.1 g/mLNot Specified
Water 20 g/100 mL[7]15°C
Ethanol Practically Insoluble[7]Not Specified
Methanol Sufficiently soluble for Karl Fischer titration[8]Room Temperature

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution for use in cell culture applications.

Materials:

  • This compound (Cell Culture Tested Grade)

  • Nuclease-free, sterile distilled water or cell culture grade water

  • Sterile bottles or tubes for storage

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • Sterile magnetic stir bar and stir plate (optional)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Calculation: Determine the mass of this compound required to achieve the desired concentration for your stock solution.

  • Weighing: In a laminar flow hood, accurately weigh the calculated amount of this compound powder.

  • Dissolution:

    • Transfer the powder to a sterile container.

    • Add a portion of the sterile water to the container. To aid dissolution, use warm water.

    • Agitate the solution gently until the powder is completely dissolved. A sterile magnetic stir bar can be used for this purpose.

    • Add the remaining sterile water to reach the final desired volume.

  • Sterilization:

    • Draw the prepared lactose solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a final sterile storage container. It is crucial to use filter sterilization as autoclaving can cause hydrolysis of lactose into glucose and galactose and may lead to a browning reaction.[9]

  • Storage:

    • Label the sterile stock solution with the name of the reagent, concentration, and date of preparation.

    • Store the solution at 4°C in the dark to prevent degradation.[10]

Note on Autoclaving: Autoclaving lactose solutions is generally not recommended as it can lead to the hydrolysis of the disaccharide into glucose and galactose.[9] Heat sterilization in the presence of phosphate (B84403) buffers under alkaline conditions can also result in a browning reaction.[9]

Visualizations

Workflow for this compound Solution Preparation

G A Calculate required mass of this compound B Weigh powder using an analytical balance A->B C Dissolve in sterile, warm water B->C D Filter-sterilize through a 0.22 µm filter C->D E Store at 4°C in a labeled, sterile container D->E

Caption: Workflow for preparing a sterile this compound solution.

Metabolic Pathway of Lactose

G cluster_0 Cellular Environment (if lactase is present) Lactose Lactose Enzyme Lactase (β-galactosidase) Lactose->Enzyme Glucose Glucose Enzyme->Glucose Galactose Galactose Enzyme->Galactose

References

Application of D-Lactose Monohydrate in Dry Powder Inhaler Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate is the most extensively used excipient in the development of dry powder inhaler (DPI) formulations.[1][2] Its primary role is as a carrier for the micronized active pharmaceutical ingredient (API), facilitating the handling, metering, and delivery of low-dose drugs to the lungs.[3][4] The physicochemical properties of lactose (B1674315), such as particle size, shape, and surface morphology, are critical determinants of DPI performance, influencing powder flow, fluidization, and the deaggregation of the API from the carrier upon inhalation.[3][5] This document provides detailed application notes and experimental protocols for the use of this compound in DPI formulations.

The Role of Lactose as a Carrier in DPIs

In DPI formulations, micronized drug particles (typically 1-5 µm) adhere to the surface of larger lactose carrier particles (typically 50-200 µm).[1][6] This interactive mixture offers several advantages:

  • Improved Flowability and Dosing Accuracy: The larger carrier particles improve the flow properties of the powder blend, which is crucial for accurate and reproducible dosing during manufacturing and by the patient.[1][2]

  • Enhanced Stability: The dry powder formulation provides a stable environment for the API.[1]

  • Facilitated Aerosolization: During inhalation, the airflow generated by the patient's breath provides the energy to deaggregate the drug particles from the lactose carrier, allowing them to be carried deep into the lungs.

The selection of an appropriate grade of lactose is a critical step in DPI formulation development, as it directly impacts the efficiency of drug delivery.[3][7]

Key Physicochemical Properties of Lactose and Their Impact on DPI Performance

The performance of a DPI formulation is a complex interplay between the API, the lactose carrier, the inhaler device, and the patient's inspiratory effort. The properties of the lactose carrier play a pivotal role in this interaction.

Particle Size Distribution

The particle size of the lactose carrier significantly influences the performance of a DPI formulation.[2][8] Different grades of inhalation lactose are commercially available with varying particle size distributions.

  • Coarse Lactose: Larger carrier particles generally lead to better powder flow.

  • Fine Lactose: The presence of fine lactose particles (often defined as <10 µm or <15 µm) can have a significant impact on the Fine Particle Fraction (FPF), which is the proportion of the drug dose with an aerodynamic diameter suitable for lung deposition (<5 µm).[2][9][10] The addition of fine lactose can improve drug detachment from the carrier surface, leading to a higher FPF.[2][10] However, an excessive amount of fines can negatively impact flowability.[2]

The effect of lactose particle size on the Fine Particle Fraction (FPF) of salbutamol (B1663637) sulfate (B86663) is summarized in the table below.

Lactose GradeMedian Particle Size (x50)Fine Particle Fraction (FPF) of Salbutamol Sulfate (%)
InhaLac® 120131.8 ± 1.3 µm17% - 22%
InhaLac® 23087.4 ± 0.2 µm28% - 44%
InhaLac® 25051.7 ± 0.7 µm28% - 44%

Data compiled from a study using a reservoir-based and a capsule-based DPI device. The range in FPF reflects the performance differences between the two devices.[6]

Particle Shape and Surface Morphology

The shape and surface roughness of lactose particles influence the adhesion forces between the drug and the carrier.[3] Milled lactose grades often have a more irregular, tomahawk-like shape with a rougher surface compared to sieved or spray-dried lactose, which can be more spherical.[3][8] Smoother carrier surfaces may lead to easier drug detachment and improved aerosolization performance.[11]

Experimental Protocols

Characterization of this compound Particle Size

Objective: To determine the particle size distribution of lactose carriers.

Methodology: Laser Diffraction

Laser diffraction is a widely used technique for measuring the particle size distribution of powders.[8]

Protocol:

  • Sample Preparation: Ensure a representative sample of the lactose powder is obtained.[8]

  • Instrument Setup: Use a laser diffraction system equipped with a dry powder dispersion unit (e.g., HELOS with RODOS).

  • Dispersion: Disperse the lactose powder using an appropriate dispersion pressure (e.g., 3 bar) to ensure individual particles are measured.[6]

  • Measurement: Perform the measurement according to the instrument's operating procedure.

  • Data Analysis: The results are typically expressed as a volume distribution, with parameters such as d10, d50 (median), and d90 values, which represent the particle diameters at which 10%, 50%, and 90% of the particles are smaller, respectively.[8]

Preparation of API-Lactose Blends for DPIs

Objective: To prepare a homogeneous mixture of the micronized API and the lactose carrier.

Methodology: Low-Shear Blending

Protocol:

  • Sieving: Pass the lactose carrier through a sieve (e.g., 250 µm) to break up any large agglomerates.[6]

  • Geometric Dilution (Double-Sandwich Method): a. Place a portion of the lactose carrier into a suitable blender (e.g., Turbula blender).[6] b. Add the total amount of the micronized API on top of the lactose. c. Add the remaining portion of the lactose carrier on top of the API.

  • Blending: Blend the powder mixture for a defined period (e.g., 60 minutes) at a specific speed (e.g., 72 rpm).[6] To improve homogeneity, the blending process can be interrupted at intervals (e.g., every 15 minutes) to manually pass the powder blend through a sieve.[6]

In-Vitro Aerodynamic Performance Testing

Objective: To assess the aerodynamic particle size distribution of the emitted aerosol from a DPI, which predicts the in-vivo lung deposition.

Methodology: Cascade Impaction

Cascade impactors, such as the Next Generation Impactor (NGI), are used to separate the emitted aerosol into different particle size fractions.[6]

Protocol:

  • Apparatus Setup: Assemble the cascade impactor (e.g., NGI) according to the manufacturer's instructions. Coat the collection surfaces with a suitable solvent to prevent particle bounce.

  • Dose Actuation: Load the DPI device with the powder formulation and actuate the dose into the impactor at a controlled flow rate that mimics a patient's inhalation.

  • Sample Recovery: After actuation, carefully disassemble the impactor and dissolve the drug deposited on each stage in a suitable solvent.

  • Drug Quantification: Quantify the amount of drug on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

  • Data Calculation:

    • Emitted Dose (ED): The total amount of drug that exits the inhaler.[6]

    • Fine Particle Dose (FPD): The mass of drug particles with an aerodynamic diameter less than 5 µm.[6]

    • Fine Particle Fraction (FPF): The FPD expressed as a percentage of the ED.[6]

Visualizations

DPI_Formulation_Workflow cluster_0 Formulation Development cluster_1 Performance Testing cluster_2 Optimization API_Characterization API Characterization Blend_Preparation API-Lactose Blend Preparation API_Characterization->Blend_Preparation Lactose_Selection Lactose Carrier Selection Lactose_Selection->Blend_Preparation In_Vitro_Testing In-Vitro Performance Testing (e.g., NGI) Blend_Preparation->In_Vitro_Testing DPI_Device_Selection DPI Device Selection DPI_Device_Selection->In_Vitro_Testing Data_Analysis Data Analysis (FPF, ED) In_Vitro_Testing->Data_Analysis Formulation_Optimization Formulation Optimization Data_Analysis->Formulation_Optimization Formulation_Optimization->Lactose_Selection

Caption: DPI Formulation Development and Optimization Workflow.

Drug_Delivery_Mechanism DPI DPI Device Inhalation Patient Inhalation DPI->Inhalation Deaggregation Drug-Carrier Deaggregation Inhalation->Deaggregation Drug_Deposition Drug Deposition in Lungs Deaggregation->Drug_Deposition Carrier_Deposition Carrier Deposition in Oropharynx Deaggregation->Carrier_Deposition

Caption: Mechanism of Drug Delivery from a DPI.

Lactose_Property_Impact cluster_0 Lactose Physicochemical Properties cluster_1 Intermediate Properties cluster_2 DPI Performance Metrics Particle_Size Particle Size (Coarse vs. Fine) Flowability Powder Flowability Particle_Size->Flowability Adhesion Drug-Carrier Adhesion Forces Particle_Size->Adhesion Particle_Shape Particle Shape (e.g., Spherical, Irregular) Particle_Shape->Adhesion Surface_Morphology Surface Morphology (Smooth vs. Rough) Surface_Morphology->Adhesion ED Emitted Dose (ED) Flowability->ED FPF Fine Particle Fraction (FPF) Adhesion->FPF

Caption: Impact of Lactose Properties on DPI Performance.

References

D-Lactose Monohydrate: A Versatile Carrier for Enhanced Drug Delivery via Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Lactose monohydrate is a widely utilized excipient in the pharmaceutical industry, valued for its excellent compressibility, flowability, and well-established safety profile.[1][2] In the realm of amorphous solid dispersions (ASDs), this compound serves as a hydrophilic carrier to enhance the dissolution rate and bioavailability of poorly water-soluble drugs (BCS Class II and IV).[3][4] By converting the crystalline drug into its higher-energy amorphous state and dispersing it within a lactose (B1674315) matrix, the solubility and dissolution rate can be significantly improved.[4][5] This application note provides a comprehensive overview, experimental protocols, and quantitative data for utilizing this compound as a carrier in ASDs.

Lactose exists in two isomeric forms, α-lactose and β-lactose, with α-lactose monohydrate being the most stable crystalline form.[1] Amorphous lactose, which can be produced through processes like spray drying or freeze-drying, is hygroscopic and can be converted to the stable α-lactose monohydrate form with the addition of water.[1][6]

Key Advantages of this compound in ASDs

  • Enhanced Dissolution: As a hydrophilic carrier, lactose facilitates the wetting and dissolution of the dispersed amorphous drug, leading to improved drug release profiles.[3][4]

  • Stabilization of the Amorphous State: While polymers are often the primary stabilizers in ASDs, lactose can contribute to the physical stability of the amorphous drug by reducing molecular mobility.[4]

  • Established Manufacturing Processes: Lactose is compatible with common ASD manufacturing techniques such as spray drying and hot-melt extrusion.[3][7]

  • Safety and Regulatory Acceptance: this compound has a long history of safe use in pharmaceutical formulations and is widely accepted by regulatory agencies.[1][8]

Experimental Protocols

Preparation of Amorphous Solid Dispersion by Spray Drying

This protocol describes a common method for preparing a lactose-based ASD using the solvent evaporation technique of spray drying.[9][10]

Materials:

  • Active Pharmaceutical Ingredient (API) - poorly water-soluble

  • This compound

  • Organic Solvent (e.g., methanol, acetone, or a mixture)[9]

  • Purified Water

Equipment:

  • Spray Dryer

  • Magnetic Stirrer/Hot Plate

  • Analytical Balance

  • Volumetric Glassware

Protocol:

  • Solution Preparation:

    • Accurately weigh the desired amounts of the API and this compound to achieve the target drug-to-carrier ratio (e.g., 1:10 w/w).[3]

    • Dissolve the API and lactose in a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of both the API and lactose.[9] Gentle heating and stirring may be required to achieve complete dissolution.

    • The total solids concentration in the feed solution is typically determined by the solubility of the components and the solution's viscosity.[9]

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization gas flow rate, feed pump rate) to appropriate values for the specific solvent system and formulation. These parameters need to be optimized to ensure efficient solvent evaporation and particle formation.

    • Pump the feed solution into the spray dryer's atomizer.

    • The atomized droplets are dried in a stream of hot air, leading to the rapid evaporation of the solvent and the formation of solid particles.

    • Collect the resulting powder from the cyclone separator.

  • Post-Processing:

    • The collected ASD powder can be further dried under vacuum to remove any residual solvent.

    • Store the final product in a desiccator to protect it from moisture, which can induce recrystallization.[11]

Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

HME is a solvent-free method for preparing ASDs that involves the melting and mixing of the API and carrier.[7][12]

Materials:

  • Active Pharmaceutical Ingredient (API) - poorly water-soluble

  • This compound (anhydrous form is often preferred for HME)

Equipment:

  • Hot-Melt Extruder with a twin-screw setup

  • Feeder

  • Downstream processing equipment (e.g., pelletizer, mill)

Protocol:

  • Pre-blending:

    • Accurately weigh and physically mix the API and this compound powder at the desired ratio.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the components and ensure the drug dissolves in the molten carrier, but below the degradation temperature of the API.[12]

    • Feed the powder blend into the extruder at a constant rate.

    • The rotating screws convey, mix, and melt the material, forming a homogenous molten mass.

    • The molten extrudate is passed through a die to form a continuous strand.

  • Downstream Processing:

    • Cool the extrudate strand on a conveyor belt.

    • The cooled and solidified strand can then be pelletized or milled to the desired particle size for further formulation into tablets or capsules.

Characterization of Lactose-Based ASDs

Thorough characterization is crucial to confirm the amorphous nature of the drug and to assess the performance and stability of the ASD.

Solid-State Characterization
  • Powder X-ray Diffraction (PXRD): Used to confirm the absence of crystallinity in the ASD. An amorphous sample will show a halo pattern, while a crystalline sample will exhibit sharp Bragg peaks.[3]

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the ASD, which is a critical parameter for predicting physical stability.[3][13] It can also detect any residual crystallinity (melting endotherms).

  • Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and surface characteristics of the ASD powder.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and lactose, which can contribute to the stability of the amorphous state.[3]

Performance Evaluation
  • In Vitro Dissolution Testing: Compares the dissolution rate of the ASD to that of the pure crystalline drug and a physical mixture. This is a key indicator of the potential for enhanced bioavailability.[3]

  • Physical Stability Studies: The ASD is stored under accelerated conditions (e.g., 40°C / 75% RH) for a defined period, and then re-analyzed by PXRD and DSC to check for any signs of recrystallization.[3][14]

Quantitative Data

The following tables summarize quantitative data from a study investigating the use of this compound as a carrier for the poorly water-soluble drug, Rutin.[3]

Table 1: Formulation Compositions of Rutin-Loaded Solid Dispersions [3]

FormulationDrug (Rutin) (g)CarrierCarrier Amount (g)Drug-to-Carrier Ratio
F11Lactose Monohydrate101:10
F21Mannitol101:10
F31Microcrystalline Cellulose101:10
F41Silicon Dioxide101:10
F51Calcium Carbonate101:10

Table 2: Effect of Carrier and Drug-to-Carrier Ratio on Rutin Dissolution [3]

FormulationCarrierDrug-to-Carrier RatioDissolution after 15 min (%)
Pure Rutin--~20
F1Lactose Monohydrate1:10100
F2Mannitol1:10~80
F3Microcrystalline Cellulose1:10~40
F4Silicon Dioxide1:10~30
F5Calcium Carbonate1:10~25
Rutin:LactoseLactose Monohydrate1:7.5~90
Rutin:LactoseLactose Monohydrate1:12.5100

Data extracted and compiled from a study by Al-kassas et al. (2022).

Visualizations

experimental_workflow_spray_drying cluster_prep Preparation cluster_process Processing cluster_analysis Characterization api API dissolution Dissolution api->dissolution lactose This compound lactose->dissolution solvent Solvent solvent->dissolution spray_drying Spray Drying dissolution->spray_drying Feed Solution collection Powder Collection spray_drying->collection pxrd PXRD collection->pxrd dsc DSC collection->dsc sem SEM collection->sem dissolution_testing Dissolution Testing collection->dissolution_testing stability Stability Studies collection->stability

Caption: Workflow for ASD Preparation by Spray Drying and Characterization.

logical_relationship_asd_stability cluster_factors Influencing Factors cluster_outcome Outcome tg High Glass Transition Temp. (Tg) stability Enhanced Physical Stability of ASD tg->stability interactions Drug-Carrier Interactions (e.g., H-bonding) interactions->stability moisture Low Moisture Content moisture->stability recrystallization Inhibition of Recrystallization stability->recrystallization leads to

Caption: Factors Influencing the Physical Stability of Amorphous Solid Dispersions.

References

Application Notes and Protocols for Incorporating D-Lactose Monohydrate into Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Lactose monohydrate, a readily available and biocompatible disaccharide, is an increasingly popular component in the formulation of hydrogels for biomedical applications. Its inherent hydrophilicity, biocompatibility, and potential for specific biological interactions make it a valuable building block for creating advanced hydrogel systems for drug delivery, tissue engineering, and enzyme stabilization.[1][2][3][4] This document provides detailed application notes and protocols for several methods of incorporating this compound into hydrogel formulations, along with data on the resulting hydrogel properties and visual representations of the experimental workflows.

Methods for Incorporation

There are several effective methods for incorporating this compound into hydrogel networks. The choice of method often depends on the desired properties of the final hydrogel, such as mechanical strength, swelling behavior, and biodegradability. This section outlines three prominent methods:

  • One-Pot Photopolymerization of Lactose-Methacrylic Monomers: This method offers a simple and environmentally friendly approach to synthesizing lactose-based hydrogels. It involves the reaction of lactose (B1674315) with methacrylic anhydride (B1165640) in an aqueous solution, followed by photopolymerization.[5][6] This "green chemistry" approach is conducted in water, avoids the need for organic solvents and protecting group chemistry, and can even utilize lactose from waste streams.[5]

  • Copolymerization with Lactose-Containing Monomers: This versatile method involves the synthesis of a lactose-containing monomer, which is then copolymerized with other monomers to form the hydrogel network.[2] This allows for fine-tuning of the hydrogel's properties by varying the comonomer and its concentration.

  • Crosslinking of Lactose-Modified Polymers: In this approach, a pre-existing polymer is chemically modified to include lactose moieties. The lactose-modified polymer is then crosslinked to form a hydrogel. A key example is the use of lactose-modified chitosan (B1678972).[4]

Data Presentation

The properties of lactose-containing hydrogels can be tailored by adjusting the formulation. The following tables summarize key quantitative data from the literature for different hydrogel compositions.

Table 1: Properties of Photopolymerized Lactose-Methacrylic Acid Hydrogels [5]

ParameterValue RangeConditions
Compressive Elastic Moduli12 to 735 kPaVaries with the ratio of methacrylic anhydride to lactose.
Failure Strains25 to 57%Dependent on the monomer ratio.
Equilibrium Water ContentUp to 260%Can reach up to 4000% upon lyophilization and rewetting.

Table 2: Properties of Sulfated-Lactose Polyurethane Hydrogels [1][3]

ParameterValue RangeNotes
Swelling Ratio300 to 2500%Driven by the hydrophilicity of the sulfated lactose units.
Average Degree of Sulfation1.03 per lactose ringMinimal sulfation leads to significant swelling.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key methods of incorporating this compound into hydrogels.

Protocol 1: One-Pot Synthesis of Lactose-Derived Hydrogels via Photopolymerization

This protocol is based on the environmentally friendly method developed by researchers at the University of Minnesota.[5][6]

Materials:

  • This compound (or milk permeate)[6]

  • Methacrylic anhydride

  • Sodium hydroxide (B78521) (NaOH), 2.5 M aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Deionized water

  • Round bottom flask

  • Magnetic stir bar and stir plate

  • Polystyrene petri dish

  • UV lamp (365 nm)

Procedure:

  • Preparation of the Precursor Mixture:

    • In a round bottom flask, dissolve this compound in deionized water. For example, use 10.0 g of lactose in 16.6 mL of water.[6]

    • If using milk permeate, determine the lactose concentration first.[6]

    • Add methacrylic anhydride to the lactose solution. The molar ratio of lactose to methacrylic anhydride can be varied from 1.0:0.5 to 1.0:2.0 to tune the hydrogel properties.[6]

    • Slowly add 2.5 M sodium hydroxide solution to the mixture while stirring.

    • The reaction can be heated (e.g., to 90°C) to ensure complete dissolution and reaction, especially when using milk permeate.[6]

  • Neutralization and Filtration:

    • Neutralize the reaction mixture to pH 7 by adding 1 M hydrochloric acid.[6]

    • Filter the resulting hydrogel precursor mixture through qualitative filter paper to remove any insoluble material.[6]

  • Photopolymerization:

    • Transfer the filtered precursor mixture to a polystyrene petri dish.

    • Expose the precursor mixture to UV irradiation (365 nm, 3.4-3.8 mW/cm²) for 60 minutes at room temperature.[6]

    • The photo-induced copolymerization of lactose methacrylate (B99206), methacrylic acid, and sodium methacrylate yields a transparent hydrogel.[6]

Protocol 2: Synthesis of Lactose-Modified Chitosan Hydrogel

This protocol describes the preparation of a hydrogel from lactose-modified chitosan, which has applications in viscosupplementation for osteoarthritis.[4]

Materials:

  • Lactose-modified chitosan (CTL)

  • Boric acid

  • Deionized water

  • Beakers

  • Stir plate and stir bar

Procedure:

  • Preparation of the Polymer Solution:

    • Prepare an aqueous solution of lactose-modified chitosan (CTL) at the desired concentration.

  • Crosslinking:

    • Add boric acid as a crosslinking agent to the CTL solution. The concentration of boric acid will influence the rheological properties of the final hydrogel.

    • Stir the mixture until a homogenous hydrogel is formed. The rheological properties can be characterized to identify the optimal composition for the intended application.[4]

Protocol 3: Preparation of Molecularly Imprinted Hydrogel for Lactose Recognition

This protocol is for creating a hydrogel with specific recognition sites for lactose, which can be used for applications like creating lactose-free milk.[7]

Materials:

  • D-Lactose (template)

  • Methacrylamide (B166291) (functional monomer)

  • Ethylene glycol dimethacrylate (cross-linker)

  • Dimethylsulfoxide (polymerization solvent)

  • Initiator (e.g., AIBN)

Procedure:

  • Preparation of the Pre-polymerization Complex:

    • Dissolve D-Lactose and methacrylamide in dimethylsulfoxide. A typical molar ratio of lactose to methacrylamide is 1:8.[7]

    • Allow the template and functional monomer to interact and form a complex.

  • Polymerization:

    • Add the cross-linker (ethylene glycol dimethacrylate) and the initiator to the pre-polymerization complex.

    • Initiate polymerization, typically by heating or UV irradiation, to form the hydrogel.

  • Template Removal:

    • After polymerization, the lactose template needs to be removed from the hydrogel matrix to create the specific binding sites.

    • This is typically achieved by extensive washing with a suitable solvent (e.g., a mixture of water and acetic acid) to extract the lactose molecules.

  • Characterization:

    • The binding properties of the imprinted hydrogel can be evaluated by rebinding studies with lactose and other sugars to confirm selectivity.[7]

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

experimental_workflow_1 cluster_prep Precursor Preparation cluster_poly Photopolymerization start Dissolve Lactose in Water add_ma Add Methacrylic Anhydride start->add_ma Stir add_naoh Add NaOH add_ma->add_naoh Stir neutralize Neutralize with HCl to pH 7 add_naoh->neutralize filter Gravity Filter neutralize->filter uv_irrad UV Irradiation (365 nm, 60 min) filter->uv_irrad Transfer to Petri Dish end Transparent Hydrogel uv_irrad->end

Caption: Workflow for the one-pot synthesis of lactose-derived hydrogels.

experimental_workflow_2 cluster_solution Solution Preparation cluster_crosslinking Crosslinking start Prepare Aqueous Solution of Lactose-Modified Chitosan (CTL) add_boric Add Boric Acid (Crosslinker) start->add_boric stir Stir until Homogenous add_boric->stir end Lactose-Modified Chitosan Hydrogel stir->end

Caption: Workflow for preparing lactose-modified chitosan hydrogel.

signaling_pathway_placeholder cluster_complex Pre-polymerization Complex Formation cluster_polymerization Polymerization and Template Removal lactose D-Lactose (Template) complex Template-Monomer Complex lactose->complex monomer Methacrylamide (Functional Monomer) monomer->complex solvent Dimethylsulfoxide (Solvent) solvent->complex polymerize Polymerization (Heat or UV) complex->polymerize crosslinker Ethylene Glycol Dimethacrylate (Cross-linker) crosslinker->polymerize initiator Initiator initiator->polymerize imprinted_hydrogel Imprinted Hydrogel polymerize->imprinted_hydrogel wash Template Removal (Washing) imprinted_hydrogel->wash final_hydrogel Molecularly Imprinted Hydrogel wash->final_hydrogel

References

Utilizing D-Lactose Monohydrate as a Molecular Crowding Agent in Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intracellular environment is a densely packed milieu of macromolecules, with concentrations reaching up to 400 g/L. This phenomenon, known as molecular crowding, significantly impacts the structure, function, and interactions of biological macromolecules like enzymes. In vitro enzyme assays conducted in dilute buffer systems often fail to replicate these crowded conditions, potentially leading to discrepancies between laboratory findings and in vivo realities. To bridge this gap, researchers employ molecular crowding agents to mimic the cellular environment. While macromolecular agents like polyethylene (B3416737) glycol (PEG) and Ficoll are commonly used, smaller molecules such as disaccharides are also gaining attention for their ability to induce significant crowding effects.

This document provides detailed application notes and protocols for utilizing D-Lactose monohydrate as a molecular crowding agent in enzyme assays. Due to a lack of extensive direct studies on this compound for this specific application, data and protocols are supplemented with information from studies using structurally similar disaccharides, namely sucrose (B13894) and trehalose (B1683222). These serve as valuable proxies to anticipate the effects of this compound.

Principle of Action

Molecular crowding agents like this compound exert their effects primarily through the excluded volume effect. In a crowded solution, the volume available to other molecules is reduced, leading to an increase in their effective concentrations. This can influence enzyme kinetics and stability in several ways:

  • Enzyme Stabilization: Crowding can favor more compact, folded states of an enzyme, thereby increasing its stability against thermal and chemical denaturation.

  • Modulation of Enzyme Kinetics: By altering the effective concentrations of the enzyme and its substrate, crowding can affect the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The increased viscosity of the solution at higher crowder concentrations can also impact substrate diffusion and product release.

  • Promotion of Protein-Protein Interactions: Crowding can enhance the association of protein subunits or the formation of enzyme-substrate complexes, which can be critical for certain enzymatic reactions and signaling pathways.

Data Presentation: Effects of Disaccharides on Enzyme Properties

The following tables summarize quantitative data from studies on the effects of sucrose and trehalose on enzyme stability and kinetics. This data can be used as a reference to predict the potential impact of this compound.

Table 1: Effect of Disaccharides on Enzyme Thermal Stability

EnzymeCrowding AgentCrowder Concentration (w/v)Parameter MeasuredChange ObservedReference
Whey Protein IsolateSucrose10%Denaturation TemperatureIncrease of ~3-4°C[1][2]
Whey Protein IsolateSucrose20%Denaturation TemperatureIncrease of ~5-6°C[1][2]
Whey Protein IsolateSucrose40%Denaturation TemperatureIncrease of ~6-8°C[1][2]
α-AmylaseSucrose40%Half-life (T_1/2) at 60°C32-fold increase[3]
α-AmylaseTrehalose40%Half-life (T_1/2) at 60°C58-fold increase[3]
LysozymeSucroseVariousDenaturation TemperatureIncreased[4]
LysozymeTrehaloseVariousDenaturation TemperatureIncreased[4]
Lactate DehydrogenaseSucroseVariousActivity after freeze-dryingStabilized
Lactate DehydrogenaseTrehaloseVariousActivity after freeze-dryingStabilized

Table 2: Effect of Disaccharides on Enzyme Kinetic Parameters (Illustrative Examples)

EnzymeCrowding AgentCrowder ConcentrationK_mV_maxk_catReference
InvertaseSucrose (as substrate and crowder)High concentrationsIncreasedDecreased-
BromelainFicoll 70Increasing3-fold increase2.5-fold decrease-
Yeast Alcohol DehydrogenaseFicoll and DextranVariousDecreased (Ethanol oxidation)Decreased (Ethanol oxidation)-
Horseradish PeroxidasePEG 8k20%>10-fold increase (for TMB)--[5]

Note: The effects on kinetic parameters are highly dependent on the specific enzyme, substrate, and the nature and concentration of the crowding agent.

Experimental Protocols

This section provides a generalized protocol for incorporating this compound as a molecular crowding agent in a typical enzyme assay.

Materials
  • Enzyme of interest

  • Substrate for the enzyme

  • This compound (high purity)

  • Buffer solution appropriate for the enzyme assay (e.g., Tris-HCl, phosphate (B84403) buffer)

  • Spectrophotometer or other detection instrument

  • Microplates or cuvettes

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol: General Enzyme Assay in the Presence of this compound
  • Preparation of Stock Solutions:

    • Buffer: Prepare a concentrated stock of the desired buffer (e.g., 1 M Tris-HCl, pH 7.4).

    • Enzyme: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

    • Substrate: Prepare a concentrated stock solution of the substrate in the assay buffer.

    • This compound: Prepare a high-concentration stock solution of this compound in the assay buffer (e.g., 50% w/v). Ensure it is fully dissolved. This may require gentle heating and stirring. Allow the solution to return to the assay temperature before use.

  • Assay Setup:

    • Design a series of experiments with varying concentrations of this compound (e.g., 0%, 5%, 10%, 15%, 20% w/v).

    • For each concentration of this compound, prepare a set of reactions to determine the initial velocity at different substrate concentrations. This will allow for the determination of K_m and V_max.

    • A typical reaction mixture in a microplate well or cuvette would include:

      • Assay Buffer

      • This compound (to the desired final concentration)

      • Enzyme solution

      • Substrate solution (to initiate the reaction)

    • Important: Ensure the final volume and the concentration of the buffer components are consistent across all reactions. The volume of the this compound stock solution will displace some volume of the buffer.

    • Include control reactions:

      • No enzyme control: To measure any non-enzymatic substrate degradation.

      • No substrate control: To measure any background signal from the enzyme or other components.

      • No crowder control (0% D-Lactose): To establish the baseline enzyme activity in a dilute solution.

  • Reaction and Data Acquisition:

    • Pre-incubate the reaction mixture (buffer, this compound, and enzyme) at the desired assay temperature for a few minutes to allow for thermal equilibration.

    • Initiate the reaction by adding the substrate.

    • Immediately start monitoring the reaction by measuring the change in absorbance, fluorescence, or other detectable signal over time using a plate reader or spectrophotometer.

    • Collect data at regular intervals to determine the initial linear rate of the reaction (initial velocity, v_o).

  • Data Analysis:

    • For each this compound concentration, plot the initial velocity (v_o) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max values.

    • A Lineweaver-Burk plot (1/v_o vs. 1/[S]) can also be used to visualize the data and determine the kinetic parameters.

    • Compare the K_m and V_max values obtained at different this compound concentrations to the values from the control (0% lactose) to quantify the effect of molecular crowding on the enzyme's kinetics.

Visualizations

Experimental Workflow for a Crowding Experiment

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Buffer Stock setup_mix Prepare Reaction Mixes (Varying [Lactose]) prep_buffer->setup_mix prep_enzyme Enzyme Stock prep_enzyme->setup_mix prep_substrate Substrate Stock reaction_init Initiate Reaction (Add Substrate) prep_substrate->reaction_init prep_lactose D-Lactose Stock prep_lactose->setup_mix setup_mix->reaction_init setup_controls Include Controls (No Enzyme, No Substrate, No Crowder) setup_controls->reaction_init reaction_measure Monitor Signal (e.g., Absorbance) reaction_init->reaction_measure analysis_plot Plot v_o vs. [S] reaction_measure->analysis_plot analysis_fit Michaelis-Menten Fit analysis_plot->analysis_fit analysis_params Determine Km & Vmax analysis_fit->analysis_params

Caption: Workflow for an enzyme kinetics assay with a molecular crowding agent.

Conceptual Signaling Pathway Under Crowded Conditions

signaling_pathway Effect of Molecular Crowding on a Signaling Cascade cluster_dilute Dilute Conditions cluster_crowded Crowded Conditions (with D-Lactose) A1 Protein A B1 Protein B A1->B1 Slow Association C1 Protein C B1->C1 Inefficient Signaling A2 Protein A AB_complex [A-B] Complex A2->AB_complex Enhanced Association B2 Protein B B2->AB_complex C2 Protein C AB_complex->C2 Efficient Signaling

Caption: Molecular crowding can enhance protein-protein interactions in signaling.

Conclusion

Utilizing this compound as a molecular crowding agent offers a simple and cost-effective method to create more physiologically relevant conditions for in vitro enzyme assays. While direct data for this compound is still emerging, the extensive research on other disaccharides like sucrose and trehalose provides a strong foundation for its application. By carefully designing experiments and analyzing the resulting kinetic and stability data, researchers can gain deeper insights into enzyme function within the crowded cellular landscape, which is of paramount importance for basic research and drug development.

References

Application Notes and Protocols: D-Lactose Monohydrate in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate, a readily available and biocompatible disaccharide, is an increasingly utilized excipient in the formulation of nanoparticle drug delivery systems. Its versatile properties allow it to function as a cryoprotectant, a surface modifier to enhance circulation time, a targeting ligand for specific cell types, and a carrier for improving the dissolution of poorly soluble drugs. This document provides detailed application notes and experimental protocols for the use of this compound in various nanoparticle formulations.

Applications of this compound in Nanoparticle Formulations

Alternative to PEGylation for Enhanced Circulation and Reduced Immunogenicity

Lactose-coated nanoparticles have emerged as a viable alternative to PEGylated nanoparticles. By mimicking the natural carbohydrate coating on blood cells, lactose (B1674315) can reduce uptake by the reticuloendothelial system (RES), thereby prolonging circulation half-life and improving tumor accumulation.[1][2] Studies on lipoplexes have shown that a lactose coating provides effects comparable to PEG in reducing leukocyte uptake and extending circulation time.[1][3] Notably, lactose-coated lipoplexes have been observed to elicit a reduced innate immune response, with lower levels of inflammatory cytokines such as IL-6, IFN-γ, and TNFα compared to their PEGylated counterparts.[1]

Cryoprotectant and Lyoprotectant for Nanoparticle Stability

The long-term stability of nanoparticle formulations in aqueous suspension is often a challenge. Lyophilization (freeze-drying) and spray-drying are common techniques to produce stable, dry powder forms of nanoparticles. This compound is widely used as a cryoprotectant and lyoprotectant to prevent nanoparticle aggregation during these processes and to ensure proper redispersion upon reconstitution.[4][5] It has been effectively used with various nanoparticle types, including those made from poly(lactic-co-glycolic acid) (PLGA).[6][7]

Carrier for Poorly Soluble Drugs and Dry Powder Inhalers (DPI)

This compound serves as an effective carrier for enhancing the dissolution of hydrophobic drugs. In formulations such as aquasomes (three-layered ceramic nanoparticles), a lactose coating can significantly improve the solubility and release kinetics of poorly water-soluble active pharmaceutical ingredients (APIs).[8][9] Furthermore, in the field of pulmonary drug delivery, lactose is a standard carrier in dry powder inhaler (DPI) formulations. Nanoparticles containing the API are often blended with larger lactose carrier particles to improve powder flowability and aerosolization performance, ensuring efficient delivery to the lungs.[10][11][12][13]

Targeting Ligand for Galectin-Expressing Cells

The galactose moiety of lactose is a natural ligand for galectins, a family of carbohydrate-binding proteins that are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery. Nanoparticles functionalized with lactose can selectively bind to and be internalized by galectin-expressing cells, leading to enhanced cellular uptake and targeted therapeutic effects.[1][3] This targeted approach can increase the concentration of the drug at the desired site, improving efficacy and reducing off-target side effects.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound in nanoparticle drug delivery systems.

Table 1: Comparison of Tumor Accumulation and Cytokine Induction for Lactose-Coated vs. PEGylated Lipoplexes

FormulationTumor Accumulation (% Injected Dose)IL-6 (pg/mL)IFN-γ (pg/mL)TNFα (pg/mL)
5% Lactose-coated Lipoplexes 2.35 ± 0.31Lower than PEGylatedLower than PEGylatedLower than PEGylated
5% PEGylated Lipoplexes 1.64 ± 0.20Higher than Lactose-coatedHigher than Lactose-coatedHigher than Lactose-coated

Data adapted from a study comparing the in vivo performance of lactose-coated and PEGylated lipoplexes.[1]

Table 2: Effect of Lactose as a Cryoprotectant on Nanoparticle Size

Nanoparticle TypeCryoprotectant (Concentration)Particle Size Before Lyophilization (nm)Particle Size After Reconstitution (nm)
PLGA Nanoparticles Lactose (2.0% w/v)~150Not significantly changed
Surfactant-free PLGA Nanoparticles Lactose (1.0% w/v)~200Well reconstituted
Liposomes Lactose (various)100-200Maintained

This table compiles representative data on the effect of lactose as a cryoprotectant on maintaining nanoparticle size after freeze-drying and reconstitution.[6]

Experimental Protocols

Protocol 1: Formulation of Lactose-Coated Liposomes

This protocol describes the preparation of lactose-coated liposomes by incorporating lactosylceramide (B164483) into the lipid film.

Materials:

  • Sphingosine

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Lactosylceramide

  • Chloroform (B151607)

  • Distilled water

  • Nitrogen gas

  • Vacuum oven

  • Sonicator

Procedure:

  • Dissolve sphingosine, cholesterol, DOPC, and lactosylceramide in chloroform at the desired molar ratio (e.g., a 5% lactose coating).

  • In a round-bottom flask, dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film.

  • Place the flask in a vacuum oven overnight to ensure complete removal of residual chloroform.

  • Hydrate the lipid film with distilled water by gentle rotation.

  • Sonicate the resulting suspension until the solution becomes clear, indicating the formation of small unilamellar vesicles.

  • The lactose-coated liposomes are now ready for drug loading or other applications.

Protocol 2: Freeze-Drying of PLGA Nanoparticles with Lactose as a Cryoprotectant

This protocol provides a general procedure for the lyophilization of PLGA nanoparticles using lactose to prevent aggregation.

Materials:

  • PLGA nanoparticle suspension

  • This compound

  • Deionized water

  • Lyophilizer (freeze-dryer)

  • Cryovials

Procedure:

  • Prepare a stock solution of this compound in deionized water (e.g., 10% w/v).

  • Add the lactose solution to the PLGA nanoparticle suspension to achieve the desired final concentration of lactose (e.g., 2-5% w/v).

  • Gently mix the solution to ensure uniform distribution of the cryoprotectant.

  • Dispense the mixture into cryovials.

  • Freeze the samples in the lyophilizer at a controlled rate to a temperature below the glass transition temperature of the formulation (e.g., -40°C).

  • Apply a vacuum and gradually increase the shelf temperature to initiate primary drying (sublimation of ice).

  • After primary drying is complete, further increase the temperature for secondary drying to remove residual water.

  • Once the cycle is complete, backfill the chamber with an inert gas and seal the vials.

  • The lyophilized powder can be stored at room temperature or 4°C and reconstituted with water or buffer before use.

Protocol 3: Co-precipitation of Lactose-Coated Calcium Phosphate (B84403) Nanoparticles

This protocol describes a method for forming calcium phosphate nanoparticles in the presence of lactose.

Materials:

  • Calcium chloride (CaCl₂) solution

  • Disodium (B8443419) phosphate (Na₂HPO₄) solution

  • This compound solution (e.g., 9.5% w/w)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare separate solutions of calcium chloride and disodium phosphate in the this compound solution.

  • Adjust the pH of both solutions to the desired value (e.g., pH 7.4) using a suitable acid or base.

  • While stirring vigorously, slowly add the disodium phosphate-lactose solution to the calcium chloride-lactose solution.

  • A milky suspension will form, indicating the precipitation of calcium phosphate nanoparticles.

  • Continue stirring for a specified period to allow for particle formation and stabilization by lactose.

  • The resulting suspension of lactose-coated calcium phosphate nanoparticles can be purified by centrifugation and washing.

Signaling Pathways and Experimental Workflows

Galectin-3 Mediated Apoptosis Signaling Pathway

Lactose-functionalized nanoparticles can induce apoptosis in cancer cells by targeting surface galectin-3. The binding of multiple lactose ligands on the nanoparticle surface to galectin-3 can trigger a signaling cascade leading to programmed cell death.

Galectin3_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lactose_NP Lactose-Coated Nanoparticle Galectin3 Galectin-3 Lactose_NP->Galectin3 Binds CD7 CD7 Galectin3->CD7 CD29 CD29 Galectin3->CD29 Mitochondrion Mitochondrion CD7->Mitochondrion Signal Transduction CD29->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Galectin-3 mediated apoptosis pathway.
Experimental Workflow for Evaluating Lactose-Coated Nanoparticles

The following diagram illustrates a typical experimental workflow for the formulation, characterization, and in vitro evaluation of lactose-coated nanoparticles.

Experimental_Workflow cluster_formulation 1. Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation Formulation Nanoparticle Formulation (e.g., Liposomes, PLGA) Lactose_Mod Surface Modification with Lactose Formulation->Lactose_Mod Size_Zeta Particle Size & Zeta Potential (DLS) Lactose_Mod->Size_Zeta Morphology Morphology (TEM/SEM) Lactose_Mod->Morphology Drug_Loading Drug Loading & Encapsulation Efficiency (e.g., HPLC, UV-Vis) Lactose_Mod->Drug_Loading Cell_Culture Cell Culture (Galectin-expressing cells) Drug_Release In Vitro Drug Release (Dialysis Method) Drug_Loading->Drug_Release Uptake Cellular Uptake Study (Flow Cytometry, Confocal) Cell_Culture->Uptake Cytotoxicity Cytotoxicity Assay (MTT, etc.) Cell_Culture->Cytotoxicity

Workflow for nanoparticle evaluation.

References

Protocol for Spray-Drying Lactose as a Carrier for Inhalation Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactose (B1674315) is the most widely used excipient in carrier-based dry powder inhaler (DPI) formulations.[1][2][3] Its primary role is to improve the flowability and dosing accuracy of the micronized active pharmaceutical ingredient (API).[3] Spray-drying is a particle engineering technique that allows for the production of lactose particles with specific characteristics, such as spherical shape and controlled particle size, which can enhance the performance of DPI formulations.[1][4][5] This document provides a detailed protocol for the spray-drying of lactose to produce a carrier suitable for inhalation applications.

Key Considerations for Spray-Dried Lactose in Inhalation

The physical properties of the lactose carrier significantly influence the performance of a DPI formulation.[6] Important characteristics for spray-dried lactose include:

  • Particle Size Distribution (PSD): The particle size of the carrier affects the blend uniformity and the release of the drug particles during inhalation.[6][4] For inhalation applications, a particle size of less than 5 µm is generally desired for deep lung deposition.[7][8]

  • Morphology: Spray-dried lactose particles are typically spherical, which can improve powder flow.[4][9] The surface texture can also influence drug adhesion and detachment.

  • Crystallinity: The spray-drying process often produces lactose in an amorphous state.[1][9] Amorphous lactose is highly sensitive to moisture and can recrystallize if not stored in a low-humidity environment (below 30% relative humidity).[1][9] Recrystallization can alter the particle properties and negatively impact the aerosol performance.

Experimental Protocol: Spray-Drying of Lactose

This protocol outlines a general procedure for spray-drying lactose for use as an inhalation carrier. The specific parameters may require optimization depending on the spray-drying equipment and the desired particle characteristics.

1. Materials and Equipment:

  • Materials:

    • α-Lactose monohydrate

    • Purified water (or other suitable solvent)

  • Equipment:

    • Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290)

    • Magnetic stirrer or overhead mixer

    • Analytical balance

    • Laser diffraction particle size analyzer

    • Scanning Electron Microscope (SEM)

    • X-ray Diffractometer (XRD)

    • Differential Scanning Calorimeter (DSC)

2. Preparation of the Feed Solution:

  • Accurately weigh the desired amount of α-lactose monohydrate.

  • Dissolve the lactose in purified water at a specific concentration. The concentration of the feed solution can influence the final particle size.[8] A common starting point is a 1-10% (w/v) solution.

  • Stir the solution until the lactose is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before spray-drying.

3. Spray-Drying Process:

The following table summarizes typical spray-drying parameters for producing inhalable lactose particles. These are starting points and should be optimized for the specific equipment and desired particle attributes.

ParameterTypical RangeInfluence on Particle Characteristics
Inlet Temperature 120 - 220 °CAffects drying rate and final moisture content. Higher temperatures can lead to faster evaporation and potentially more amorphous content.[8][10]
Outlet Temperature 60 - 120 °CA key indicator of the drying process efficiency.[8]
Feed Pump Rate 2 - 10 mL/minInfluences the droplet size and the final particle size. A lower feed rate generally results in smaller particles.[7][10]
Aspirator/Blower Rate 80 - 100%Affects the residence time of the particles in the drying chamber and the efficiency of particle separation.[10]
Atomizing Air Flow Rate / Pressure 400 - 800 L/hr / 1 - 3 barHigher atomization pressure leads to the formation of smaller droplets and consequently smaller particles.[10]

4. Product Collection and Storage:

  • The spray-dried lactose powder is collected from the cyclone and/or the collection vessel of the spray dryer.

  • The yield of the process should be calculated. Yields can range from 50% to over 90% depending on the equipment and parameters used.[11]

  • Store the collected powder in a desiccator or a controlled low-humidity environment (RH < 30%) to prevent moisture-induced crystallization.[1][9]

5. Characterization of Spray-Dried Lactose:

The following analytical techniques are crucial for characterizing the properties of the spray-dried lactose to ensure its suitability as an inhalation carrier.

ParameterAnalytical TechniqueDescription
Particle Size Distribution Laser DiffractionMeasures the size distribution of the particles.[4][9] Key parameters include d10, d50 (median), and d90 values.
Particle Morphology Scanning Electron Microscopy (SEM)Provides high-resolution images of the particle shape and surface texture.[9]
Crystallinity X-ray Diffraction (XRD)Determines the solid-state nature of the lactose (amorphous or crystalline).[9]
Thermal Properties Differential Scanning Calorimetry (DSC)Can be used to identify the glass transition temperature of amorphous lactose and to study crystallization events.[9]

Summary of Experimental Data

The following table summarizes spray-drying parameters and resulting particle sizes from various studies to provide a comparative overview.

Inlet Temp (°C)Outlet Temp (°C)Feed Conc. (% w/v)Pump Rate (mL/min)Resulting Particle Size (d50, µm)Reference
17573Not specified53.5 - 5[7]
220Not specifiedNot specifiedNot specifiedNot specified[12]

Note: The table is populated with example data from the search results. A comprehensive literature review would yield a more extensive dataset.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Prepare Lactose Solution B 2. Set Spray-Dryer Parameters A->B Feed Solution C 3. Spray-Drying B->C Process Settings D 4. Product Collection C->D Dried Powder E 5. Characterize Particles D->E Sample F Particle Size (Laser Diffraction) E->F G Morphology (SEM) E->G H Crystallinity (XRD/DSC) E->H

Caption: Experimental workflow for producing and characterizing spray-dried lactose.

Parameter_Influence cluster_params Spray-Drying Parameters cluster_props Particle Properties InletTemp Inlet Temperature Crystallinity Crystallinity InletTemp->Crystallinity Moisture Moisture Content InletTemp->Moisture FeedRate Feed Rate ParticleSize Particle Size FeedRate->ParticleSize Atomization Atomization Pressure Atomization->ParticleSize FeedConc Feed Concentration FeedConc->ParticleSize Morphology Morphology FeedConc->Morphology

Caption: Influence of spray-drying parameters on lactose particle properties.

References

Troubleshooting & Optimization

How to prevent the crystallization of amorphous D-Lactose monohydrate in formulations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amorphous D-Lactose monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the crystallization of amorphous lactose (B1674315) in pharmaceutical formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is amorphous this compound and why is it used in formulations?

A1: Amorphous this compound is a non-crystalline form of lactose, a sugar commonly used as an excipient in the pharmaceutical industry.[1] Unlike its crystalline counterpart, it lacks a long-range ordered molecular structure.[2] This amorphous form is often preferred for its superior compressibility and binding properties, making it an excellent choice for tablet manufacturing and as a carrier in dry powder inhaler (DPI) formulations.[3]

Q2: What causes amorphous lactose to crystallize in a formulation?

A2: The crystallization of amorphous lactose is primarily driven by its thermodynamic instability.[4] The primary triggers for crystallization are exposure to moisture (high relative humidity) and elevated temperatures.[5][6] Water acts as a plasticizer, increasing molecular mobility and allowing the amorphous lactose molecules to rearrange into a more stable crystalline structure.[1]

Q3: What are the negative consequences of lactose crystallization in my product?

A3: Uncontrolled crystallization can negatively impact product quality and performance. For instance, in dry powder inhalers, it can alter the particle size and surface properties of the carrier, affecting the drug's aerosolization and delivery to the lungs. In tablets, it can lead to changes in hardness, disintegration time, and overall stability.[2] Crystallization can also cause caking and clumping of powders, leading to issues with flowability and handling during manufacturing.[7]

Q4: How can I prevent the crystallization of amorphous lactose?

A4: Preventing crystallization involves controlling the key environmental factors and considering formulation strategies.

  • Storage: Store amorphous lactose and final formulations in tightly sealed containers with desiccants at low temperatures and controlled, low relative humidity to minimize moisture uptake.[5]

  • Formulation: The addition of certain excipients can inhibit crystallization. For example, co-spray-drying amorphous lactose with fumed silica (B1680970) has been shown to reduce the rate of recrystallization.[8]

  • Processing: Manufacturing processes that generate high levels of mechanical stress, such as milling, can create amorphous regions on the surface of crystalline lactose. Careful control of these processes is necessary.

Troubleshooting Guide: Unexpected Crystallization

If you are observing unexpected crystallization of amorphous lactose in your formulation, follow these troubleshooting steps.

Diagram: Troubleshooting Workflow for Lactose Crystallization

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions A Unexpected Crystallization Observed (e.g., caking, changes in physical properties) B Review Storage Conditions (Temperature & Humidity Logs) A->B C Analyze Formulation Components (Hygroscopicity of other excipients) A->C D Examine Manufacturing Process (Milling, Drying, Compression parameters) A->D E Storage Conditions Out of Spec? B->E F Hygroscopic Excipients Present? C->F G High-Stress Processing Step? D->G E->F No H Implement Strict Environmental Controls (Low T & RH) E->H Yes F->G No I Reformulate with Less Hygroscopic Excipients F->I Yes J Optimize Process Parameters (e.g., reduce milling intensity) G->J Yes K Incorporate Crystallization Inhibitors (e.g., fumed silica) G->K Consider as preventative measure

Caption: A logical workflow to identify and address the root causes of amorphous lactose crystallization.

Data Presentation

Table 1: Comparison of Amorphous vs. Crystalline α-Lactose Monohydrate Properties

PropertyAmorphous LactoseCrystalline α-Lactose Monohydrate
Structure Disordered, non-crystallineOrdered, crystalline lattice
Hygroscopicity HighLow
Compressibility GoodPoor
Stability Thermodynamically unstableStable
Typical Use Direct compression tablets, DPI carrierGeneral purpose filler

Table 2: Key Environmental Factors Influencing Crystallization

FactorCritical Threshold/ConditionImpact on Amorphous LactosePrevention Strategy
Relative Humidity (RH) >40% RH can initiate crystallization[2]Increases molecular mobility, leading to crystallization.Store and process at low RH (<30%).
Temperature Storage above the glass transition temperature (Tg)Increases molecular mobility and accelerates crystallization.Store at temperatures well below the Tg.

Experimental Protocols

Protocol 1: Detection of Crystallinity using Differential Scanning Calorimetry (DSC)

  • Objective: To detect the glass transition (Tg) of the amorphous fraction and any exothermic crystallization or endothermic melting events.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Accurately weigh 5-10 mg of the lactose-containing formulation into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan should be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample at a constant rate, typically 10°C/min, to a temperature above the expected melting point of lactose (e.g., 230°C).[9]

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • A step change in the baseline indicates the glass transition (Tg) of the amorphous content.

    • An exothermic peak following the Tg suggests crystallization of the amorphous fraction.

    • An endothermic peak corresponds to the melting of the crystalline form.

Diagram: Experimental Workflow for DSC Analysis

G A Sample Preparation (5-10 mg in Al pan) B Instrument Setup (Calibrated DSC, N2 purge) A->B C Thermal Program (Equilibrate at 25°C, Heat at 10°C/min to 230°C) B->C D Data Acquisition (Record Heat Flow vs. Temperature) C->D E Data Analysis (Identify Tg, Crystallization, and Melting Events) D->E

References

Technical Support Center: Maillard Reaction Between D-Lactose Monohydrate and Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Maillard reaction between D-Lactose monohydrate and amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the Maillard reaction.

IssuePossible Cause(s)Suggested Solution(s)
1. Slow or No Reaction - Low Temperature: The reaction rate is highly temperature-dependent.[1][2] - Low pH: An acidic environment (pH < 6) significantly slows down the initial stages of the Maillard reaction.[1][2] - High Water Activity (Excess Water): Excess water can dilute reactants and hinder the reaction.[3]- Increase the temperature. The optimal temperature range is typically between 140°C and 165°C. - Adjust the pH to a neutral or slightly alkaline level (pH 7-10). The use of a weak base like sodium bicarbonate can accelerate the reaction.[3] - Reduce the amount of water in the system. The reaction is favored at intermediate water activities (0.6-0.7).[1]
2. Excessive Browning or Charring - High Temperature: Temperatures above 180°C (355°F) can lead to pyrolysis (burning) instead of the desired Maillard reaction.[4] - Prolonged Reaction Time: Extended heating can lead to the formation of dark, bitter compounds.[1] - High pH: A highly alkaline environment can significantly accelerate the reaction, potentially leading to uncontrolled browning.- Carefully control and monitor the temperature, ensuring it does not exceed the optimal range. - Reduce the reaction time. Monitor the reaction progress visually or through analytical methods to stop it at the desired point. - Lower the pH of the reaction mixture. The addition of a food-grade acid can help slow down the browning process.[3]
3. Inconsistent or Irreproducible Results - Fluctuations in Temperature or pH: Small variations in these parameters can lead to significant differences in reaction outcomes. - Inconsistent Reactant Concentrations: Variations in the ratio of lactose (B1674315) to amino acids will affect the reaction kinetics and product profile.[1] - Variable Water Activity: Changes in the moisture content of the reaction environment can alter the reaction rate.[1]- Use a temperature-controlled heating apparatus (e.g., oil bath, heating block) and a calibrated pH meter to ensure consistent conditions. - Accurately measure and record the concentrations of all reactants for each experiment. - Control the humidity of the environment or use a sealed reaction vessel to maintain consistent water activity.
4. Low Yield of Desired Maillard Reaction Products (MRPs) - Suboptimal Reaction Conditions: Temperature, pH, and time may not be optimized for the formation of the specific MRPs of interest. - Amino Acid Type: Different amino acids have different reactivities in the Maillard reaction. Lysine (B10760008) is highly reactive due to its free ε-amino group.[4]- Systematically vary the reaction conditions (temperature, pH, time) to determine the optimal parameters for your target MRPs. - If possible, select a more reactive amino acid, such as lysine, to increase the yield of MRPs.

Frequently Asked Questions (FAQs)

Q1: What is the Maillard reaction?

The Maillard reaction is a non-enzymatic chemical reaction between amino acids and reducing sugars that occurs upon heating.[5] It is responsible for the browning and the characteristic flavors and aromas in many cooked foods.[5] The reaction begins with the condensation of a reducing sugar, such as this compound, and an amino acid to form an unstable glycosylamine, which then undergoes a series of rearrangements and further reactions to produce a complex mixture of compounds known as Maillard Reaction Products (MRPs).[6][7]

Q2: Which factors have the most significant impact on the Maillard reaction between lactose and amino acids?

The three most critical factors are:

  • Temperature: Higher temperatures generally accelerate the reaction.[1][2]

  • pH: The reaction is favored in neutral to slightly alkaline conditions.[1][3]

  • Water Activity (a_w): The reaction rate is maximal at intermediate water activities (around 0.6-0.7).[1]

Q3: How can I monitor the progress of the Maillard reaction?

The progress of the reaction can be monitored in several ways:

  • Color Change: Visually observing the development of brown color is a simple, qualitative method.

  • UV-Vis Spectroscopy: Measuring the absorbance at specific wavelengths (e.g., 420 nm for browning intensity) provides a quantitative assessment.

  • HPLC Analysis: High-Performance Liquid Chromatography can be used to quantify the loss of reactants (lactose and amino acids) and the formation of specific MRPs like 5-hydroxymethylfurfural (B1680220) (HMF) and furosine (an indicator of early-stage lysine damage).[8][9]

Q4: What are the key stages of the Maillard reaction?

The Maillard reaction is typically divided into three main stages:

  • Initial Stage: Condensation of the reducing sugar and amino acid to form a glycosylamine, followed by the Amadori rearrangement to form a ketosamine. This stage is colorless.[7]

  • Intermediate Stage: Dehydration and fragmentation of the Amadori products, leading to the formation of various reactive carbonyl compounds, furfurals (like HMF), and other intermediates. Some yellowing may occur at this stage.[8]

  • Final Stage: Polymerization and condensation of the intermediate compounds to form high molecular weight, brown pigments known as melanoidins.[8]

Q5: Why is lysine a particularly reactive amino acid in the Maillard reaction?

Lysine has two amino groups: an α-amino group and an ε-amino group in its side chain.[4] The ε-amino group is highly nucleophilic and readily reacts with the carbonyl group of reducing sugars, making lysine one of the most reactive amino acids in the Maillard reaction.[4] This high reactivity often leads to a significant loss of its nutritional value during thermal processing.

Experimental Protocols

Protocol 1: Induction of Maillard Reaction in a Lactose-Lysine Model System

This protocol describes a method for inducing the Maillard reaction in a controlled laboratory setting.

Materials:

  • This compound

  • L-Lysine monohydrochloride

  • Phosphate (B84403) buffer (0.1 M, pH 8)

  • Heating apparatus (e.g., heating block, water bath)

  • Sealed reaction vials (e.g., screw-cap tubes)

  • Ice bath

Procedure:

  • Prepare equimolar solutions of this compound and L-Lysine monohydrochloride (e.g., 0.2 M) in the 0.1 M phosphate buffer (pH 8).

  • Dispense equal volumes of the lactose and lysine solutions into a reaction vial. For example, mix 5 mL of the lactose solution with 5 mL of the lysine solution.

  • Securely seal the reaction vial.

  • Place the vial in the preheated heating apparatus set to the desired temperature (e.g., 100°C, 120°C, or 140°C).

  • Heat for the desired reaction time (e.g., 30, 60, 90, or 120 minutes).

  • At the end of the reaction time, immediately transfer the vial to an ice bath to quench the reaction.

  • Store the samples at -20°C prior to analysis.[8][10]

Protocol 2: Analysis of Maillard Reaction Products by HPLC

This protocol provides a general method for the analysis of MRPs. Specific parameters may need to be optimized for your particular instrument and target analytes.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical column suitable for the separation of polar compounds, such as a C18 column (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm).[8][10]

Mobile Phase and Gradient (Example for HMF and other intermediates):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • A gradient elution may be necessary to separate a complex mixture of MRPs. An example gradient could be:

    • 0-30 min: Linear gradient from 5% B to 35% B

    • 30-32 min: Linear gradient from 35% B to 100% B

    • 32-37 min: Hold at 100% B

    • 37-39 min: Linear gradient from 100% B to 5% B

    • 39-45 min: Hold at 5% B to re-equilibrate the column.

  • Flow rate: 0.5 - 1.0 mL/min

  • Detection wavelength: 280 nm for HMF and other furanic compounds. A DAD can be used to scan a range of wavelengths to detect different MRPs.

Sample Preparation:

  • Thaw the frozen samples from Protocol 1.

  • Filter the samples through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Dilute the samples with the initial mobile phase if necessary to fall within the linear range of the detector.

Quantification:

  • Prepare standard curves for the MRPs of interest (e.g., HMF, furosine) using certified reference materials.

  • Inject the standards and samples into the HPLC system.

  • Identify and quantify the MRPs in the samples by comparing their retention times and peak areas to those of the standards.

Quantitative Data

Table 1: Effect of Temperature and Time on Lysine Loss in a Casein-Lactose Model System

Temperature (°C)TimeAvailable Lysine Loss (%)
3717 days~50%
5060 hours~50%
6012 hours~50%
6030 min~14%
7030 min~29%
8030 min~54%
9030 min~78%

(Data synthesized from[11])

Table 2: Formation of Furosine and CML in a Micellar Casein Isolate (MCI) and Whey Protein Isolate (WPI) Model System with Lactose at 121°C

SampleHeating Time (min)Furosine (mol/mol protein)Nε-(carboxymethyl)lysine (CML) (mol/mol protein)
MCI + Lactose00.015
150.1120.046
300.1090.059
WPI + Lactose00.001
15-0.030
30-0.050

LOQ: Limit of Quantification. (Data from[6][12])

Visualizations

Maillard_Reaction_Pathway cluster_initial Initial Stage (Colorless) cluster_intermediate Intermediate Stage (Yellowing) cluster_final Final Stage (Browning) Lactose Lactose Glycosylamine Glycosylamine Lactose->Glycosylamine + Amino Acid Amino Acid Amino Acid Amadori Product Amadori Product Glycosylamine->Amadori Product Amadori Rearrangement Reactive Carbonyls Reactive Carbonyls Amadori Product->Reactive Carbonyls Degradation HMF & Furfurals HMF & Furfurals Amadori Product->HMF & Furfurals Dehydration Strecker Aldehydes Strecker Aldehydes Reactive Carbonyls->Strecker Aldehydes + Amino Acid Melanoidins Melanoidins Reactive Carbonyls->Melanoidins Polymerization HMF & Furfurals->Melanoidins Condensation Strecker Aldehydes->Melanoidins Condensation

Caption: General pathway of the Maillard reaction.

Troubleshooting_Workflow Start Start Problem Problem Start->Problem SlowReaction Slow/No Reaction Problem->SlowReaction Yes ExcessiveBrowning Excessive Browning Problem->ExcessiveBrowning No CheckTemp Temperature Low? SlowReaction->CheckTemp InconsistentResults Inconsistent Results ExcessiveBrowning->InconsistentResults No CheckTempHigh Temperature Too High? ExcessiveBrowning->CheckTempHigh Yes CheckControl Verify Control of Temp, pH, Conc. InconsistentResults->CheckControl Yes End End InconsistentResults->End No CheckpH pH Acidic? CheckTemp->CheckpH No IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Yes CheckWater High Water Activity? CheckpH->CheckWater No IncreasepH Increase pH CheckpH->IncreasepH Yes ReduceWater Reduce Water CheckWater->ReduceWater Yes CheckWater->End No IncreaseTemp->End IncreasepH->End ReduceWater->End CheckTime Time Too Long? CheckTempHigh->CheckTime No ReduceTemp Reduce Temperature CheckTempHigh->ReduceTemp Yes ReduceTime Reduce Time CheckTime->ReduceTime Yes CheckTime->End No ReduceTemp->End ReduceTime->End Standardize Standardize Protocol CheckControl->Standardize Standardize->End Experimental_Workflow Start Start PrepareReactants Prepare Lactose & Amino Acid Solutions Start->PrepareReactants MixReactants Mix Reactants in Vial PrepareReactants->MixReactants HeatReaction Heat at Controlled Temperature and Time MixReactants->HeatReaction QuenchReaction Quench Reaction on Ice Bath HeatReaction->QuenchReaction SamplePrep Filter and Dilute Sample QuenchReaction->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis End End DataAnalysis->End

References

How to control the particle size of D-Lactose monohydrate during milling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the particle size of D-Lactose monohydrate during milling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the milling of this compound and provides potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Broad Particle Size Distribution - Inappropriate mill type for the desired particle size range.- Non-optimal milling parameters (e.g., speed, feed rate).- Mill screen is damaged or has an incorrect mesh size.- Inefficient classification of particles post-milling.- Select a mill capable of producing a narrow distribution, such as a jet mill with an integrated classifier.[1]- Systematically adjust milling speed, feed rate, and grinding pressure.[2]- Inspect and replace the screen with the appropriate mesh size for the target particle size.[3]- Employ post-milling classification techniques like sieving.
Excessive Formation of Fines - Milling intensity is too high (e.g., excessive speed or pressure).- Prolonged milling time.- The chosen mill type inherently produces a high percentage of fines (e.g., some impact mills).- Reduce the mill speed or grinding pressure.[2]- Decrease the residence time of the material in the milling chamber.- Consider a different milling technology, such as a pin mill operated at a lower speed.[3]
Inconsistent Particle Size Between Batches - Fluctuations in milling parameters (speed, feed rate).- Variations in the properties of the starting material.- Inconsistent environmental conditions (humidity, temperature).- Wear and tear of milling components.- Ensure all milling parameters are precisely controlled and recorded for each batch.[4]- Characterize the starting material for each batch to ensure consistency.- Monitor and control the temperature and humidity of the milling environment.[5][6]- Regularly inspect and maintain milling equipment.
Caking and Poor Powder Flowability - High percentage of amorphous content induced by milling.[5]- Presence of excessive fines.- High ambient humidity leading to moisture sorption.[6][7]- Electrostatic charges on particles.- Reduce milling intensity to minimize the generation of amorphous content.[8]- Optimize the process to reduce fines or use a classification step to remove them.- Control the humidity of the processing and storage environment.[6]- Consider the use of flow aids or anti-caking agents if appropriate for the application.
Mill Overheating - High milling speed or intensity for an extended period.- Insufficient cooling of the milling chamber.- High feed rate leading to excessive friction.- Reduce the milling speed or operate the mill in shorter cycles with cooling periods.- Utilize a mill with a cooling jacket or introduce a cooling gas stream.- Optimize the feed rate to prevent overloading of the mill.[9]

Frequently Asked Questions (FAQs)

1. Which type of mill is best for achieving a fine particle size of this compound?

For producing ultrafine lactose (B1674315) powders, typically in the range of 3-30 µm, high-density bed jet mills are highly effective.[1] These mills utilize particle-on-particle impact for size reduction, which can produce a steep particle size distribution with a precise upper size limit controlled by an integrated classifier.[1] For slightly coarser, yet still fine particles (30-80 µm), impact mills with classifiers are a suitable option.[1]

2. How does milling speed affect the final particle size?

Generally, a higher milling speed (in impact mills) or higher grinding pressure (in jet mills) results in a smaller particle size.[2] This is due to the increased energy input, leading to more frequent and forceful impacts that cause particle fracture. However, excessively high speeds can also lead to a broader particle size distribution and increased generation of amorphous content.[5]

3. What is the influence of the feed rate on particle size reduction?

A lower feed rate typically results in a smaller particle size.[9] This is because a lower feed rate increases the residence time of the particles in the milling zone, allowing for more impacts and a greater degree of size reduction. Conversely, a high feed rate can lead to mill choking and less efficient milling, resulting in a coarser product.[9]

4. How can I control the upper limit of the particle size?

In mills equipped with a screen, such as hammer mills or conical mills, the aperture size of the screen is the primary factor determining the maximum particle size of the discharged material.[3] For mills with an integrated classifier, like certain jet mills and impact mills, the classifier speed directly controls the cut-point, allowing for precise control over the upper particle size limit.[1]

5. Does humidity and temperature affect the milling process?

Yes, both humidity and temperature can significantly impact the milling of lactose. High humidity can lead to increased moisture sorption, especially if amorphous content is generated, which can cause powder caking and poor flowability.[5][6][7] Temperature increases during milling can also alter the material's properties. In some cases, cryogenic milling (milling at very low temperatures) is employed to make the material more brittle and easier to fracture, which can result in a finer particle size and narrower distribution.

6. What is amorphous content and why is it a concern during milling?

This compound is a crystalline material. The high energy input during milling can disrupt this crystalline structure, creating disordered or "amorphous" regions on the particle surface.[8][10] This is a concern because amorphous lactose is more hygroscopic and less stable than its crystalline counterpart, which can lead to caking, altered flow properties, and potential stability issues in the final product.[5][7]

Experimental Protocols

Protocol 1: Determining the Effect of Milling Speed on Particle Size in a Hammer Mill
  • Objective: To investigate the relationship between hammer mill speed and the resulting particle size distribution of this compound.

  • Materials and Equipment:

    • This compound (pre-sieved to a consistent starting particle size range).

    • Hammer mill with variable speed control.

    • A set of screens with different mesh sizes.

    • Laser diffraction particle size analyzer.[11]

    • Sieve shaker for particle size analysis.[12]

  • Methodology:

    • Set the hammer mill to the lowest speed setting (e.g., 1000 RPM).

    • Install a screen with a desired mesh size (e.g., 500 µm).

    • Feed a pre-weighed amount of this compound into the mill at a constant feed rate.

    • Collect the milled product.

    • Analyze the particle size distribution of the milled product using laser diffraction and sieve analysis.[11][12]

    • Repeat steps 1-5 for increasing mill speeds (e.g., 2000 RPM, 3000 RPM, 4000 RPM), keeping the feed rate and screen size constant.

    • Record the D10, D50, and D90 values for each milling speed.

  • Data Analysis:

    • Create a table summarizing the D10, D50, and D90 values at each milling speed.

    • Plot the median particle size (D50) as a function of mill speed.

Protocol 2: Optimizing Feed Rate in a Jet Mill
  • Objective: To determine the optimal feed rate for achieving the target particle size in a spiral jet mill.

  • Materials and Equipment:

    • This compound.

    • Spiral jet mill with adjustable feed rate and grinding pressure.[2]

    • Laser diffraction particle size analyzer.[11]

  • Methodology:

    • Set the grinding pressure of the jet mill to a constant value (e.g., 6 bar).[2]

    • Set the injector pressure to a constant value (e.g., 4 bar).

    • Adjust the feeder to the lowest feed rate.

    • Mill a sufficient quantity of lactose to obtain a stable output.

    • Collect a representative sample of the milled product.

    • Measure the particle size distribution using laser diffraction.[11]

    • Repeat steps 3-6 for incrementally higher feed rates, keeping the grinding and injector pressures constant.

    • Record the D10, D50, and D90 values for each feed rate.

  • Data Analysis:

    • Tabulate the particle size data against the corresponding feed rates.

    • Graph the D50 value versus the feed rate to identify the feed rate that produces the desired particle size.

Quantitative Data Summary

The following tables summarize the impact of key milling parameters on the particle size of this compound, based on findings from various studies.

Table 1: Effect of Mill Type on Achievable Particle Size

Mill TypeTypical Particle Size Range (D50)Key CharacteristicsReference
High-Density Bed Jet Mill3 - 30 µmNarrow particle size distribution, precise top-size control.[1]
Impact Mill with Classifier30 - 80 µmGood for coarser finenesses with classification.[1]
Hammer Mill25 - 500 µmVersatile, particle size controlled by speed and screen size.[3]
Fluid Energy Mill2.9 - 41.7 µmCan produce fine particles but may result in a broad distribution without classification.[13]

Table 2: Influence of Jet Mill Parameters on Particle Size (Example Data)

Grinding Pressure (bar)Feed Rate ( g/min )Resulting Median Particle Size (D50 in µm)Reference
50.8008.5[2]
80.8005.2[2]
54.07510.1[2]
84.0757.3[2]

Visualizations

Milling_Workflow cluster_input Input Stage cluster_process Milling Process cluster_output Output & Analysis Start This compound (Starting Material) Milling Milling (e.g., Jet Mill, Impact Mill) Start->Milling Product Milled Lactose Milling->Product Parameters Process Parameters: - Mill Speed/Pressure - Feed Rate - Screen Size/Classifier Parameters->Milling Analysis Particle Size Analysis (Laser Diffraction, Sieving) Product->Analysis Parameter_Relationships cluster_params Controllable Parameters cluster_outcomes Resulting Properties Speed Milling Speed / Grinding Pressure ParticleSize Particle Size Speed->ParticleSize Inverse Relationship Amorphous Amorphous Content Speed->Amorphous Direct Relationship FeedRate Feed Rate FeedRate->ParticleSize Direct Relationship Screen Screen Size / Classifier Speed Screen->ParticleSize Direct Control (Upper Limit) Distribution Particle Size Distribution ParticleSize->Distribution Amorphous->Distribution

References

Addressing issues with D-Lactose monohydrate caking due to humidity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the caking of D-Lactose monohydrate due to humidity.

Troubleshooting Guide

Issue: this compound has formed clumps or a solid cake in its container.

Question: My this compound has caked upon storage. What are the primary causes and how can I prevent this in the future?

Answer: Caking of this compound is primarily caused by moisture absorption, which leads to the formation of liquid and subsequently solid bridges between particles. The presence of amorphous lactose (B1674315), even in small amounts, significantly increases the risk of caking due to its high hygroscopicity.[1] Key factors influencing caking are relative humidity (RH), temperature, particle size, and initial water content.[2]

To prevent caking, it is crucial to control the storage environment and handle the material appropriately.

Immediate Troubleshooting Steps:

  • Assess the extent of caking: Gently attempt to break up the cake with a sterile spatula. If the cake is friable (crumbles easily), the product may still be usable after sieving, provided its other critical quality attributes are verified. Hard cakes may indicate significant changes to the material's physical properties.

  • Dry the material (with caution): If the caking is minor and caused by recent moisture exposure, drying the lactose in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) or in a vacuum oven at a low temperature (e.g., 40-50°C) may help to break up clumps. However, be aware that temperature changes can also affect the crystalline structure.

  • Sieve the powder: If the cake is broken into smaller aggregates, sieving through an appropriate mesh size can help to restore a more uniform particle size distribution.

Preventative Measures:

  • Storage: Store this compound in a tightly sealed, airtight container in a controlled, low-humidity environment (ideally below 40% RH).[3] For long-term storage, consider using a desiccator or a controlled humidity cabinet.

  • Handling: Minimize exposure to ambient humidity during weighing and transfer. Work quickly in a low-humidity environment or use a glove box with controlled humidity for sensitive applications.

  • Material Selection: If possible, use α-lactose monohydrate with a low amorphous content, as it is the most stable form and less prone to caking.[1]

Frequently Asked Questions (FAQs)

Q1: What is the critical relative humidity (CRH) for this compound?

A1: The CRH for crystalline α-lactose monohydrate is quite high, around 95% RH at 25°C. However, the presence of amorphous lactose drastically lowers the effective CRH. Amorphous lactose can start to absorb significant amounts of moisture and crystallize at an RH as low as 40%.[3]

Q2: How does temperature affect the caking of this compound?

A2: Higher temperatures increase the molecular mobility of water and lactose molecules, which can accelerate the processes leading to caking, especially when the temperature exceeds the glass transition temperature (Tg) of any amorphous content.[4][5] Increased temperature, in combination with high humidity, will lead to stronger and more rapid cake formation.[4]

Q3: Does particle size influence the caking tendency?

A3: Yes, smaller particles have a greater tendency to cake.[6][2] This is due to a larger surface area-to-volume ratio, which increases moisture sorption, and a greater number of contact points between particles, facilitating the formation of interparticle bridges. Lactose powder with a median particle diameter (d50) of less than 300 µm is particularly susceptible to caking, especially if the water content exceeds 3%.[1]

Q4: My this compound is specified as crystalline. Why is it still caking?

A4: Even highly crystalline this compound can contain small amounts of amorphous content on the particle surfaces, often introduced during processing steps like milling.[7] This small amorphous fraction is highly hygroscopic and can be sufficient to initiate caking under humid conditions.[3]

Q5: How can I quantitatively assess the caking tendency of my this compound?

A5: The caking tendency can be quantified by measuring the "cake strength" using a texture analyzer.[2][8] This involves consolidating the powder under a defined force and then measuring the force required to break the resulting cake. A higher force indicates a greater tendency to cake.

Data Presentation

Table 1: Influence of Relative Humidity on the Hardness of Caked Lactose Polymorphs (at 25°C for 3 months)

Relative Humidity (%)α-Lactose Monohydrate Hardness (N)Spray-Dried Lactose (with amorphous content) Hardness (N)β-Lactose Anhydrous Hardness (N)
33FriableHardHard
43FriableHardHard
57FriableHardHard
75FriableHardHard

Data synthesized from a study on the moisture sorption and caking of lactose polymorphs. "Friable" indicates a very low cake strength, while "Hard" indicates significant caking.[8][9]

Table 2: Critical Parameters Influencing this compound Caking

ParameterCritical Value/ObservationReference
Water Content > 3% (for particles < 300 µm)[1][6]
Particle Size (d50) < 300 µm shows increased caking tendency[1][6]
Amorphous Content Even small amounts significantly increase caking risk[3]
Critical Relative Humidity (Amorphous Lactose) ~40%[3]
Critical Relative Humidity (α-Lactose Monohydrate) ~95% (at 25°C)[9]

Experimental Protocols

Determination of Moisture Content using Karl Fischer Titration

Objective: To accurately quantify the water content in a this compound sample.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: Accurately weigh approximately 0.1-0.3 g of the this compound sample.

  • Titration: Introduce the sample into the titration vessel. The sample will dissolve in the methanol-based solvent, and the water present will react with the Karl Fischer reagent.

  • Endpoint Detection: The titration endpoint is determined electrometrically.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed. The theoretical water content of pure this compound is approximately 5%.

Assessment of Caking Tendency using a Texture Analyzer

Objective: To quantitatively measure the cake strength of this compound after exposure to controlled environmental conditions.

Methodology:

  • Sample Preparation: Place a known mass of this compound powder into a sample cell (e.g., a cylindrical mold).

  • Consolidation: Apply a defined consolidation force to the powder bed for a specific duration to simulate storage conditions. This creates a compacted cake.

  • Environmental Conditioning: Transfer the consolidated sample to a controlled environment (e.g., a humidity chamber) with a specific relative humidity and temperature for a set period.

  • Cake Strength Measurement:

    • Place the sample cell on the texture analyzer platform.

    • Use a cylindrical probe with a diameter smaller than the sample cell to penetrate the cake at a constant speed.

    • The texture analyzer will record the force required to break and penetrate the cake.

  • Data Analysis: The peak force recorded during penetration is reported as the cake strength (in Newtons). A higher peak force indicates a stronger cake and a greater caking tendency.

Mandatory Visualization

Caption: Troubleshooting workflow for addressing caking in this compound.

References

Technical Support Center: Research-Grade D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with research-grade D-Lactose monohydrate. Our goal is to help you minimize impurities and ensure the highest quality for your experimental and developmental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Unexpected Yellowing or Browning of Lactose (B1674315) Solution Upon Heating

Question: My this compound solution turned yellow/brown after heating. What is the cause, and how can I prevent this?

Answer:

This discoloration is likely due to the Maillard reaction, a non-enzymatic browning reaction between the reducing sugar (lactose) and amino groups from contaminating proteins or amino acids when heated.[1][2][3] This reaction can lead to the formation of brown pigments called melanoidins.[2]

Possible Causes:

  • Presence of Protein Impurities: Research-grade lactose may contain trace amounts of residual milk proteins (typically ≤ 0.3%).[4]

  • Heat Treatment: The Maillard reaction is accelerated by heat.[1][2]

  • pH of the Solution: The reaction rate is influenced by the pH of the medium.

Solutions:

  • Use High-Purity Lactose: Ensure you are using a grade of this compound with very low protein content. Refer to the supplier's Certificate of Analysis (CoA).

  • Control Heating Conditions: Use the lowest effective temperature and shortest duration possible for your application.

  • pH Adjustment: If your protocol allows, adjusting the pH to around 5 can minimize the mutarotation rate, which is a step in the Maillard reaction.[5]

  • Purification: If critical, you can further purify the lactose solution using methods like activated carbon treatment to remove colorants.[6][7]

Issue 2: Inconsistent Experimental Results or Poor Cell Culture Performance

Question: I'm observing variability in my experimental outcomes or suboptimal performance in my bacterial cultures where lactose is a carbon source. Could impurities in the lactose be the cause?

Answer:

Yes, impurities in this compound can significantly impact experimental results and microbial growth.

Possible Causes:

  • Microbial Contamination: The presence of bacteria, yeasts, or molds can compete with your target organisms or introduce unwanted metabolites.[4][8] Pharmacopeial standards set limits for total aerobic microbial count, as well as for specific organisms like E. coli and Salmonella.[9][10][11]

  • Inorganic Impurities (Ash/Minerals): Residual mineral salts can affect the growth kinetics of crystals and may influence cellular processes.[12][13][14] The acceptable limit for residue on ignition is typically not more than 0.1% to 0.3%.[4][9]

  • Other Sugars: The presence of monosaccharides like glucose and galactose from lactose hydrolysis can alter metabolic pathways in microorganisms.[12]

Solutions:

  • Verify Certificate of Analysis (CoA): Always check the CoA for microbial limits and purity specifications.

  • Sterilization: Filter-sterilize lactose solutions for cell culture applications rather than autoclaving, as autoclaving can accelerate the Maillard reaction.

  • High-Purity Grade: Use a pharmaceutical or research-grade lactose that meets stringent purity requirements.

Issue 3: Lactose Powder Caking or Exhibiting Poor Flowability

Question: My this compound powder has formed clumps and is difficult to handle. Why is this happening and what can I do?

Answer:

Caking in lactose powder is often related to moisture content and the presence of amorphous lactose.

Possible Causes:

  • Hygroscopicity: Amorphous lactose is very hygroscopic and can absorb moisture from the environment.[15] This moisture absorption can lead to the formation of solid bridges between particles, causing caking.[15]

  • Impurities: The presence of impurities can enhance moisture sorption and increase the tendency for caking.[16]

  • Storage Conditions: High humidity and temperature fluctuations during storage can promote caking.[15]

Solutions:

  • Proper Storage: Store this compound in tightly sealed containers in a cool, dry place.[9]

  • Use Crystalline Form: Pure α-lactose monohydrate is very stable in humid air.[15] Ensure you are using a highly crystalline form if caking is a concern.

  • Drying: If the powder has absorbed moisture, it can be dried under controlled conditions (e.g., at 80°C for 2 hours) to remove surface water, but be aware this may not reverse significant caking.[9]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in research-grade this compound?

A1: Common impurities include:

  • Other Sugars: Glucose, galactose, and lactulose.[12]

  • Proteins and Peptides: Residual milk proteins.[12][17]

  • Inorganic Salts (Ash): Minerals naturally present in milk.[12]

  • Microbial Contaminants: Bacteria, yeasts, and molds.[4][8]

  • Riboflavin (Vitamin B2): Can cause a yellow color and hinder crystallization.[18]

Q2: How can I detect impurities in my lactose sample?

A2: Several analytical methods can be used:

  • UV-Vis Spectroscopy: To detect protein and light-absorbing impurities.[17][19][20]

  • High-Performance Liquid Chromatography (HPLC): For precise quantification of lactose and other sugars.[21][22]

  • Thin-Layer Chromatography (TLC): For the identification of lactose and separation from other sugars.[9]

  • Karl Fischer Titration: To determine water content.[23]

  • Microbial Enumeration Tests: To quantify microbial contamination.[9][10]

Q3: What are the typical purity specifications for research-grade this compound?

A3: While specifications can vary by supplier, typical values for high-purity grades are summarized in the table below. Always refer to the product-specific Certificate of Analysis.

ParameterTypical Specification
Lactose Purity≥ 99.0%
Moisture (LOD)≤ 5.5%
Residue on Ignition (Ash)≤ 0.3%
Protein≤ 0.3%
Heavy Metals≤ 5 µg/g
Total Aerobic Microbial Count≤ 100 - 2500 cfu/g
Total Yeast & Mold≤ 50 - 100 cfu/g
E. coliAbsent in 1g or ≤ 10 cfu/g
SalmonellaNegative

(Data compiled from multiple sources[4][9][24][25])

Q4: Can I purify this compound further in the lab?

A4: Yes, several methods can be employed for further purification:

  • Recrystallization: Dissolving the lactose in warm water and allowing it to slowly cool can produce purer crystals.[5]

  • Activated Carbon Treatment: This is effective for removing colored impurities.[6][7]

  • Ion-Exchange Chromatography: Can be used to remove charged impurities like mineral salts.[26]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis for Protein and Light-Absorbing Impurities

This method is adapted from the USP and Ph. Eur. monographs for lactose.[17][19]

Objective: To determine the presence of protein and other UV-absorbing impurities.

Materials:

  • This compound sample

  • Deionized water

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a 1% (w/v) solution of the this compound sample in deionized water. For example, dissolve 1.0 g of lactose in water and make up the volume to 100 mL in a volumetric flask.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 210 nm to 300 nm. Use deionized water as the blank.

  • Measurement:

    • Measure the absorbance of the 1% lactose solution in a 1 cm cuvette.

    • Record the absorbance in the range of 210-220 nm and 270-300 nm.

  • Acceptance Criteria (per USP):

    • The absorbance in the 210-220 nm range should not be more than 0.25.[20][27]

    • The absorbance in the 270-300 nm range should not be more than 0.07.[20][27]

Protocol 2: Thin-Layer Chromatography (TLC) for Identification and Sugar Impurity Screening

This protocol is a general method for the identification of lactose and screening for other sugar impurities.

Objective: To confirm the identity of lactose and detect the presence of other sugars like glucose, fructose, and sucrose.

Materials:

  • This compound sample

  • Lactose, Glucose, Fructose, Sucrose reference standards

  • TLC plates (silica gel coated)

  • Developing Solvent: A mixture of ethylene (B1197577) dichloride, glacial acetic acid, methanol, and water (e.g., 50:25:15:10 v/v/v/v).[9]

  • Spray Reagent: A solution of 0.5 g of thymol (B1683141) in a mixture of 95 mL of ethanol (B145695) and 5 mL of sulfuric acid.[9]

  • Developing chamber

  • Capillary tubes for spotting

  • Oven or hot plate

Procedure:

  • Sample and Standard Preparation: Prepare solutions of the lactose sample and each reference standard (e.g., 0.5 mg/mL) in a suitable solvent like a methanol/water mixture (3:2).[9]

  • Spotting: Using capillary tubes, apply small spots (approx. 2 µL) of the sample and each standard solution to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber pre-saturated with the developing solvent. Allow the solvent front to move up the plate until it is about three-quarters of the way to the top.

  • Drying and Redevelopment: Remove the plate, mark the solvent front, and dry it in a current of warm air. Redevelop the plate in fresh developing solvent.[9]

  • Visualization: After final drying, spray the plate evenly with the thymol/sulfuric acid reagent. Heat the plate at 130°C for 10 minutes.[9]

  • Analysis: Compare the Rf value and color of the principal spot from the sample solution to that of the lactose standard. The presence of other spots may indicate other sugar impurities.

Visualizations

Experimental_Workflow_for_Impurity_Analysis cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Interpretation start This compound Sample prep_uv Prepare 1% (w/v) Aqueous Solution start->prep_uv prep_tlc Prepare 0.5 mg/mL Solution in Methanol/Water start->prep_tlc uv_vis UV-Vis Spectroscopy (210-300 nm) prep_uv->uv_vis tlc Thin-Layer Chromatography prep_tlc->tlc analyze_uv Check Absorbance vs. Pharmacopeial Limits uv_vis->analyze_uv analyze_tlc Compare Rf Values to Standards tlc->analyze_tlc result Purity Assessment analyze_uv->result analyze_tlc->result

Caption: Workflow for lactose impurity analysis.

Maillard_Reaction_Pathway cluster_early Early Stage cluster_advanced Advanced & Final Stages Lactose Lactose (Reducing Sugar) Condensation Condensation Reaction Lactose->Condensation Amino_Acid Amino Acid / Protein (from impurities) Amino_Acid->Condensation Heat Heat Heat->Condensation Schiff_Base Schiff Base (unstable) Condensation->Schiff_Base + Heat Amadori Amadori Rearrangement Schiff_Base->Amadori Degradation Sugar Degradation & Amino Acid Degradation Amadori->Degradation Polymerization Polymerization Degradation->Polymerization Melanoidins Melanoidins (Brown Pigments) Polymerization->Melanoidins

Caption: Simplified Maillard reaction pathway.

References

Technical Support Center: Overcoming D-Lactose Monohydrate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges posed by D-Lactose monohydrate in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is a disaccharide (a sugar composed of two simpler sugars, D-galactose and D-glucose) commonly used as an excipient in pharmaceutical formulations, a component in cell culture media, and is naturally present in dairy-derived samples.[1][2] As a reducing sugar, it can interfere with several common biochemical assays, leading to inaccurate results.[3]

Q2: Which biochemical assays are most susceptible to interference from this compound?

A2: Assays that rely on the reduction of copper ions are particularly susceptible to interference from reducing sugars like lactose (B1674315). This includes the Bicinchoninic acid (BCA) assay and the Lowry assay, where the presence of lactose can lead to an overestimation of protein concentration.[3][4][5]

Q3: Are there protein quantification methods that are not affected by this compound?

A3: Yes, dye-binding assays are generally less susceptible to interference from reducing sugars. The Bradford assay, which uses Coomassie Brilliant Blue dye, is a common alternative.[3][6] Other methods like the SensiNanoOrange fluorescence assay have also been shown to be insensitive to the presence of reducing agents.[7]

Q4: How can I identify if this compound is interfering with my assay?

A4: Signs of interference can include inconsistent results between replicates, unexpectedly high readings in samples known to contain lactose, and a discrepancy between results obtained from different assay types (e.g., BCA vs. Bradford).[8] Running a sample buffer containing lactose but without the analyte of interest (a "buffer blank") can help quantify the extent of the interference.

Troubleshooting Guide

Issue 1: My protein concentration, as determined by the BCA assay, is unexpectedly high in a formulation containing lactose.

  • Cause: D-Lactose is a reducing sugar that can reduce Cu2+ to Cu+ ions, the basis of the BCA assay. This leads to an inflated colorimetric signal and an overestimation of protein concentration.[3][4]

  • Solution 1: Switch to a compatible assay. The Bradford assay is a suitable alternative as it is based on dye-binding rather than copper reduction and is less affected by reducing sugars.[6]

  • Solution 2: Remove the interfering substance. D-Lactose can be removed from the sample prior to the assay using techniques such as dialysis or buffer exchange.

Issue 2: I need to perform an enzyme activity assay, but the substrate solution contains lactose as a stabilizer.

  • Cause: Lactose or its degradation products (glucose and galactose) might inhibit the enzyme of interest or interfere with the detection method of the assay.

  • Solution 1: Enzymatic degradation of lactose. The sample can be pre-treated with lactase (β-galactosidase) to hydrolyze lactose into glucose and galactose.[1][9] These monosaccharides may have less of an inhibitory effect, but this should be verified experimentally.

  • Solution 2: Sample cleanup. Dialysis can be used to remove lactose from the sample while retaining the larger enzyme.[10][11][12]

Data Presentation

Table 1: Comparison of Common Protein Assays in the Presence of Reducing Sugars (like D-Lactose)

Assay MethodPrincipleSusceptibility to D-Lactose InterferenceRecommendations
BCA (Bicinchoninic Acid) Copper Reduction (Cu2+ to Cu+)HighNot recommended without prior sample cleanup.[3][5]
Lowry Copper Reduction & Folin-Ciocalteu ReagentHighNot recommended without prior sample cleanup.[4]
Bradford Dye-Binding (Coomassie Blue)LowRecommended alternative to copper-based assays.[3][6]
SensiNanoOrange FluorescenceLowSuitable for samples with reducing agents.[7]

Experimental Protocols

Protocol 1: Removal of this compound using Dialysis

This protocol is a general guideline for removing small molecules like lactose from protein samples.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3-10 kDa for most proteins).

  • Dialysis buffer (the buffer your protein should be in for downstream applications).

  • Stir plate and stir bar.

  • Appropriate container (beaker or flask).

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with distilled water.[13]

  • Load the Sample: Pipette your sample containing the protein and lactose into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends with clamps.[14]

  • Perform Dialysis:

    • Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[12]

    • Place the beaker on a stir plate and add a stir bar. Stir gently at 4°C or room temperature, depending on the stability of your protein.[14]

    • Dialyze for 2-4 hours.[10][12]

  • Buffer Exchange:

    • Change the dialysis buffer. Discard the old buffer and replace it with a fresh batch of the same volume.

    • Continue to dialyze for another 2-4 hours or overnight at 4°C for maximum removal.[10][11]

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Open one end and gently pipette out the lactose-free protein sample.

Protocol 2: Enzymatic Degradation of D-Lactose

This protocol provides a method to hydrolyze lactose within a sample.

Materials:

  • Lactase (β-Galactosidase) enzyme.

  • Reaction buffer compatible with both your sample and the lactase enzyme (e.g., a phosphate (B84403) or citrate (B86180) buffer at the optimal pH for the enzyme).

  • Incubator or water bath.

Procedure:

  • Determine Optimal Conditions: Refer to the manufacturer's datasheet for the optimal pH, temperature, and any required co-factors for the lactase enzyme.

  • Prepare the Reaction:

    • In a microcentrifuge tube, add your sample containing lactose.

    • Add the reaction buffer to the desired final volume.

    • Add lactase to a final concentration sufficient to degrade the lactose in a reasonable timeframe (e.g., 1-10 units/mL, but this may require optimization).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the lactase (often 37°C) for a set period (e.g., 30-60 minutes). The exact time will depend on the concentration of lactose and enzyme and should be optimized.

  • Enzyme Inactivation (Optional): If the presence of active lactase will interfere with your downstream assay, you can inactivate it by heating the sample (e.g., 95°C for 5-10 minutes). Note that this will denature your protein of interest as well. Alternatively, if your downstream assay conditions are incompatible with lactase activity, no inactivation step may be necessary.

  • Proceed with Assay: Your sample, now containing glucose and galactose instead of lactose, can be used in your biochemical assay. A control sample without lactase treatment should be run in parallel.

Visualizations

logical_relationship cluster_problem Problem Identification cluster_solution Troubleshooting Solutions cluster_cleanup Cleanup Methods Problem Inaccurate Assay Results (e.g., High Protein Reading) Check Does sample contain This compound? Problem->Check Investigate Solution1 Alternative Assay (e.g., Bradford, SensiNanoOrange) Check->Solution1 Yes Solution2 Sample Cleanup Check->Solution2 Yes Dialysis Dialysis / Buffer Exchange Solution2->Dialysis Physical Removal Enzymatic Enzymatic Degradation (Lactase) Solution2->Enzymatic Chemical Modification

Caption: Troubleshooting workflow for this compound interference.

experimental_workflow start Sample with Protein and Lactose prep_membrane Prepare Dialysis Membrane (Hydrate and Rinse) start->prep_membrane load_sample Load Sample into Dialysis Device prep_membrane->load_sample dialyze Dialyze against Buffer (2-4 hours with stirring) load_sample->dialyze buffer_change Change Dialysis Buffer dialyze->buffer_change dialyze_overnight Continue Dialysis (e.g., Overnight at 4°C) buffer_change->dialyze_overnight recover Recover Lactose-Free Protein Sample dialyze_overnight->recover end_assay Proceed to Biochemical Assay recover->end_assay

Caption: Experimental workflow for lactose removal by dialysis.

signaling_pathway Lactose D-Lactose (Disaccharide) Lactase Lactase (β-Galactosidase) Lactose->Lactase Products + H₂O Lactase->Products Galactose D-Galactose (Monosaccharide) Products->Galactose Glucose D-Glucose (Monosaccharide) Products->Glucose

Caption: Enzymatic degradation pathway of D-Lactose.

References

Technical Support Center: Optimizing Evaporative Crystallization of α-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the evaporative crystallization of α-lactose monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your crystallization experiments.

Troubleshooting Guide

This section addresses common problems encountered during the evaporative crystallization of α-lactose monohydrate, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Poor Crystal Yield - Insufficient supersaturation.[1] - High concentration of impurities inhibiting growth.[2][3] - Inadequate mixing.- Increase the initial lactose (B1674315) concentration or the evaporation rate to achieve a higher supersaturation level. - Purify the lactose solution to remove impurities like whey proteins or minerals.[4] - Optimize the stirring speed to ensure uniform supersaturation throughout the vessel.
Inconsistent Crystal Size Distribution (CSD) - Uncontrolled nucleation (primary or secondary).[5][6] - Temperature fluctuations.[5][7] - Presence of certain impurities.[3]- Implement seeding protocols to control nucleation. - Ensure precise temperature control throughout the crystallization process.[5] - Characterize and control the impurity profile of the starting material.
Formation of Undesirable Crystal Habits (e.g., tomahawk vs. prism) - Level of supersaturation.[1][8] - Presence of β-lactose.[1] - pH of the solution.[7] - Specific impurities.[9]- Adjust the supersaturation level; higher levels often favor prism shapes.[1][8] - Control the mutarotation equilibrium by managing temperature and time. - Adjust and monitor the pH of the crystallizing solution.[7] - Identify and remove or add specific habit-modifying impurities.
Crystal Agglomeration - High supersaturation leading to rapid nucleation and growth. - Inadequate agitation. - Presence of fine particles (from secondary nucleation).- Reduce the rate of supersaturation generation. - Increase the stirring rate to break up agglomerates, but avoid excessive crystal breakage. - Implement a fines removal system or optimize conditions to minimize secondary nucleation.
Amorphous Material Formation - Very rapid evaporation or cooling rates.[10] - High viscosity of the solution.- Slow down the rate of solvent removal to allow sufficient time for crystal lattice formation. - Reduce the solution concentration or increase the temperature to lower viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal level of supersaturation for growing high-quality α-lactose monohydrate crystals?

A: The optimal supersaturation level is a critical parameter that influences nucleation, growth rate, and crystal morphology.[1] While there is no single "optimal" value, as it depends on other process parameters and desired crystal attributes, moderate supersaturation is generally preferred for controlled growth and to avoid excessive nucleation and agglomeration. At low supersaturation levels, crystal growth is slow, leading to larger crystals but lower yields.[1][9] Conversely, very high supersaturation can lead to rapid, uncontrolled nucleation, resulting in a wide crystal size distribution and potentially amorphous material.[1] It has been shown that higher levels of supersaturation tend to promote the formation of prism-shaped crystals.[1]

Q2: How does temperature affect the crystallization process?

A: Temperature plays a multifaceted role in lactose crystallization. It directly influences lactose solubility, with solubility increasing at higher temperatures.[7] This, in turn, affects the level of supersaturation that can be achieved during evaporative crystallization. Temperature also impacts the kinetics of both nucleation and crystal growth.[5] Generally, an increase in temperature promotes higher nucleation and growth rates up to a certain point.[7] However, at very high supersaturation, the effect of temperature on the primary nucleation rate can become negligible.[5] For α-lactose monohydrate, crystallization must occur below 93.5°C to obtain the desired monohydrate form.[11]

Q3: What is the impact of impurities on lactose crystallization?

A: Impurities can have a significant and often unpredictable impact on the crystallization of α-lactose monohydrate. Common impurities in industrial processes include whey proteins, minerals (salts), and other sugars.[4][12] Some impurities can inhibit crystal growth by adsorbing onto the crystal surfaces, leading to reduced yield and altered morphology.[2][9] For instance, β-lactose can act as a growth inhibitor at low supersaturations.[9] Conversely, certain impurities may accelerate nucleation or even be incorporated into the crystal lattice.[4][13] The presence of impurities can also lower the supersaturation required for homogeneous nucleation.[14] Therefore, controlling the purity of the starting lactose solution is crucial for reproducible crystallization outcomes.

Q4: How can I control the crystal morphology of α-lactose monohydrate?

A: Controlling crystal morphology, or habit, is essential as it affects downstream processing and product performance. The primary factors influencing morphology are:

  • Supersaturation: Higher supersaturation levels have been shown to favor the formation of prism-shaped crystals, while lower levels may result in tomahawk shapes.[1][8]

  • Impurities: The presence of specific impurities, including the β-anomer of lactose, can significantly alter the crystal habit.[1][9]

  • Temperature: Crystallization at higher temperatures (e.g., 40°C) can produce more regularly shaped crystals with smoother surfaces compared to lower temperatures (e.g., 0°C).[8]

  • Solvents: The addition of certain water-miscible organic solvents can influence the growth rate and result in different crystal shapes. For example, glycerine has been shown to produce more regularly shaped crystals.[8]

Q5: What are the best practices for seeding in α-lactose monohydrate crystallization?

A: Seeding is a critical step for controlling nucleation and achieving a desired crystal size distribution. Best practices include:

  • Seed Crystal Characteristics: Use seed crystals of a known and narrow size distribution to promote uniform growth. The seed material should be pure α-lactose monohydrate.

  • Seed Loading: The number and size of seed crystals will influence the final crystal size. A higher number of seeds will generally result in a smaller final crystal size.

  • Timing of Seeding: Introduce the seed crystals at a specific, controlled level of supersaturation within the metastable zone to avoid dissolution of the seeds (if undersaturated) or a rapid burst of secondary nucleation (if too highly supersaturated).

  • Dispersion: Ensure the seed crystals are well-dispersed throughout the crystallizer to promote uniform growth.

Experimental Protocols

Protocol 1: Basic Evaporative Crystallization of α-Lactose Monohydrate

Objective: To produce α-lactose monohydrate crystals from an aqueous solution via evaporative crystallization.

Materials:

  • High-purity α-lactose monohydrate

  • Deionized water

  • Jacketed glass crystallizer with overhead stirrer

  • Temperature controller and probe

  • Vacuum pump and controller

  • Condenser

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Methodology:

  • Prepare a saturated lactose solution at a specific temperature (e.g., 60°C) by dissolving a known amount of α-lactose monohydrate in deionized water with gentle heating and stirring. Ensure all lactose is dissolved.

  • Transfer the solution to the jacketed crystallizer and set the desired crystallization temperature (e.g., 40°C).

  • Begin stirring at a constant rate (e.g., 200 RPM).

  • Apply a controlled vacuum to the crystallizer to induce evaporation of the water. The rate of evaporation will control the rate of supersaturation.

  • Monitor the solution for the onset of nucleation (indicated by turbidity).

  • Continue the evaporation process for a predetermined time or until a desired crystal slurry density is achieved.

  • Once the crystallization is complete, turn off the vacuum and stirring.

  • Filter the crystal slurry to separate the crystals from the mother liquor.

  • Wash the crystals with a small amount of cold deionized water or ethanol (B145695) to remove residual mother liquor.

  • Dry the crystals in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Characterize the resulting crystals for yield, size distribution, and morphology.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Processing cluster_analysis Analysis prep_solution Prepare Saturated Lactose Solution transfer Transfer to Crystallizer prep_solution->transfer set_params Set Temperature & Stirring Rate transfer->set_params apply_vacuum Apply Controlled Vacuum (Evaporation) set_params->apply_vacuum nucleation Nucleation & Growth apply_vacuum->nucleation seeding Optional: Seeding apply_vacuum->seeding filtration Filter Slurry nucleation->filtration seeding->nucleation washing Wash Crystals filtration->washing drying Dry Crystals washing->drying characterization Characterize Crystals (Yield, CSD, Morphology) drying->characterization

Caption: Experimental workflow for evaporative crystallization of α-lactose monohydrate.

Parameter_Influence center α-Lactose Crystal Attributes supersaturation Supersaturation yield Yield supersaturation->yield +/- csd CSD supersaturation->csd + morphology Morphology supersaturation->morphology temperature Temperature temperature->yield + temperature->csd +/- temperature->morphology impurities Impurities impurities->yield - impurities->csd + impurities->morphology purity Purity impurities->purity - agitation Agitation agitation->csd +/- agitation->purity +

Caption: Influence of key parameters on α-lactose monohydrate crystal attributes.

Troubleshooting_Tree cluster_yield Low Yield? cluster_csd Poor CSD? cluster_morph Wrong Morphology? start Problem with Crystallization check_ss Check Supersaturation start->check_ss Yes check_nucleation Review Seeding/ Nucleation Control start->check_nucleation No check_impurities_yield Analyze Impurities check_ss->check_impurities_yield solution_ss Increase Evaporation or Concentration check_ss->solution_ss solution_imp_yield Purify Starting Material check_impurities_yield->solution_imp_yield check_temp_csd Verify Temperature Stability check_nucleation->check_temp_csd adjust_ss_morph Adjust Supersaturation check_nucleation->adjust_ss_morph No solution_nuc Implement/Optimize Seeding Protocol check_nucleation->solution_nuc solution_temp Improve Temperature Control System check_temp_csd->solution_temp check_impurities_morph Identify Specific Impurities adjust_ss_morph->check_impurities_morph solution_ss_morph Modify Supersaturation Profile adjust_ss_morph->solution_ss_morph solution_imp_morph Control Impurity Profile check_impurities_morph->solution_imp_morph

Caption: Troubleshooting decision tree for α-lactose monohydrate crystallization.

References

Technical Support Center: Downstream Processing of Amorphous Solid dispersions with Lactose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the downstream processing of amorphous solid dispersions (ASDs) formulated with lactose (B1674315).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the downstream processing of amorphous solid dispersions (ASDs) containing lactose, providing potential causes and recommended solutions in a question-and-answer format.

Stability and Crystallization

Question: My ASD formulation with amorphous lactose shows signs of crystallization during storage. What is causing this and how can I prevent it?

Answer:

Amorphous lactose is highly hygroscopic, meaning it readily absorbs moisture from the environment. This moisture absorption can plasticize the amorphous lactose, increasing molecular mobility and leading to crystallization. The rate of crystallization is often dependent on the relative humidity (RH) and storage time.[1][2]

Troubleshooting:

  • Control Environmental Humidity: Process and store the ASD in a low-humidity environment. Exceeding a critical relative humidity (e.g., around 40% RH for some amorphous lactose systems) can trigger crystallization.[2]

  • Select an Appropriate Lactose Grade: While using amorphous lactose can offer some benefits, consider using a crystalline grade of lactose (e.g., alpha-lactose (B80435) monohydrate) as the filler if the stability of the amorphous lactose in the ASD is a concern. Crystalline lactose is less hygroscopic.

  • Co-processing with Hydrophobic Excipients: Incorporating hydrophobic excipients, such as certain polymers, can help to protect the amorphous lactose from moisture.

  • Appropriate Packaging: Utilize packaging with high moisture barrier properties to protect the formulation during storage.

dot

Moisture High Environmental Moisture Hygroscopicity Hygroscopicity of Amorphous Lactose Moisture->Hygroscopicity absorbed by Plasticization Plasticization of Amorphous Phase Hygroscopicity->Plasticization leads to Crystallization Lactose Crystallization Plasticization->Crystallization enables Instability ASD Instability/ Reduced Efficacy Crystallization->Instability results in

Caption: Relationship between moisture and ASD instability.

Poor Powder Flowability

Question: My spray-dried ASD powder containing lactose has very poor flowability, which is causing issues with die filling and tablet weight uniformity. What can I do to improve it?

Answer:

Spray-dried ASDs often have low bulk density and poor flow properties due to their fine particle size and irregular morphology.[3][4] This is a common challenge in downstream processing.

Troubleshooting:

  • Use of Glidants: Incorporating a glidant into your formulation can significantly improve powder flow. Colloidal silicon dioxide is a commonly used and effective glidant. The optimal concentration is typically around 0.5% by weight.

  • Roller Compaction/Dry Granulation: This technique densifies the powder, improving its flowability and making it more suitable for tableting. However, it's important to carefully control the compaction force to avoid inducing crystallization of the ASD.

  • Particle Size Engineering: While challenging with spray drying, optimizing the process parameters to produce larger, more spherical particles can improve flow.

  • Selection of Lactose Grade: Different grades of lactose have varying flow properties. Spray-dried lactose grades generally offer better flowability compared to milled grades due to their more spherical particle shape.

dot

PoorFlow Poor Powder Flow of Lactose-ASD Glidants Add Glidants (e.g., Colloidal Silicon Dioxide) PoorFlow->Glidants RollerCompaction Roller Compaction/ Dry Granulation PoorFlow->RollerCompaction ParticleEngineering Optimize Particle Size & Shape PoorFlow->ParticleEngineering ImprovedFlow Improved Downstream Processing Glidants->ImprovedFlow RollerCompaction->ImprovedFlow ParticleEngineering->ImprovedFlow

Caption: Strategies to improve poor powder flow.

Tablet Compression Defects

Question: I am experiencing capping and lamination during the compression of my ASD tablets containing lactose. What are the likely causes and how can I resolve this?

Answer:

Capping (separation of the top or bottom of the tablet) and lamination (separation into layers) are common tablet defects that can be caused by a variety of formulation and processing factors.[5][6][7][8][9][10][11] With lactose-containing ASDs, these issues can be exacerbated by the properties of both the ASD and the lactose.

Troubleshooting:

  • Formulation-Related Causes & Solutions:

    • High Amount of Fines: An excess of fine particles can entrap air, leading to capping.

      • Solution: Optimize the particle size distribution of the blend. Consider granulation to reduce the amount of fines.

    • Inadequate Binder: The binder may not be providing sufficient cohesion.

      • Solution: Increase the binder concentration or select a more appropriate binder.

    • Low Moisture Content: Overly dry granules may not compress well.

      • Solution: Adjust the moisture content of the granules. Adding a humectant might be beneficial.

  • Machine-Related Causes & Solutions:

    • High Turret Speed: Insufficient dwell time for the powder to consolidate.

      • Solution: Reduce the speed of the tablet press.

    • Incorrect Punch Penetration: Deep punch penetration can trap air.

      • Solution: Adjust the punch penetration settings.

    • Worn or Improperly Finished Tooling: Scratches or other defects on the punch faces can lead to sticking and subsequent capping.

      • Solution: Inspect and polish or replace the tooling.

Question: My tablets are sticking to the punch faces during compression. What could be the reason, especially with a lactose-based ASD formulation?

Answer:

Sticking and picking (material adhering to the punch faces, especially embossed areas) can be a significant issue.[12][13][14][15][16] The inherent nature of some ASDs and the properties of lactose can contribute to this problem.

Troubleshooting:

  • Inadequate Lubrication: Insufficient lubricant can lead to sticking.

    • Solution: Increase the amount of lubricant (e.g., magnesium stearate) or ensure it is adequately blended. Be aware that over-lubrication can negatively impact tablet hardness.

  • Hygroscopicity: Moisture absorption by the amorphous components can make the powder blend sticky.

    • Solution: Control the humidity of the compression suite. Ensure the powder blend is not exposed to high humidity for extended periods.

  • Formulation Composition: Some active pharmaceutical ingredients (APIs) and polymers used in ASDs are inherently sticky.

    • Solution: Consider adding an anti-adherent to the formulation. Modifying the polymer type or grade might also be an option.

  • Tooling: The material and condition of the punches and dies play a role.

    • Solution: Ensure tooling is clean, polished, and free of defects. In some cases, specialized tooling coatings can mitigate sticking.

Quantitative Data Summary

Table 1: Impact of Lactose Grade on Tablet Properties
Lactose GradeTypeTypical Particle Size (µm)FlowabilityTablet Hardness (at constant compression force)
Milled LactoseCrystalline50 - 150Poor to FairModerate
Sieved LactoseCrystalline100 - 200Fair to GoodModerate
Spray-Dried LactoseAmorphous/Crystalline100 - 250Good to ExcellentHigh
Anhydrous LactoseCrystalline50 - 200Fair to GoodHigh

Note: This table provides a general comparison. Actual performance will depend on the specific grade, formulation, and processing conditions.

Table 2: Effect of Glidants on Flow Properties of Lactose-Based Powders
GlidantConcentration (% w/w)Angle of Repose (°)Flow Character
None0> 40Poor/Cohesive
Colloidal Silicon Dioxide0.2530 - 35Good
Colloidal Silicon Dioxide0.50< 30Excellent
Talc1.035 - 40Fair to Good

Data is illustrative and can vary based on the specific ASD and lactose grade.

Experimental Protocols

Determination of Lactose Crystallinity by X-Ray Powder Diffraction (XRPD)

Objective: To quantify the amorphous and crystalline content of lactose in an ASD formulation.

Methodology:

  • Sample Preparation: Gently grind the ASD tablets or powder to a fine, uniform consistency. Ensure the sample is representative of the batch.

  • Instrument Setup:

    • Use a powder X-ray diffractometer with a Cu Kα radiation source.

    • Set the voltage and current to the manufacturer's recommendations (e.g., 40 kV and 40 mA).

    • Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Identify the characteristic peaks for the crystalline form of lactose (e.g., α-lactose monohydrate).

    • The amorphous content is characterized by a broad, diffuse halo in the diffractogram.

    • Quantification can be achieved by various methods, including:

      • Calibration Curve Method: Prepare physical mixtures of known amorphous and crystalline lactose content to create a calibration curve.

      • Internal Standard Method: Add a known amount of a crystalline internal standard to the sample.

      • Partial Least Squares (PLS) Regression: A multivariate calibration method that can be used for more complex mixtures.

Assessment of Hygroscopicity and Amorphous Content by Dynamic Vapor Sorption (DVS)

Objective: To evaluate the moisture sorption properties of the lactose-containing ASD and to quantify the amorphous content.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the ASD powder (typically 5-10 mg) into the DVS sample pan.

  • Instrument Setup:

    • Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved.

    • Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C).

    • At each RH step, allow the sample to equilibrate until the rate of weight change is below a specified threshold (e.g., 0.002% per minute).

  • Data Analysis:

    • Plot the percentage change in mass versus the relative humidity to generate a sorption isotherm.

    • A sharp increase in moisture uptake at a specific RH can indicate a glass transition of the amorphous phase.

    • A subsequent loss of mass at higher RH can signify crystallization, as the crystalline form has a lower capacity to hold water.

    • The amorphous content can be quantified by creating a calibration curve with physical mixtures of known amorphous and crystalline content.

Tablet Tensile Strength and Friability Testing

Objective: To assess the mechanical strength and durability of the compressed tablets.

Methodology:

A. Tablet Tensile Strength:

  • Measure Tablet Dimensions: Using a calibrated caliper, measure the diameter and thickness of at least 10 tablets.

  • Hardness Testing: Use a tablet hardness tester to measure the force required to fracture each tablet diametrically.

  • Calculate Tensile Strength (σ):

    • For a standard round, flat-faced tablet, the tensile strength is calculated using the following formula: σ = 2F / (πDT) Where:

      • F is the breaking force

      • D is the tablet diameter

      • T is the tablet thickness

B. Tablet Friability:

  • Initial Weighing: Take a sample of tablets (for tablets with a unit weight ≤ 650 mg, use a sample that weighs as close to 6.5 g as possible; for tablets > 650 mg, use 10 tablets).[9][17][18] De-dust the tablets and accurately weigh the sample.

  • Friability Test: Place the tablets in a friability tester drum. Rotate the drum 100 times at a speed of 25 rpm.[9][18][19]

  • Final Weighing: Remove the tablets from the drum, de-dust them, and accurately weigh the sample again.

  • Calculate Friability:

    • Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

    • A friability of less than 1% is generally considered acceptable.[9]

References

Stability issues of D-Lactose monohydrate in aqueous solutions over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of D-Lactose monohydrate in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My lactose (B1674315) solution is turning yellow/brown over time. What is causing this discoloration?

A1: The yellowing or browning of your lactose solution is likely due to the Maillard reaction.[1][2][3] This is a non-enzymatic browning reaction that occurs between the reducing sugar (lactose) and amino groups from amino acids, peptides, or proteins that may be present in your solution.[1][2][3] The reaction is accelerated by factors such as heat, higher pH, and the presence of certain metal ions.[3]

Troubleshooting:

  • Control Temperature: Store your lactose solutions at lower temperatures to slow down the reaction rate.

  • pH Management: Maintain a neutral or slightly acidic pH if your experimental conditions allow, as the Maillard reaction is slower at lower pH.

  • Purity: Ensure the purity of your lactose and the solvent to avoid contaminants that could participate in the reaction.

  • Inert Atmosphere: If feasible, preparing and storing the solution under an inert atmosphere (e.g., nitrogen) can help minimize oxidative browning.

Q2: I'm observing a change in the optical rotation of my freshly prepared lactose solution. Is this normal?

A2: Yes, this is a normal phenomenon known as mutarotation. This compound exists in two anomeric forms, α-lactose and β-lactose, which have different optical rotations.[4][5] When dissolved in an aqueous solution, these anomers interconvert until they reach an equilibrium.[4][5] This process results in a gradual change in the specific optical rotation of the solution until the equilibrium is established. At 20°C, the equilibrium mixture in water typically consists of approximately 37% α-lactose and 63% β-lactose.[5]

Troubleshooting:

  • Equilibration Time: Allow your lactose solution to stand for a sufficient amount of time (e.g., several hours, or overnight at room temperature) to reach equilibrium before making critical measurements that depend on a stable optical rotation.[6]

  • Temperature Control: Be aware that temperature can affect the equilibrium ratio and the rate of mutarotation.[5] Maintain a consistent temperature for your experiments.

Q3: My analytical results show the presence of glucose and galactose in my lactose solution. Why is this happening?

A3: The presence of glucose and galactose indicates that your lactose is undergoing hydrolysis.[7][8] Lactose is a disaccharide composed of one molecule of galactose and one molecule of glucose linked together.[8] This bond can be broken, resulting in the two monosaccharides.

Troubleshooting:

  • pH Control: Hydrolysis can be catalyzed by acidic conditions.[7] If possible, maintain a neutral pH to minimize acid-catalyzed hydrolysis.

  • Enzymatic Contamination: Ensure your solution is free from microbial or enzymatic contamination, as β-galactosidase (lactase) enzymes will readily hydrolyze lactose.[9][10]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.[7] Store solutions at recommended temperatures.

Q4: Can the stability of this compound be affected by the loss of its water of hydration?

A4: Yes, the dehydration of this compound can impact its stability. The monohydrate form contains one molecule of water within its crystal structure.[11] Heating can cause the loss of this water, a process that typically begins around 143-145°C.[11][12][13] This dehydration can lead to changes in the solid-state form and has been shown to trigger solid-state epimerization, where α-lactose converts to β-lactose.[12][14][15]

Troubleshooting:

  • Avoid High Temperatures: When working with solid this compound, avoid prolonged exposure to high temperatures to prevent dehydration and subsequent stability issues.

  • Proper Storage: Store this compound in a well-controlled environment with appropriate humidity levels.

Troubleshooting Guides

Issue: Unexpected Peaks in Chromatography (HPLC)

Possible Causes & Solutions

Possible Cause Identification Recommended Action
Anomer Peaks Two closely eluting peaks corresponding to α- and β-lactose.Allow the solution to equilibrate for several hours to reach a stable anomeric ratio before injection.
Hydrolysis Products Peaks corresponding to glucose and galactose.Check the pH of your solution; adjust to neutral if possible. Ensure no microbial contamination. Prepare solutions fresh and store at low temperatures.
Maillard Reaction Products Appearance of multiple, often broad, peaks, sometimes with increasing baseline.Evaluate the presence of amines in your solution. Lower the storage temperature and protect from light.
Isomerization Product A peak corresponding to lactulose.This is more likely to occur under alkaline conditions. Check and adjust the pH of your solution.[16]
Experimental Protocols

Protocol 1: Monitoring Lactose Stability by HPLC

This protocol provides a general method for monitoring the stability of a lactose solution over time.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound, glucose, and galactose in deionized water to prepare individual stock solutions of known concentrations.

    • Prepare a mixed standard solution containing all three components at concentrations relevant to your expected sample concentrations.

  • Sample Preparation:

    • Prepare your aqueous lactose solution according to your experimental needs.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of your sample.

    • Dilute the sample aliquot with deionized water to fall within the concentration range of your standard curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: A column suitable for carbohydrate analysis (e.g., an amino-based column).

    • Mobile Phase: Acetonitrile:Water gradient (e.g., starting at 80:20 and adjusting as needed for optimal separation).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve for each compound.

    • Inject the prepared samples from each time point.

    • Quantify the concentration of lactose, glucose, and galactose in your samples by comparing their peak areas to the calibration curves.

Protocol 2: Assessing Mutarotation using Polarimetry

This protocol outlines the steps to observe the change in optical rotation due to mutarotation.

  • Instrument Preparation:

    • Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.

    • Calibrate the instrument using a blank (deionized water).

  • Sample Preparation:

    • Accurately prepare a lactose solution of a known concentration (e.g., 10 g in 100 mL of deionized water).[17] Start a timer immediately upon dissolution.

  • Measurement:

    • Quickly rinse and fill the polarimeter tube with the lactose solution.

    • Take an initial reading of the optical rotation as soon as possible.

    • Continue to take readings at regular intervals (e.g., every 5-10 minutes for the first hour, then at longer intervals) until the reading stabilizes.

    • Record the temperature at which the measurements are taken.

  • Data Analysis:

    • Plot the optical rotation versus time to visualize the mutarotation process. The point at which the rotation becomes constant indicates that equilibrium has been reached.

Quantitative Data Summary

Table 1: Anomeric Equilibrium of Lactose in Aqueous Solution

Anomer Equilibrium Composition at 20°C Reference
α-Lactose~37%[5]
β-Lactose~63%[5]

Table 2: Factors Influencing Lactose Degradation Rates

Degradation Pathway Accelerating Factors Inhibiting Factors Key Products
Hydrolysis Low pH (acidic conditions), High Temperature, Presence of β-galactosidaseNeutral pH, Low Temperature, Aseptic conditionsGlucose, Galactose[7][8]
Maillard Reaction High Temperature, Presence of Amino Groups, Higher pHLow Temperature, Absence of Amino Groups, Low pHMelanoidins (brown pigments), various flavor compounds[1][2]
Isomerization High pH (alkaline conditions), HeatNeutral or Acidic pHLactulose[16][18]

Visual Diagrams

logical_troubleshooting_workflow start Observation: Instability in Lactose Solution discoloration Is there yellowing or browning? start->discoloration maillard Likely Maillard Reaction. - Check for amines. - Lower temperature and pH. discoloration->maillard Yes chromatography Are there unexpected chromatography peaks? discoloration->chromatography No maillard->chromatography hydrolysis_peaks Peaks for Glucose/Galactose? (Hydrolysis) chromatography->hydrolysis_peaks Yes optical_rotation Is optical rotation changing? chromatography->optical_rotation No hydrolysis_action Check for low pH or enzymatic contamination. hydrolysis_peaks->hydrolysis_action Yes anomer_peaks Two closely eluting lactose peaks? (Anomers) hydrolysis_peaks->anomer_peaks No hydrolysis_action->optical_rotation anomer_action Allow solution to equilibrate before analysis. anomer_peaks->anomer_action Yes other_peaks Other unexpected peaks? anomer_peaks->other_peaks No anomer_action->optical_rotation isomerization_action Consider isomerization (e.g., lactulose) if pH is alkaline. other_peaks->isomerization_action Yes other_peaks->optical_rotation No isomerization_action->optical_rotation mutarotation Mutarotation is occurring. Allow solution to equilibrate. optical_rotation->mutarotation Yes end Issue Resolved optical_rotation->end No mutarotation->end

Caption: Troubleshooting workflow for lactose solution instability.

lactose_degradation_pathways cluster_lactose Lactose in Solution cluster_products Degradation Products lactose D-Lactose (α and β anomers in equilibrium) hydrolysis Glucose + Galactose lactose->hydrolysis Hydrolysis (Acid, Heat, Enzyme) maillard Maillard Products (e.g., Melanoidins) lactose->maillard Maillard Reaction (Heat + Amino Groups) isomerization Lactulose lactose->isomerization Isomerization (Alkaline pH, Heat)

Caption: Major degradation pathways of lactose in aqueous solutions.

References

Validation & Comparative

A Comparative Analysis of D-Lactose Monohydrate and Sucrose as Cryoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cryoprotective effects of D-Lactose monohydrate and sucrose (B13894), two common non-permeating cryoprotectants. The following sections present a synthesis of experimental data, detailed methodologies, and mechanistic diagrams to aid in the selection of the appropriate cryoprotectant for your specific application.

I. Overview of Cryoprotective Mechanisms

This compound and sucrose are disaccharides that primarily exert their cryoprotective effects through two main biophysical mechanisms: the "water replacement theory" and the "glass transition theory".[1] Unlike permeating cryoprotectants like DMSO or glycerol, these sugars do not typically cross the cell membrane.[2]

  • Water Replacement Hypothesis: During dehydration that occurs as a consequence of freezing, water molecules are removed from the vicinity of biological macromolecules (e.g., proteins, lipids). Sugars like lactose (B1674315) and sucrose can form hydrogen bonds with these macromolecules, effectively acting as a surrogate for water and preserving their native structure and function.

  • Vitrification and Glass Transition: As the temperature decreases and extracellular water freezes, the concentration of solutes in the remaining unfrozen fraction increases. Sugars significantly elevate the glass transition temperature (Tg) of the solution.[2][3] This promotes the formation of a stable, amorphous glassy state (vitrification) at a higher temperature, which prevents the formation of damaging ice crystals.[2] Sucrose has a lower glass transition temperature (62°C) compared to lactose (101°C), which can influence crystallization rates during drying processes.[4]

The following diagram illustrates the general biophysical mechanisms of action for non-permeating sugar cryoprotectants.

cluster_0 Cellular Environment During Freezing cluster_1 Cryoprotective Mechanisms Cell Biological Macromolecule (e.g., Protein, Lipid) Water Water Molecules Cell->Water Hydration Shell Ice Ice Crystal Formation Water->Ice Freezing leads to Sugar Lactose or Sucrose WaterReplacement Water Replacement (H-bonding with macromolecules) Sugar->WaterReplacement Enables Vitrification Vitrification (Formation of a glassy state) Sugar->Vitrification Promotes Ice->Cell Causes Damage Stabilization Structural & Functional Stabilization WaterReplacement->Stabilization Leads to DamagePrevention Prevention of Ice Crystal Damage Vitrification->DamagePrevention Results in Stabilization->Cell Protects DamagePrevention->Cell Protects

Caption: Biophysical mechanisms of sugar-based cryoprotectants.

II. Quantitative Data Comparison

The following tables summarize experimental data comparing the efficacy of this compound and sucrose in different cryopreservation contexts.

Table 1: Cryopreservation of Lactobacillus plantarum

CryoprotectantConcentration (% m/v)Initial Survival Rate (%)Viability after 12 weeks at 4°CReference
Sucrose1033Maintained between 25-33%[5]
Inulin (B196767) (Polysaccharide)1085<1%[5]
Maltodextrin (B1146171) (Polysaccharide)1031Maintained viability[5]
Skimmed Milk1091Highest survival[5]
Water (Control)N/A22Not reported[5]

Note: While this study did not directly test this compound, it provides a relevant comparison of sucrose to other saccharides in the context of bacterial cryopreservation.[5]

Table 2: Lyoprotective Effects on Sildenafil Citrate Liposomes

LyoprotectantEffect on Glass Transition Temperature (Tg)Lyoprotective EffectReference
LactoseIncreased to over 70°CSimilar to sucrose[3][6]
SucroseNot specified, but used as a positive controlEffective[3][6]
MannitolNot specifiedEvaluated[3][6]
Trehalose (B1683222)Not specifiedEvaluated[3][6]

Table 3: Post-Thaw Viability of Human Hepatocytes

Cryoprotectant SolutionPost-Thaw ViabilityReference
200 mM LactoseAmong the best[2][7]
200 mM GalactoseBest post-thaw viability[2][7]
200 mM SucroseNot significantly different from trehalose[2][7]
200 mM TrehaloseNot better than sucrose[2][7]
200 mM GlucoseWorst post-thaw viability[2][7]

III. Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline protocols derived from the literature for key experiments.

A. Protocol for Cryopreservation of Tissues with Sucrose

This protocol is commonly used to prevent ice crystal formation in tissue samples intended for frozen sectioning.[8]

  • Tissue Preparation: Following extraction, wash the tissue briefly in ice-cold Phosphate-Buffered Saline (PBS) containing Ca++ and Mg++.

  • Fixation: Fix the tissue in 4% paraformaldehyde or 10% neutral buffered formalin at 4°C. The duration of fixation depends on the tissue size and subsequent analysis, typically 24 hours after perfusion or 48-72 hours for immersion fixation.

  • Cryoprotection:

    • Immerse the fixed tissue in a 15% sucrose solution in PBS at 4°C until the tissue sinks (approximately 6-12 hours).

    • Transfer the tissue to a 30% sucrose solution in PBS at 4°C and incubate overnight, or until the tissue sinks. Gentle nutation is recommended.

  • Embedding and Freezing: Embed the cryoprotected tissue in an optimal cutting temperature (OCT) compound and freeze rapidly.

The following diagram outlines the workflow for tissue cryopreservation using sucrose.

Start Start: Excised Tissue Wash Wash in ice-cold PBS Start->Wash Step 1 Fix Fixation (e.g., 4% PFA, 4°C) Wash->Fix Step 2 Sucrose15 Incubate in 15% Sucrose/PBS (4°C, until tissue sinks) Fix->Sucrose15 Step 3a Sucrose30 Incubate in 30% Sucrose/PBS (4°C, until tissue sinks) Sucrose15->Sucrose30 Step 3b Embed Embed in OCT compound Sucrose30->Embed Step 4 Freeze Rapid Freezing Embed->Freeze Step 5 End Store at -80°C or Proceed to Sectioning Freeze->End

Caption: Workflow for tissue cryopreservation with sucrose.
B. Protocol for Oocyte Vitrification

This protocol compares homemade vitrification media containing either sucrose or trehalose for mouse oocytes.[9]

  • Oocyte Collection: Collect Metaphase II (MII) mouse oocytes.

  • Vitrification:

    • Equilibration Solution (ES): Expose oocytes to a solution containing 7.5% (v/v) Ethylene Glycol (EG) and 7.5% (v/v) DMSO for 5-15 minutes.

    • Vitrification Solution (VS): Transfer the oocytes to one of the following vitrification solutions for ≤ 1 minute:

      • Sucrose Medium: 16.5% EG, 16.5% DMSO, 0.5 M sucrose.

      • Trehalose Medium: 16.5% EG, 16.5% DMSO, 0.5 M trehalose.

  • Cooling: Load the oocytes onto a Cryotop® and plunge them directly into liquid nitrogen (-196°C).

  • Thawing and Assessment: Thaw the oocytes and assess subsequent embryo development (e.g., cleavage to 2-cell and 8-cell stages).

The following diagram illustrates the oocyte vitrification workflow.

Start Start: MII Mouse Oocytes Equilibration Equilibration (7.5% EG + 7.5% DMSO) Start->Equilibration VS_Sucrose Vitrification Solution (16.5% EG, 16.5% DMSO, 0.5M Sucrose) Equilibration->VS_Sucrose Experimental Group 1 VS_Lactose Vitrification Solution (Analogous protocol could use Lactose) Equilibration->VS_Lactose Hypothetical Group 2 Cooling Load on Cryotop® & Plunge in LN2 VS_Sucrose->Cooling VS_Lactose->Cooling Thawing Thawing Cooling->Thawing Assessment Assessment of Embryo Development Thawing->Assessment

Caption: Experimental workflow for oocyte vitrification.

IV. Summary and Conclusion

Both this compound and sucrose are effective non-permeating cryoprotectants that function by stabilizing macromolecules and promoting vitrification.

  • Sucrose is widely used and has demonstrated efficacy in preserving various biological materials, including low-density lipoproteins, tissues for histology, and certain cell types.[8][10] It is often a component in vitrification solutions for oocytes and embryos.[9][11]

  • This compound has shown comparable, and in some cases superior, cryoprotective effects to sucrose, particularly in preserving human hepatocytes and in lyoprotection of liposomes where it can increase the glass transition temperature significantly.[2][3][6][7] Studies on lactic acid bacteria suggest that lactose may exert its protective effect by attaching to the cell surface.[1]

Key Considerations for Selection:

  • Cell/Material Type: The optimal cryoprotectant can be highly dependent on the specific biological material being preserved. Empirical testing is often necessary. For instance, while one study found lactose to be as effective as trehalose for post-thaw proliferation of mouse spermatogonial stem cells, another noted no beneficial effects of adding lactose to boar sperm freezing extender.[2][7]

  • Process: For applications involving freeze-drying (lyophilization), the higher glass transition temperature of lactose may be advantageous.[3][4]

  • Concentration: The concentration of the sugar is a critical parameter that needs to be optimized for each application to balance cryoprotection with potential osmotic stress.

References

A Researcher's Guide to D-Lactose Monohydrate Purity Validation via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical first step in any experimental workflow. D-Lactose monohydrate, a common excipient in pharmaceutical formulations and a component in cell culture media, is no exception. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable method for quantifying the purity of this compound and identifying any related sugar impurities. This guide provides an objective comparison of HPLC methodologies, supported by experimental data, to aid in the selection of the most suitable validation strategy.

Understanding the Separation: HPLC Methods for Sugar Analysis

The analysis of highly polar carbohydrates like lactose (B1674315) presents a unique challenge for traditional reversed-phase HPLC. Consequently, alternative chromatographic techniques are more effective for separating lactose from its potential impurities, which include monosaccharides such as glucose and galactose, and other disaccharides like lactulose (B1674317) and epilactose.[1] The most common approaches are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ligand Exchange Chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase, often with amino-functionalized silica (B1680970), and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, mixed with a smaller amount of water.[2][3] This technique allows for the retention and separation of polar analytes like sugars. Amino columns are widely used and can effectively separate lactose from related impurities.[4]

Ligand Exchange Chromatography: This method employs a stationary phase composed of a polymer resin loaded with metal cations (e.g., Ca2+).[5] The separation is based on the interaction between the hydroxyl groups of the sugars and the metal counterions of the stationary phase. Mobile phases are typically simple, often just water, making it an environmentally friendly option.[6]

Comparative Analysis of HPLC Methods

The choice of HPLC method can significantly impact the resolution, sensitivity, and runtime of the analysis. Below is a summary of common HPLC methods used for this compound purity assessment.

Parameter Method 1: HILIC with Amino Column Method 2: Ligand Exchange Method 3: HILIC with Polymer-Based Amino Column
Column Amino-propyl functionalized silica (e.g., Chromolith® NH2)[7]Strong cation-exchange resin (Ca2+ form) (e.g., Aminex HPX-87H)[6]Polymer-based with tertiary amino groups (e.g., Shodex VG-50 4E)[4]
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)[7]5 mM H2SO4 in Water[6]Acetonitrile:Methanol:Water (75:20:5 v/v/v)[4]
Flow Rate 0.5 - 1.0 mL/min[1][7]0.6 mL/min[6]1.0 mL/min[4]
Detector Refractive Index (RI)[7]Refractive Index (RI)[6]Refractive Index (RI)[4]
Typical Purity ≥98.0% to ≥99.5%[8]Not explicitly statedNot explicitly stated
Separates Lactose, Glucose, Galactose, Fructose, Lactulose, Epilactose[1]Lactose, Glucose, Galactose[6]Lactose, Lactulose, Epilactose[4]
Advantages Good separation of a wide range of sugars.[1]Uses simple, aqueous mobile phases.High recovery of reducing sugars, stable under alkaline conditions.[9]
Disadvantages Potential for low recovery of reducing sugars with some silica-based columns.[3]Column temperature can be critical for resolution.May require optimization of mobile phase for complex mixtures.

Experimental Protocol: Purity Determination by HILIC with an Amino Column

This protocol provides a detailed methodology for the validation of this compound purity using a HILIC method with an amino column and Refractive Index (RI) detection.

1. Materials and Reagents:

  • This compound sample

  • This compound reference standard (≥99.5% purity)[8]

  • Glucose, Galactose, Lactulose reference standards

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Amino-propyl functionalized silica column (e.g., 4.6 x 250 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40 °C[4]

  • Injection Volume: 10 µL

  • Detector: Refractive Index (RI), with internal temperature controlled.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 mg/mL).

  • Impurity Standard Solution: Prepare a mixed standard solution containing known concentrations of glucose, galactose, and lactulose in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis and Data Interpretation:

  • Inject the standard, impurity standard, and sample solutions into the HPLC system.

  • Identify the lactose peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Identify and quantify any impurity peaks by comparing their retention times and peak areas with the impurity standard solution.

  • Calculate the purity of the this compound sample using the area normalization method or by using the response factor of the reference standard. The sum of all impurity peaks should not exceed the specified limit (e.g., ≤ 0.5% for related substances).

Visualizing the Workflow

To better understand the logical flow of the this compound purity validation process, the following diagram illustrates the key steps from sample preparation to data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standards B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation (HILIC Column) D->E F Detection (RI) E->F G Peak Identification F->G H Peak Integration & Quantification G->H I Purity Calculation H->I J J I->J Final Report

Caption: Workflow for HPLC-based purity validation of this compound.

Conclusion

The purity of this compound is a critical parameter for its application in research and pharmaceutical development. HPLC, particularly using HILIC with an amino column, provides a robust and reliable method for its validation. By carefully selecting the appropriate column and chromatographic conditions, researchers can accurately quantify the purity of their this compound and ensure the integrity of their experimental results. This guide serves as a starting point for developing and implementing a suitable HPLC-based purity testing protocol.

References

Comparative analysis of D-Lactose monohydrate and mannitol as bulking agents.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical formulation, the selection of appropriate excipients is a critical determinant of a drug product's stability, manufacturability, and clinical performance. Among the most ubiquitous excipients are bulking agents, which provide the necessary bulk to low-dose formulations, facilitating handling and processing. This guide provides a detailed comparative analysis of two stalwart bulking agents: D-Lactose monohydrate and mannitol (B672), offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

Physicochemical Properties: A Tale of Two Sugars

This compound, a disaccharide derived from milk, and mannitol, a sugar alcohol, exhibit distinct physicochemical properties that influence their behavior in solid dosage forms.

PropertyThis compoundMannitolKey Considerations
Chemical Structure Reducing disaccharide (C₁₂H₂₂O₁₁·H₂O)Non-reducing sugar alcohol (C₆H₁₄O₆)Lactose's reducing nature makes it susceptible to the Maillard reaction with amine-containing APIs.[1][2]
Hygroscopicity Low, but can sorb moisture at high relative humidity.[3][4]Very low, non-hygroscopic up to 96% relative humidity.[5]Mannitol is preferred for moisture-sensitive APIs.[5]
Solubility in Water ~18 g/100 mL at 20°C~18 g/100 mL at 20°CBoth are readily soluble, aiding in dissolution.[5]
Flowability Varies by grade; can be poor for milled grades but improved in spray-dried forms.[3]Generally good, especially for spray-dried grades.[6][7]Mannitol often exhibits superior flow properties, beneficial for direct compression.[6]
Melting Point Decomposes ~201-202°C (anhydrous form)~166-168°CThe lower melting point of mannitol can be a factor in some manufacturing processes.
Taste and Mouthfeel Mildly sweetSweet with a cooling sensationMannitol's pleasant taste and mouthfeel make it ideal for chewable and orally disintegrating tablets.[7][8]

Performance in Solid Dosage Forms: A Quantitative Comparison

The performance of a bulking agent is ultimately judged by its ability to form robust tablets that release the active pharmaceutical ingredient (API) in a predictable manner. The following table summarizes key performance parameters, synthesized from various studies. It is important to note that performance can vary significantly between different grades of each excipient.[8][9]

Performance ParameterThis compoundMannitolExperimental Insights
Tabletability (Tensile Strength) Generally lower than mannitol, especially for standard milled grades. Co-processed grades show improvement.[3][9]Exhibits good tabletability, particularly spray-dried grades, forming harder tablets at lower compression forces.[7][8]Studies have shown that spray-dried mannitol grades can produce tablets with higher tensile strength compared to many lactose (B1674315) grades.[8]
Compressibility Exhibits brittle fracture. Poor compressibility for crystalline monohydrate can be improved by granulation or spray drying.[3]Also a brittle material, but spray-dried grades are designed for enhanced compressibility.[6][8]Mannitol's particle engineering, especially in spray-dried forms, often leads to better compressibility for direct compression applications.[6]
Friability Can be higher, indicating a greater tendency for chipping and breaking, especially at lower compression forces.Generally lower, resulting in more robust tablets that can withstand handling and transport.[7]Formulations with spray-dried mannitol often exhibit friability well below the 1% USP limit.[7]
Disintegration Time Can be rapid, but is influenced by the grade and compaction force.Often used in orally disintegrating tablets due to rapid disintegration.[8]The choice between the two can be used to modulate disintegration time based on formulation needs.[9]
Dissolution Rate Generally facilitates good dissolution.Its high solubility and rapid disintegration can enhance the dissolution of poorly soluble drugs.The choice of bulking agent can significantly impact the dissolution profile of the final product.

Stability Considerations: The Maillard Reaction

A critical point of differentiation between lactose and mannitol is their chemical reactivity. As a reducing sugar, this compound can undergo the Maillard reaction with APIs containing primary or secondary amine groups.[1][2] This non-enzymatic browning reaction can lead to drug degradation, loss of potency, and the formation of potentially harmful impurities. Mannitol, being a non-reducing sugar alcohol, is chemically inert and does not participate in this reaction, making it a safer choice for amine-containing drugs.[8][10]

Maillard_Reaction cluster_Initial Initial Stage cluster_Intermediate Intermediate Stage cluster_Final Final Stage Lactose Lactose (Reducing Sugar) Condensation Condensation Lactose->Condensation API_Amine API with Primary/ Secondary Amine API_Amine->Condensation Schiff_Base Schiff Base Condensation->Schiff_Base Amadori Amadori Rearrangement Schiff_Base->Amadori Amadori_Product Amadori Product (1-amino-1-deoxy-2-ketose) Amadori->Amadori_Product Degradation Further Degradation (Dehydration, Fragmentation) Amadori_Product->Degradation Melanoidins Melanoidins (Brown Pigments) Degradation->Melanoidins

Maillard Reaction Pathway for Lactose and an Amine-Containing API.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key tablet characterization experiments.

Tablet Hardness (Breaking Force) Testing
  • Objective: To determine the force required to fracture a tablet.

  • Apparatus: A calibrated tablet hardness tester.

  • Procedure:

    • Place a single tablet diametrically between the two platens of the tester.

    • Initiate the test, causing one platen to move and apply force to the tablet.

    • Record the force (in Newtons or kiloponds) at which the tablet breaks.

    • Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.

Tablet Friability Testing (USP <1216>)
  • Objective: To assess the ability of uncoated tablets to withstand mechanical stress during handling and transportation.[11]

  • Apparatus: A friability tester with a rotating drum.[11]

  • Procedure:

    • For tablets with a unit weight of ≤ 650 mg, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of > 650 mg, take a sample of 10 whole tablets.[11]

    • Carefully dedust the tablets and accurately weigh the sample (W_initial).[11]

    • Place the tablets in the drum of the friabilator.[11]

    • Rotate the drum 100 times at 25 ± 1 rpm.[11]

    • Remove the tablets from the drum, carefully dedust them, and accurately weigh the sample again (W_final).[11]

    • Calculate the percentage weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100.

    • A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[12]

Dissolution Testing (USP <711>, Apparatus 2 - Paddle)
  • Objective: To measure the rate and extent of drug release from a solid dosage form.[13]

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).[14]

  • Procedure:

    • Prepare the dissolution medium as specified in the product monograph and deaerate it.[13]

    • Fill each dissolution vessel with a specified volume of the medium (e.g., 900 mL) and equilibrate to 37 ± 0.5°C.[13]

    • Place one tablet in each vessel, ensuring it sinks to the bottom before starting the apparatus.

    • Rotate the paddle at the specified speed (e.g., 50 rpm).

    • At predetermined time points, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle blade, not less than 1 cm from the vessel wall.[15]

    • Immediately filter the samples.[15]

    • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[13]

    • Calculate the cumulative percentage of drug dissolved at each time point.

Visualization of Workflows and Decision-Making

Experimental Workflow for Bulking Agent Comparison

The following diagram outlines a typical workflow for the comparative evaluation of this compound and mannitol in a direct compression tablet formulation.

Experimental_Workflow cluster_Formulation Formulation Development cluster_Manufacturing Tablet Manufacturing cluster_Characterization Tablet Characterization cluster_Analysis Data Analysis & Comparison API_Selection API Selection Excipient_Selection Bulking Agent Selection (Lactose vs. Mannitol) API_Selection->Excipient_Selection Blending Blending with Lubricant (e.g., Magnesium Stearate) Excipient_Selection->Blending Direct_Compression Direct Compression Blending->Direct_Compression Hardness Hardness Testing Direct_Compression->Hardness Friability Friability Testing Direct_Compression->Friability Disintegration Disintegration Testing Direct_Compression->Disintegration Dissolution Dissolution Testing Direct_Compression->Dissolution Data_Comparison Comparative Data Analysis Hardness->Data_Comparison Friability->Data_Comparison Disintegration->Data_Comparison Dissolution->Data_Comparison

Workflow for Comparing Lactose and Mannitol in Tablet Formulation.

Decision Tree for Bulking Agent Selection

Choosing between this compound and mannitol depends on several factors related to the API and the desired final product characteristics.

Decision_Tree Start Start: Select Bulking Agent Amine_API API contains a primary or secondary amine? Start->Amine_API Moisture_Sensitive Is the API moisture-sensitive? Amine_API->Moisture_Sensitive No Use_Mannitol Use Mannitol Amine_API->Use_Mannitol Yes ODT Is the final dosage form an ODT or chewable tablet? Moisture_Sensitive->ODT No Moisture_Sensitive->Use_Mannitol Yes ODT->Use_Mannitol Yes Consider_Both Either can be considered. Evaluate based on flow and compaction properties. ODT->Consider_Both No Use_Lactose Consider Lactose (Cost-effective) Consider_Both->Use_Lactose

Decision Tree for Selecting Between Lactose and Mannitol.

Conclusion

Both this compound and mannitol are effective bulking agents with a long history of use in the pharmaceutical industry. The choice between them is not a matter of one being universally superior, but rather a decision based on the specific needs of the formulation.

Mannitol is the excipient of choice for formulations containing amine-based APIs due to its chemical inertness and for moisture-sensitive drugs owing to its low hygroscopicity. Its excellent flowability, compressibility, and pleasant sensory characteristics also make it a preferred candidate for direct compression, as well as for orally disintegrating and chewable tablets.[7][8]

This compound , on the other hand, remains a widely used and cost-effective option for a vast range of APIs that are not susceptible to the Maillard reaction.[3] With various grades available, including spray-dried and granulated forms, its functionality can be tailored to meet the demands of different manufacturing processes.

Ultimately, a thorough understanding of the physicochemical and performance characteristics of both excipients, supported by robust experimental data, is paramount for the successful development of stable, effective, and high-quality solid oral dosage forms.

References

Assessing the performance of different grades of D-Lactose monohydrate in tableting.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Lactose monohydrate is a cornerstone excipient in oral solid dosage form development, prized for its cost-effectiveness, stability, and well-understood properties.[1][2] However, the selection of a specific grade of lactose (B1674315) is a critical decision that significantly impacts manufacturability and final product performance. This guide provides an objective comparison of various this compound grades, supported by experimental data, to aid in the selection of the optimal grade for your tableting needs.

The performance of lactose in tableting is primarily dictated by its physical properties, which are intentionally modified during its manufacture to produce grades with distinct characteristics.[2][3] These manufacturing processes, including milling, sieving, spray drying, and granulation, result in particles with different sizes, shapes, and densities, which in turn influence key tableting performance attributes such as flowability, compressibility, and tabletability.[3][4]

Key Performance Indicators for Tableting

The suitability of a lactose grade for a specific tableting process, be it direct compression, wet granulation, or dry granulation, is assessed through several key performance indicators:

  • Flowability: The ability of a powder to flow consistently and uniformly is crucial for ensuring uniform die fill and maintaining tablet weight uniformity, especially in high-speed tablet presses.[5] Poor flow can lead to processing issues and variability in the final product.[5]

  • Compressibility: This refers to the ability of a powder to reduce in volume under pressure. Good compressibility is essential for forming a coherent and stable tablet.[6][7]

  • Tabletability: This is a measure of the ability of a powder to be transformed into a tablet of a specified strength. It is a critical parameter for ensuring the final tablet is robust enough to withstand handling, packaging, and transport without breaking or eroding.[6]

  • Dissolution: The rate and extent to which a tablet dissolves and releases the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the bioavailability of the drug.[8][9]

Comparison of this compound Grades

The following tables summarize the performance of different grades of this compound based on data from various studies. It is important to note that absolute values can vary between studies due to different experimental conditions and equipment. Therefore, the relative performance between grades within a single study provides the most valuable insight.

Table 1: Powder Properties and Flowability
Lactose Grade TypeExample Commercial GradesParticle CharacteristicsBulk Density (g/cm³)Tapped Density (g/cm³)Carr's Index (%)Hausner RatioAngle of Repose (°)Flowability Assessment
Milled GranuLac® 140, Pharmatose® M-200Fine, irregular particles~0.3-0.5~0.5-0.8>21>1.25>40Very Poor to Poor[5][10]
Sieved CapsuLac® 60Coarse, crystalline particles~0.6~0.816-201.19-1.2536-40Fair[11]
Agglomerated/ Granulated Tablettose® 70, 80, 100; SuperTab® 30GRAgglomerates of fine particles~0.6-0.7~0.8-0.911-151.12-1.1831-35Good[3][11]
Spray-Dried FlowLac® 90, 100; SuperTab® 11SDSpherical agglomerates~0.6-0.7~0.8-0.9<10<1.11<30Excellent[10][11]
Anhydrous DuraLac® H, SuperTab® 21AN, 24ANIrregular, crystalline particles~0.6-0.8~0.8-1.011-201.12-1.2531-40Fair to Good[11][12]

Data compiled from multiple sources, and values represent typical ranges.[5][10][11][13]

Key Observations on Flowability:

  • Milled lactose grades consistently exhibit poor flowability due to their fine and cohesive nature.[5][10]

  • Spray-dried lactose grades demonstrate superior flow properties, attributed to their spherical particle shape.[4][11]

  • Agglomerated/granulated and sieved grades offer a significant improvement in flow compared to milled grades.[3][11]

  • Anhydrous lactose grades generally show good flow, with granulated anhydrous forms performing exceptionally well.[12]

Table 2: Compressibility and Tabletability
Lactose Grade TypeExample Commercial GradesPredominant Compaction MechanismTensile Strength (at a given compression pressure)
Milled GranuLac® 140, Pharmatose® M-200Brittle FractureLow (as a standalone excipient)[10]
Sieved CapsuLac® 60Brittle FractureLow to Moderate[11]
Agglomerated/ Granulated Tablettose® 70, 80, 100; SuperTab® 30GRBrittle FractureModerate to High[11]
Spray-Dried FlowLac® 90, 100; SuperTab® 11SDBrittle Fracture & Plastic DeformationHigh[1][10]
Anhydrous DuraLac® H, SuperTab® 21AN, 24ANBrittle Fracture & Plastic DeformationVery High[10][12]

Relative performance based on data from various studies.[1][10][11][12]

Key Observations on Compressibility and Tabletability:

  • While milled lactose has good inherent compressibility, its poor flow often prevents its use in direct compression without prior granulation.[4]

  • Spray-dried lactose exhibits excellent tabletability due to the presence of amorphous lactose, which deforms plastically under pressure, leading to strong interparticle bonding.[1][4]

  • Anhydrous lactose , particularly granulated anhydrous grades, demonstrates superior compaction properties and produces tablets with high tensile strength.[10][12]

  • Agglomerated grades provide a good balance of flow and compaction, making them suitable for direct compression.[11]

Table 3: Dissolution and Disintegration Performance
Lactose Grade TypeTypical Disintegration TimeDissolution RateKey Considerations
Milled Varies with formulationDependent on API and other excipientsNot typically used in direct compression.
Sieved ModerateModeratePerformance is highly formulation dependent.
Agglomerated/ Granulated FastFastGranulated lactose generally shows rapid disintegration.[14]
Spray-Dried Moderate to FastFastThe porous structure can aid in rapid water uptake.
Anhydrous SlowerSlowerAnhydrous lactose can exhibit slower disintegration due to its higher solubility, which can lead to the formation of a viscous layer.[14][15]

General trends observed in literature; actual performance is highly dependent on the specific formulation.[8][14][15]

Key Observations on Dissolution and Disintegration:

  • The polymorphic form of lactose plays a significant role, with a higher concentration of lactose monohydrate generally leading to faster tablet disintegration.[15] This is attributed to the slower dissolution rate of the monohydrate form compared to anhydrous and amorphous lactose, which can prevent pore blockage.[15]

  • While some studies suggest that the effect of lactose type on dissolution is more related to the mechanical properties of the tablet than the solubility of the lactose itself, others highlight the impact of solubility on disintegration.[8][14]

  • The inclusion of an active pharmaceutical ingredient can significantly alter the dissolution profile, sometimes equalizing the differences observed between various lactose grades.[8]

Experimental Protocols

The data presented in this guide is derived from standard pharmaceutical testing methodologies. Below are detailed protocols for the key experiments.

Powder Flowability Assessment

The evaluation of powder flow is critical for predicting manufacturing performance.

G cluster_0 Flowability Measurement cluster_1 Calculated Flow Indices A Powder Sample B Angle of Repose (Fixed Funnel Method) A->B C Bulk & Tapped Density (Cylinder Method) A->C D Shear Cell Testing A->D H Overall Flowability Assessment B->H Angle (°) E Carr's Index ((Tapped - Bulk) / Tapped) * 100 C->E F Hausner Ratio (Tapped / Bulk) C->F G Flow Function (from Shear Cell Data) D->G E->H F->H G->H Flow Index

Caption: Workflow for Powder Flowability Assessment.

  • Angle of Repose: This method involves pouring the powder through a funnel onto a flat surface and measuring the angle of the resulting cone.[16][17] A lower angle of repose indicates better flowability.[17]

  • Bulk and Tapped Density: The bulk density is the density of the powder in a loose state, while the tapped density is the density after a specified number of mechanical taps.[18] These values are used to calculate the Carr's Index and Hausner Ratio.

    • Carr's Index and Hausner Ratio: These are empirical indices used to predict the flowability and compressibility of a powder.[18] A lower Carr's Index (<15) and Hausner Ratio (<1.2) are indicative of good flowability.[18]

  • Shear Cell Testing: This is a more fundamental method that measures the forces required to shear a powder. It provides a detailed characterization of a powder's flow properties under different stress conditions.[16]

Tablet Compression and Hardness Testing

This workflow outlines the process of tablet manufacturing and subsequent strength testing.

G cluster_0 Tablet Manufacturing cluster_1 Tablet Characterization A Lactose Grade + API + Other Excipients B Blending A->B C Die Filling B->C D Compression (e.g., Single Punch Press) C->D E Tablet Ejection D->E F Tablet Hardness Testing (Diametral Compression) E->F G Tablet Friability Testing E->G H Tabletability & Robustness Assessment F->H Tensile Strength (MPa) G->H Weight Loss (%)

Caption: Experimental Workflow for Tablet Compression and Characterization.

  • Tablet Production: Tablets are typically produced on a single-punch or rotary tablet press.[19] Key parameters such as compression force are carefully controlled.[19]

  • Hardness Testing (Diametral Compression): The mechanical strength of a tablet is most commonly determined by measuring the force required to break it along its diameter.[19][20] This force is then used to calculate the tablet's tensile strength, which normalizes for the tablet's dimensions.[20]

  • Friability Testing: This test assesses the tablet's ability to withstand abrasion during handling, packaging, and shipping.[21] Tablets are tumbled in a rotating drum for a set period, and the percentage of weight loss is measured.[21]

Tablet Dissolution Testing

The dissolution performance is a critical quality attribute of the final tablet.

G cluster_0 Dissolution Test Setup cluster_1 Data Collection & Analysis A Tablet Sample B Dissolution Apparatus (e.g., USP Apparatus 2 - Paddle) A->B E Sample Collection at Pre-defined Time Points B->E C Dissolution Medium (e.g., pH 6.8 Phosphate Buffer) C->B D Set Temperature (37°C) & Rotation Speed (e.g., 50 rpm) D->B F API Quantification (e.g., UV-Vis Spectroscopy) E->F G Dissolution Profile Generation F->G H Bioavailability Assessment G->H % API Released vs. Time

Caption: Standard Protocol for Tablet Dissolution Testing.

  • Apparatus and Conditions: The most common apparatus for tablets is the USP Apparatus 2 (Paddle Method).[22][23] The test is typically conducted at 37°C in a dissolution medium that simulates physiological conditions.[22][24]

  • Procedure: A single tablet is placed in a vessel containing the dissolution medium, and the paddle rotates at a specified speed.[25] Samples of the medium are withdrawn at predetermined time intervals and analyzed to determine the concentration of the dissolved API.[23][25]

  • Data Analysis: The results are plotted as the percentage of API released against time to generate a dissolution profile.[9]

Conclusion

The selection of the appropriate grade of this compound is a multifaceted decision that requires a thorough understanding of the interplay between the excipient's physical properties and the requirements of the manufacturing process and the desired final product attributes.

  • For direct compression applications where good flowability and high tablet strength are paramount, spray-dried and granulated anhydrous lactose grades are often the preferred choice.

  • Agglomerated lactose offers a robust and versatile option with a good balance of flow and compaction properties.

  • Milled lactose remains a staple for wet and dry granulation processes where its fine particle size contributes to uniform granule formation and good content uniformity.

  • The impact of the lactose grade on dissolution is complex and can be influenced by the properties of the API and other excipients in the formulation.

This guide provides a framework for understanding the performance differences between various this compound grades. It is crucial to supplement this information with formulation-specific experimental studies to identify the optimal excipient for your unique application.

References

D-Lactose Monohydrate in the Spotlight: A Comparative Guide to Disaccharide-Mediated Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical challenge of preventing protein aggregation, the choice of excipient is paramount. This guide provides an objective comparison of D-lactose monohydrate against other common disaccharides—sucrose (B13894), trehalose (B1683222), and maltose (B56501)—in their ability to stabilize proteins and prevent aggregation, supported by experimental data and detailed methodologies.

Protein aggregation is a significant hurdle in the development and manufacturing of biopharmaceuticals, leading to loss of therapeutic efficacy and potential immunogenicity. Disaccharides are widely employed as stabilizers, but their effectiveness can be protein and condition-dependent. This guide delves into the mechanisms and performance of this compound in comparison to its counterparts.

Mechanisms of Disaccharide-Mediated Protein Stabilization

Disaccharides primarily prevent protein aggregation through several key mechanisms:

  • Water Replacement Hypothesis: During stresses like dehydration or freezing, disaccharides form hydrogen bonds with the protein, effectively replacing the natural water shell that is crucial for maintaining the native protein structure.[1] This interaction prevents denaturation and subsequent aggregation.

  • Vitrification Theory: Disaccharides can form a glassy, amorphous matrix that immobilizes the protein.[2] This high-viscosity environment kinetically hinders the unfolding and aggregation processes by reducing molecular mobility. The temperature at which this transition to a glassy state occurs is known as the glass transition temperature (Tg). A higher Tg is generally associated with better stabilization during storage.[2][3]

  • Preferential Exclusion/Hydration Model: In aqueous solutions, disaccharides are often preferentially excluded from the protein surface. This phenomenon increases the thermodynamic stability of the folded state of the protein, as protein unfolding would lead to an energetically unfavorable increase in the contact area between the protein and the disaccharide.[4][5]

Comparative Performance of Disaccharides

The choice between this compound, sucrose, trehalose, and maltose often depends on the specific protein, the nature of the stress (e.g., thermal, freeze-thaw, desiccation), and the desired long-term storage conditions.

DisaccharideKey Properties & Performance Characteristics
This compound A reducing sugar that can be effective in stabilizing proteins during freeze-drying.[6] However, its reducing nature can lead to the Maillard reaction with proteins, causing browning and potential degradation, especially at elevated temperatures and humidity.[6] Some studies indicate that lactose (B1674315) formulations can show significant destabilization and browning upon storage.[6]
Sucrose A non-reducing sugar widely used in biopharmaceutical formulations. It is known to stabilize proteins through a preferential exclusion mechanism.[5] Sucrose can effectively prevent protein fibrillation by compacting the tertiary structure.[7] It is also effective in reducing aggregation during freezing and thawing by keeping protein molecules separated.[8] However, it has a lower glass transition temperature compared to trehalose, which might be a disadvantage for long-term storage at ambient temperatures.[3][9]
Trehalose A non-reducing sugar often considered a superior stabilizer, particularly against desiccation stress, due to its high glass transition temperature and unique structural properties.[3][10] Trehalose has shown outstanding anti-aggregation properties and is a promising candidate for therapies against neurodegenerative diseases.[4] Its stabilizing effect is attributed to its ability to form intermolecular hydrogen bonds and its low molecular mobility below its Tg.[6]
Maltose A reducing sugar that, like lactose, can participate in the Maillard reaction.[6] While it can offer protection during freeze-drying, its long-term stability can be compromised, showing significant destabilization and browning in some formulations.[6]

Experimental Data Summary

The following tables summarize quantitative data from various studies comparing the effectiveness of these disaccharides.

Table 1: Glass Transition Temperature (Tg) of Disaccharides and Formulations

FormulationTg (°C)Reference
Pure Sucrose~65[3][11]
Pure Trehalose~111-117[3][11]
Sucrose Formulation (with LDH)Lower than other formulations at each RH[6]
Trehalose Formulation (with LDH)Higher Tg than sucrose formulation[6]
Lactose Formulation (with LDH)Tg lower than pure system[6]
Maltose Formulation (with LDH)Tg higher than pure system[6]

Table 2: Protein Stability and Activity Retention

Protein & Stress ConditionDisaccharideObservationReference
Lactate Dehydrogenase (LDH), Freeze-dried, StorageTrehaloseBest stabilizer for long-term storage[6]
Lactate Dehydrogenase (LDH), Freeze-dried, StorageLactoseSignificant destabilization and browning[6]
Lactate Dehydrogenase (LDH), Freeze-dried, StorageMaltoseSignificant destabilization and browning[6]
Lysozyme (B549824), Thermal StressSucroseSlightly larger increase in thermal stability (Tden) compared to trehalose[12]
Lysozyme & Myoglobin, Thermal StressSucroseHigher denaturation temperature (Tden) than trehalose, especially at low water content[9][13]
β-galactosidase, Freeze-driedDisaccharides (general)More effective stabilizers than polyalcohols[14]
Mutant Huntingtin Protein, In vitro aggregationTrehaloseMost significant reduction in aggregation compared to sucrose, maltose, and melibiose[3]
Amyloid β (1-42), AggregationTrehaloseAttenuated aggregation, decreasing fluorescence intensity by up to 60%[15]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are outlines of common protocols used to assess protein aggregation.

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Prepare protein solutions (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).[6] Prepare corresponding solutions containing the disaccharide of interest (e.g., lactose, sucrose, trehalose) at a specific weight ratio to the protein.

  • DSC Analysis: Load the protein and protein-disaccharide solutions into DSC pans. Use the corresponding buffer or disaccharide solution as a reference.

  • Heating Scan: Subject the samples to a controlled heating ramp (e.g., 1°C/min) over a defined temperature range.

  • Data Analysis: Determine the denaturation temperature (Tden), which is the peak of the endothermic transition. An increase in Tden in the presence of a disaccharide indicates stabilization of the protein's native structure.[9][12] The glass transition temperature (Tg) can also be determined for freeze-dried samples to assess the stability of the amorphous state.[6]

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
  • Sample Preparation: Prepare protein formulations with and without different disaccharides. Subject the samples to stress conditions (e.g., thermal stress, freeze-thaw cycles, long-term storage).[16]

  • SEC Analysis: Inject the samples into an SEC column suitable for separating monomers from aggregates.

  • Elution and Detection: Elute the proteins with an appropriate mobile phase. Monitor the eluate using a UV detector at a wavelength of 280 nm.

  • Data Analysis: Quantify the percentage of monomer, soluble aggregates, and fragments by integrating the peak areas in the chromatogram. A decrease in the monomer peak and an increase in aggregate peaks indicate protein instability.[16]

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Fibril Formation
  • Sample Preparation: Prepare protein solutions prone to amyloid fibril formation (e.g., lysozyme at low pH, amyloid-β peptides) with and without the disaccharides to be tested.[12][15]

  • Incubation: Incubate the samples under conditions that promote fibrillation (e.g., elevated temperature with agitation).

  • ThT Addition: At various time points, add Thioflavin T solution to aliquots of the samples.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: An increase in fluorescence intensity indicates the formation of amyloid fibrils. The inhibitory effect of a disaccharide is determined by a reduction or delay in the fluorescence increase compared to the control without the sugar.[15]

Visualizing the Process: Workflows and Mechanisms

To better illustrate the experimental and theoretical frameworks, the following diagrams are provided.

Experimental_Workflow_for_Protein_Aggregation_Analysis cluster_prep Sample Preparation cluster_stress Stress Induction cluster_analysis Aggregation Analysis cluster_output Data Output P Protein Solution PD Protein-Disaccharide Formulations P->PD D Disaccharide Stock (Lactose, Sucrose, Trehalose) D->PD S Thermal, Freeze-Thaw, or Mechanical Stress PD->S SEC Size Exclusion Chromatography (SEC) S->SEC Quantify Aggregates DSC Differential Scanning Calorimetry (DSC) S->DSC Measure Thermal Stability (Td) ThT Thioflavin T (ThT) Fluorescence Assay S->ThT Detect Fibril Formation FTIR FTIR Spectroscopy S->FTIR Assess Secondary Structure O1 Monomer vs. Aggregate % SEC->O1 O2 Denaturation Temperature DSC->O2 O3 Fibrillation Kinetics ThT->O3 O4 Structural Integrity FTIR->O4

Caption: Experimental workflow for comparing disaccharide effectiveness in preventing protein aggregation.

Disaccharide_Stabilization_Mechanisms cluster_native Native Protein State cluster_stress Stress cluster_unfolded Unfolded/Aggregated State cluster_stabilization Stabilization by Disaccharides Native Native Protein (Folded, Active) Stress Dehydration, Thermal Stress, Freezing Unfolded Unfolded/Misfolded Protein Stress->Unfolded Denaturation Aggregated Aggregated Protein (Inactive) Unfolded->Aggregated Aggregation WR Water Replacement (H-bonding) WR->Native Maintains Structure V Vitrification (Immobilization) V->Unfolded Inhibits Unfolding PE Preferential Exclusion PE->Native Thermodynamically Favors

Caption: Key mechanisms of protein stabilization by disaccharides.

Conclusion

While this compound can be an effective cryoprotectant, its utility is often limited by its reducing nature, which can lead to long-term stability issues via the Maillard reaction. For many applications, particularly those requiring long-term storage or involving proteins sensitive to chemical modification, non-reducing disaccharides like sucrose and trehalose are often preferred. Trehalose, with its high glass transition temperature and robust performance across various stress conditions, frequently emerges as a superior stabilizer. However, the optimal choice of disaccharide is ultimately empirical and requires careful evaluation for each specific protein and formulation. This guide provides a foundational framework for making an informed decision in the critical task of preserving the integrity and efficacy of protein-based therapeutics.

References

D-Lactose Monohydrate vs. Trehalose: A Comparative Guide to Cryoprotection in Yeast During Freeze-Thaw Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of yeast cells to withstand the rigors of freezing and thawing is a critical factor in various biotechnological and pharmaceutical applications, from the preservation of industrial strains to the development of yeast-based drug delivery systems. Cryoprotectants play a pivotal role in mitigating the cellular damage induced by freeze-thaw stress. This guide provides an objective comparison of the efficacy of two common disaccharides, D-Lactose monohydrate and trehalose (B1683222), as cryoprotective agents for yeast, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and trehalose offer significant protection to yeast cells during freeze-thaw cycles, albeit through different primary mechanisms. Trehalose is generally considered the superior cryoprotectant, demonstrating higher yeast viability in several studies. It is thought to protect cells both internally and externally by stabilizing proteins and membranes and integrating into the lipid bilayer. Lactose, while also effective, primarily acts externally by forming a glassy matrix that reduces ice crystal formation. The choice between these two disaccharides may depend on the specific yeast strain, the freeze-thaw protocol, and cost considerations.

Quantitative Data Summary

The following tables summarize the key findings from comparative studies on the effects of this compound and trehalose on yeast viability after freeze-thaw stress.

CryoprotectantConcentrationYeast StrainFreeze-Thaw CyclesViability (%)Reference
Control (No Cryoprotectant)-Saccharomyces cerevisiae1~10-20%Hypothetical Data
This compound10% (w/v)Saccharomyces cerevisiae145-55%Hypothetical Data
Trehalose10% (w/v)Saccharomyces cerevisiae170-80%Hypothetical Data*
This compound5% (w/v)Candida sake1~35%[1]
Trehalose5% (w/v)Candida sake1~40%[1]

*Hypothetical data is provided for illustrative purposes based on general trends reported in the literature, as direct comparative studies with identical parameters are limited.

Cryoprotectant CombinationYeast StrainStorage ConditionViability (%)Reference
Skim milk (15%) + Trehalose (10%)Saccharomyces cerevisiae 88-4Freeze-dried, refrigerated storage (42 weeks)~60%[1]
Skim milk (15%) + Trehalose (10%) + Lactose (10%)Saccharomyces cerevisiae 88-4Freeze-dried, initial~89%[1]

Experimental Protocols

Yeast Culture Preparation
  • Yeast Strain: Saccharomyces cerevisiae (or other relevant strain).

  • Media: Yeast Extract Peptone Dextrose (YPD) broth.

  • Culture Conditions: Inoculate a single colony into 50 mL of YPD broth and incubate at 30°C with shaking (200 rpm) until the culture reaches the mid-logarithmic or stationary phase, as required by the specific experiment.

Freeze-Thaw Stress Induction
  • Harvesting: Centrifuge the yeast culture at 5,000 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with sterile, ice-cold deionized water or a phosphate-buffered saline (PBS) solution.

  • Resuspension: Resuspend the yeast pellet in the cryoprotectant solution (e.g., 10% this compound or 10% trehalose in PBS) to a final cell density of approximately 1 x 10^8 cells/mL. A control group should be resuspended in PBS without any cryoprotectant.

  • Freezing: Aliquot the cell suspensions into cryovials. Freeze the vials using a controlled-rate freezer at a cooling rate of -1°C/minute down to -80°C. For a less controlled method, place the vials in a -80°C freezer for at least 24 hours.

  • Thawing: Thaw the frozen vials rapidly in a 37°C water bath until just thawed.

  • Multiple Cycles: For subsequent freeze-thaw cycles, repeat the freezing and thawing steps with the same samples.

Viability Assessment

Two common methods for assessing yeast viability post-freeze-thaw are Colony Forming Unit (CFU) counting and Methylene (B1212753) Blue staining.

  • Serial Dilutions: After the final thaw, serially dilute the yeast suspensions in sterile PBS.

  • Plating: Plate 100 µL of appropriate dilutions onto YPD agar (B569324) plates in triplicate.

  • Incubation: Incubate the plates at 30°C for 48-72 hours, or until colonies are clearly visible.

  • Counting: Count the number of colonies on plates that have between 30 and 300 colonies.

  • Calculation: Calculate the viability as a percentage of the CFU of the freeze-thawed samples compared to the CFU of the unfrozen control sample.

  • Staining: Mix a small aliquot of the yeast suspension with an equal volume of 0.1% methylene blue solution.

  • Incubation: Incubate the mixture at room temperature for 5-10 minutes.

  • Microscopy: Place a drop of the stained suspension on a hemocytometer or a microscope slide with a coverslip.

  • Observation: Using a light microscope, count the number of blue (non-viable) and colorless (viable) cells. At least 300-500 cells should be counted for statistical significance.

  • Calculation: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

Signaling Pathways in Yeast Freeze-Thaw Stress

Freeze-thaw stress triggers complex signaling cascades in yeast, primarily involving the Ras/cAMP and TOR pathways, which regulate cell growth, metabolism, and stress responses.

Ras/cAMP Signaling Pathway

The Ras/cAMP pathway is a central regulator of cell growth in response to nutrient availability, particularly glucose. Under nutrient-rich conditions, this pathway is active, promoting growth and proliferation. During stress conditions like nutrient starvation or freeze-thaw, the pathway is downregulated, leading to the activation of stress-responsive genes and the accumulation of protective molecules like trehalose.

Ras_cAMP_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Nutrients (Glucose) Nutrients (Glucose) Gpr1 Gpr1 Nutrients (Glucose)->Gpr1 activates Ras2 Ras2 Gpr1->Ras2 activates Cyr1 Adenylate Cyclase (Cyr1) Ras2->Cyr1 activates cAMP cAMP Cyr1->cAMP produces PKA Protein Kinase A (PKA) Msn2_4 Msn2/Msn4 PKA->Msn2_4 inhibits (nuclear export) Trehalose_Synthase Trehalose Synthase PKA->Trehalose_Synthase inhibits Bcy1 Regulatory Subunit (Bcy1) Stress Response Genes Stress Response Genes Msn2_4->Stress Response Genes activates transcription cAMP->Bcy1 binds & releases TOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Nutrients (Amino Acids) Nutrients (Amino Acids) Ego1_3 Ego1/Ego3 Complex Nutrients (Amino Acids)->Ego1_3 sensed by Gtr1_2 Gtr1/Gtr2 Ego1_3->Gtr1_2 TORC1 TOR Complex 1 (TORC1) Gtr1_2->TORC1 activates Sch9 Sch9 TORC1->Sch9 activates Tap42_Sit4 Tap42-Sit4 TORC1->Tap42_Sit4 activates Autophagy Autophagy TORC1->Autophagy inhibits Ribosome Biogenesis Ribosome Biogenesis Sch9->Ribosome Biogenesis promotes Tap42_Sit4->Ribosome Biogenesis promotes Experimental_Workflow cluster_prep Preparation cluster_stress Freeze-Thaw Stress cluster_analysis Analysis YeastCulture Yeast Culture (Mid-log/Stationary Phase) Harvest Harvest & Wash Cells YeastCulture->Harvest Resuspend Resuspend in Cryoprotectants Harvest->Resuspend Freeze Controlled Freezing (-1°C/min to -80°C) Resuspend->Freeze Thaw Rapid Thawing (37°C Water Bath) Freeze->Thaw Repeat Repeat Cycles (optional) Thaw->Repeat Repeat->Freeze Yes Viability Assess Viability Repeat->Viability No CFU CFU Assay Viability->CFU MethyleneBlue Methylene Blue Staining Viability->MethyleneBlue Data Data Analysis & Comparison CFU->Data MethyleneBlue->Data

References

Safety Operating Guide

Proper Disposal of D-Lactose Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of D-Lactose monohydrate, a common excipient in the pharmaceutical industry. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and comply with regulations.[1]

Key Properties of this compound

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Physical State Solid, white powder
Odor Odorless[2]
Solubility in water Soluble[2][3]
Chemical Stability Stable under normal temperatures and pressures[3]
Hazard Classification Not classified as a hazardous substance
Transport Information Not regulated as a dangerous good

Standard Disposal Procedure for this compound

Waste material must be disposed of in accordance with national and local regulations. It is crucial to leave chemicals in their original containers and avoid mixing them with other waste.

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound.

  • Keep the this compound waste separate from other chemical waste streams. Do not mix with other waste.

Step 2: Container Management

  • Ensure the waste container is clearly and accurately labeled as "this compound Waste."

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[2][3]

  • Handle uncleaned containers in the same manner as the product itself.

Step 3: Disposal

  • Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to determine the specific disposal requirements in your region.

  • Depending on local regulations, disposal options may include incineration at an approved facility or disposal in an authorized landfill.[4]

Spill and Leak Management

In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:

  • Immediate Actions:

    • Avoid generating dust.[3][4] If necessary, wet the spilled material with water to prevent it from becoming airborne.[4]

    • Remove all sources of ignition, as fine dust can pose an explosion risk.[1][5]

    • Ensure adequate ventilation.[3]

  • Containment and Cleanup:

    • Use dry clean-up procedures.[4]

    • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for waste disposal.[3][4]

  • Decontamination:

    • Clean the affected area thoroughly. For small spills, after the solid material has been removed, the area can be cleaned by spreading water on the contaminated surface, which can then be evacuated through the sanitary system, in accordance with local regulations.[5][6]

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including safety glasses with side shields, gloves, and a dust respirator if ventilation is inadequate.[3][4]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material contaminated with a hazardous substance? start->is_contaminated dispose_as_hazardous Dispose as hazardous waste following guidelines for the contaminant. is_contaminated->dispose_as_hazardous Yes consult_sds Consult Safety Data Sheet (SDS) and local regulations. is_contaminated->consult_sds No spill_or_waste Is it a spill or routine waste? consult_sds->spill_or_waste spill_procedure Follow spill cleanup procedure: - Avoid dust generation - Sweep/vacuum into a labeled container spill_or_waste->spill_procedure Spill waste_procedure Follow routine waste procedure: - Keep in original or labeled container - Do not mix with other waste spill_or_waste->waste_procedure Routine Waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. spill_procedure->contact_ehs waste_procedure->contact_ehs final_disposal Final Disposal: Incineration or landfill as per EHS guidance and local regulations. contact_ehs->final_disposal end End final_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While D-Lactose monohydrate is generally not classified as a hazardous substance, proper handling and disposal are crucial to maintain safety and experimental integrity.[1][2] This guide provides essential, step-by-step information for the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the primary concern is the potential for dust generation, which can be an irritant and a combustible hazard.[3][4][5] Adherence to proper PPE protocols is the first line of defense.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Eye Protection Safety glasses with side shields or chemical safety gogglesShould comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][6]
Hand Protection Protective glovesNitrile, polychloroprene, butyl rubber, or PVC gloves are suitable.[5][7] Regularly inspect gloves for any signs of degradation.[7]
Body Protection Laboratory coat or overallsWear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended if ventilation is inadequate or if dust exposure limits are exceeded, leading to irritation.[3][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of contamination and ensures user safety.

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Work in a well-ventilated area to keep airborne concentrations of dust low.[3][6]

  • Confirm that all containers are properly labeled and tightly closed when not in use.[3][8]

Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • Minimize the generation and accumulation of dust during weighing and transfer.[3][9]

  • Avoid contact with eyes, skin, and clothing.[3][9]

  • Do not eat, drink, or smoke in the handling area.[8]

  • After handling, wash hands thoroughly with soap and water.[3][8]

In Case of a Spill:

  • For minor spills, immediately sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][9]

  • Ensure the area is well-ventilated during cleanup.[3][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and maintain a safe workspace.

  • Unused Material: Dispose of the chemical waste in accordance with federal, state, and local regulations.[4][9] Do not mix with other waste.[4]

  • Empty Containers: Handle uncleaned containers as you would the product itself.[4] They may contain residual dust. Do not cut, drill, grind, or weld on or near the container.[7] Once appropriately cleaned, they can be recycled or disposed of according to official regulations.[10]

Experimental Workflow for Safe Handling

To visualize the procedural flow of safely handling this compound, the following diagram outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling (Weighing, Transfer) ppe->handling spill Spill? handling->spill cleanup Spill Cleanup (Sweep/Vacuum) spill->cleanup Yes use Experimental Use spill->use No cleanup->handling decon Decontamination (Clean Workspace, Wash Hands) use->decon disposal Disposal (Waste & Containers) decon->disposal end End disposal->end

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.